molecular formula C7H15NO B7769569 1-(Aminomethyl)cyclohexanol CAS No. 71412-02-7

1-(Aminomethyl)cyclohexanol

Cat. No.: B7769569
CAS No.: 71412-02-7
M. Wt: 129.20 g/mol
InChI Key: XUSXTHMTOSFZII-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclohexanol (CAS 4000-72-0) is a cyclohexanol derivative of high interest in chemical and pharmaceutical research. This compound features a cyclohexane backbone functionalized with both a primary amine and a tertiary alcohol group, making it a versatile synthetic intermediate and a valuable building block for the construction of more complex molecules . Its dual functionality enables participation in a broad range of chemical transformations, where the amine group can act as a nucleophile and the alcohol group can undergo various electrophilic reactions . In the field of medicinal chemistry, this compound serves as a key structural motif and is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It is notably employed in the creation of gabapentin analogs, a class of compounds with significant applications in neurology . The compound's structure, incorporating both hydrophilic and basic groups in a compact cyclic framework, allows for potential interactions with biological targets such as enzymes and receptors. Derivatives of this compound have been subjects of investigation for various potential biological activities, including neuroprotective effects, as well as analgesic and anti-inflammatory properties . Current research trajectories continue to explore its utility as a precursor in organic synthesis and for creating novel chemical libraries for drug discovery programs . The compound is offered for research purposes exclusively. This compound is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)cyclohexan-1-ol
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InChI

InChI=1S/C7H15NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSXTHMTOSFZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80193065
Record name 1-(Aminomethyl)cyclohexan-1-ol
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Molecular Weight

129.20 g/mol
Source PubChem
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CAS No.

4000-72-0, 71412-02-7
Record name 1-(Aminomethyl)cyclohexanol
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Record name 1-(Aminomethyl)cyclohexan-1-ol
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Record name (Aminomethyl)cyclohexan-1-ol
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Record name 1-(Aminomethyl)cyclohexan-1-ol
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Record name 1-(aminomethyl)cyclohexan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties, molecular structure, and synthesis of 1-(aminomethyl)cyclohexanol, a versatile bifunctional molecule with applications in organic synthesis and potential pharmacological relevance.

Core Molecular and Physicochemical Properties

This compound, with the CAS number 4000-72-0, is an organic compound featuring a cyclohexane ring substituted with both an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) on the same carbon atom.[1] This unique geminal arrangement of functional groups imparts specific chemical characteristics. The presence of the primary amine group confers basic properties, while the tertiary alcohol contributes to its polarity and hydrogen-bonding capabilities.[1]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[1][2][3][4][5][6][7]
Molecular Weight 129.20 g/mol [2][3][5][6]
CAS Number 4000-72-0[1][2][3][6]
Melting Point 122-123 °C
Boiling Point 120-128 °C (at 18 Torr)
pKa (predicted) 12.99 ± 0.20
LogP (predicted) 0.114[3]
Appearance Colorless to pale yellow liquid or solid[1]

Molecular Structure and Spectroscopic Analysis

The structure of this compound consists of a cyclohexane chair conformation with the aminomethyl and hydroxyl groups attached to the C1 position. This geminal arrangement influences the molecule's reactivity and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR:

    • The protons of the cyclohexane ring are expected to appear as a broad multiplet in the range of 1.2-1.8 ppm.

    • The two protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet between 2.5 and 3.0 ppm.

    • The protons of the amine (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • The carbon atoms of the cyclohexane ring are expected to resonate in the aliphatic region, typically between 20 and 40 ppm.

    • The carbon atom bearing the aminomethyl and hydroxyl groups (C1) would be significantly deshielded and is expected to appear in the range of 60-75 ppm.

    • The carbon of the aminomethyl group (-CH₂NH₂) would likely appear in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

  • N-H Stretch: One or two sharp to moderately broad bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) are due to the C-H stretching of the cyclohexane and aminomethyl groups.

  • C-N Stretch: A medium to weak absorption is expected in the 1000-1250 cm⁻¹ range.

  • C-O Stretch: A medium to strong absorption in the 1000-1200 cm⁻¹ region is characteristic of the C-O bond of the tertiary alcohol.

Mass Spectrometry (MS)

The mass spectrum of this compound would likely exhibit fragmentation patterns typical for primary amino alcohols.

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 129 may be weak or absent.

  • Alpha-Cleavage: The most prominent fragmentation pathway for amines and alcohols is alpha-cleavage. For this molecule, cleavage of the C-C bond adjacent to the nitrogen would result in a resonance-stabilized iminium ion. Loss of a C₅H₉ fragment from the cyclohexane ring would lead to a fragment at m/z = 58. Alternatively, cleavage of the C-C bond of the aminomethyl group could result in the loss of a •CH₂NH₂ radical, though this is less likely.

  • Loss of Water: A peak corresponding to [M-18]⁺ at m/z = 111, resulting from the loss of a water molecule, is also a common feature for alcohols.

  • Loss of Ammonia: A peak corresponding to [M-17]⁺ at m/z = 112, from the loss of an ammonia molecule, may also be observed.

Synthesis of this compound

A reliable and well-documented method for the synthesis of this compound is the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol. The following protocol is adapted from Organic Syntheses.

Experimental Protocol: Catalytic Hydrogenation of 1-(Nitromethyl)cyclohexanol

This two-step process involves the initial synthesis of 1-(nitromethyl)cyclohexanol from cyclohexanone and nitromethane, followed by its reduction to the target amino alcohol.

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

Caption: Synthesis of 1-(nitromethyl)cyclohexanol.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Addition of Reactants: Cool the sodium ethoxide solution and add a mixture of cyclohexanone and nitromethane dropwise while maintaining the temperature below a specified limit.

  • Reaction: Stir the mixture until the reaction is complete.

  • Workup: Neutralize the reaction mixture with aqueous acetic acid. The oily layer of 1-(nitromethyl)cyclohexanol will separate.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ether). Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure to yield crude 1-(nitromethyl)cyclohexanol.

Step 2: Hydrogenation of 1-(Nitromethyl)cyclohexanol

Caption: Synthesis of this compound.

  • Hydrogenation Setup: Dissolve the crude 1-(nitromethyl)cyclohexanol in glacial acetic acid in a hydrogenation bottle.

  • Catalyst Addition: Add a Raney nickel catalyst to the solution.

  • Hydrogenation: Shake the mixture under hydrogen pressure, maintaining the temperature below 35 °C with cooling, until the theoretical amount of hydrogen is absorbed.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney nickel catalyst.

  • Isolation: The filtrate contains the acetic acid salt of this compound. The free base can be obtained by neutralization with a suitable base followed by extraction and purification.

Causality Behind Experimental Choices:

  • Base-Catalyzed Henry Reaction: The use of a base like sodium ethoxide is crucial to deprotonate nitromethane, forming a nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of cyclohexanone.

  • Acetic Acid Neutralization: Acetic acid is used to neutralize the reaction mixture and protonate the intermediate salt to form the desired 1-(nitromethyl)cyclohexanol.

  • Catalytic Hydrogenation: Raney nickel is a highly effective catalyst for the reduction of nitro groups to primary amines under hydrogen pressure.

  • Acetic Acid as Solvent: Acetic acid serves as a solvent for the hydrogenation and also helps to maintain the catalyst activity.

  • Temperature Control: The hydrogenation of the nitro group is exothermic. Maintaining the temperature below 35 °C is critical to prevent side reactions and catalyst deactivation.

Biological Activity and Applications

This compound and its derivatives are of interest to the pharmaceutical industry due to their potential biological activities.

  • Building Block in Organic Synthesis: The bifunctional nature of this molecule makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[1]

  • Pharmacological Potential: Some studies on related aminocyclohexanol derivatives have shown anticonvulsant activity.[8][9] While specific peer-reviewed studies on the neuroprotective effects of this compound are limited, preliminary information suggests it may have potential in this area.[1] Further research is needed to fully elucidate its pharmacological profile.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[2]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is a structurally interesting and synthetically useful molecule. This guide has provided a detailed overview of its fundamental properties, spectroscopic characteristics, a reliable synthesis protocol, and its potential applications and safety considerations. While there are gaps in the publicly available data, particularly regarding specific experimental spectroscopic values and quantitative physical properties, this guide serves as a valuable resource for researchers and professionals working with this compound.

References

1-(Aminomethyl)cyclohexanol CAS number 4000-72-0 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Aminomethyl)cyclohexanol (CAS 4000-72-0)

Authored by a Senior Application Scientist

Abstract

This compound, identified by CAS number 4000-72-0, is a bifunctional organic compound featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold. This unique structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] Its utility spans from being a key intermediate in the synthesis of complex pharmaceuticals to a standalone molecule with inherent biological activities. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, applications in drug discovery, and essential safety protocols, tailored for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction and Molecular Overview

This compound is a cycloaliphatic compound that integrates two highly reactive functional groups: a nucleophilic aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH) attached to the same carbon atom of the cyclohexane ring.[1] This arrangement imparts a specific stereoelectronic profile, influencing its reactivity and interaction with biological targets. The presence of the basic amine and the hydrogen-bond-donating alcohol group governs its solubility in polar solvents and its utility as a scaffold for creating diverse molecular architectures.[1] It has been investigated for several biological activities, including neuroprotective, anticonvulsant, hypoglycemic, and anti-inflammatory effects, and is known to be a ligand for the benzodiazepine receptor.[2]

Physicochemical and Structural Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its application in research and synthesis. The data, aggregated from various authoritative sources, is summarized below.

PropertyValueSource(s)
CAS Number 4000-72-0[3][4]
Molecular Formula C₇H₁₅NO[3][4][5]
Molecular Weight 129.20 g/mol [3][5]
IUPAC Name 1-(aminomethyl)cyclohexan-1-ol[3]
Synonyms (Aminomethyl)cyclohexan-1-ol, 1-Aminomethyl-1-cyclohexanol[1][3][4]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 122-123 °C[4]
Boiling Point 120-128 °C (at 18 Torr)[4]
Density 1.020 ± 0.06 g/cm³ (Predicted)[4]
SMILES C1CCC(CC1)(CN)O[6]
InChIKey XUSXTHMTOSFZII-UHFFFAOYSA-N[3][5]

Synthesis and Manufacturing Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from cyclohexanone. This pathway is a classic example of nitroalkane chemistry followed by catalytic reduction, a robust and scalable method in organic synthesis.

Logical Workflow for Synthesis

G cluster_0 Step 1: Nitroaldol Condensation cluster_1 Step 2: Catalytic Hydrogenation A Cyclohexanone C 1-(Nitromethyl)cyclohexanol A->C Base Catalyst (e.g., NaOH) Ethanol Solvent B Nitromethane B->C D 1-(Nitromethyl)cyclohexanol E This compound D->E Glacial Acetic Acid Solvent Controlled Temperature (~35°C) F H₂ Gas F->E G Raney Nickel or Rh/C Catalyst G->E G cluster_0 Amine Derivatization cluster_1 Alcohol Derivatization A This compound (Core Scaffold) B Amides A->B Acylation C Sulfonamides A->C Sulfonylation D Secondary/Tertiary Amines A->D Alkylation E Esters A->E Esterification F Ethers A->F Etherification G Diverse Bioactive Molecules (e.g., Gabapentin Analogs, Enzyme Inhibitors) B->G C->G D->G E->G F->G

References

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Aminomethyl)cyclohexanol, a key chemical intermediate with significant relevance in pharmaceutical development. The document details the compound's core physicochemical properties, including its molecular formula and weight, and delves into established synthetic pathways. A significant focus is placed on its pivotal role as a precursor in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic. Furthermore, this guide outlines standard analytical methodologies for characterization and presents a detailed experimental protocol for its laboratory-scale synthesis. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group on the same carbon atom.[1] This bifunctional nature makes it a versatile building block in organic synthesis.[1] The presence of a basic amine group and a polar hydroxyl group influences its chemical reactivity and solubility.[1]

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[1][2][3][4]
Molecular Weight 129.20 g/mol [2][3][5]
IUPAC Name 1-(aminomethyl)cyclohexan-1-ol[2]
CAS Number 4000-72-0[2][3][4]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 219.5°C at 760 mmHg[6]
Melting Point 122-123°C[5]
pKa 12.99 ± 0.20 (Predicted)[5]
SMILES C1CCC(CC1)(CN)O[2]
Molecular Structure Diagram

The structural formula of this compound illustrates the geminal arrangement of the aminomethyl and hydroxyl groups on the cyclohexane backbone.

Caption: Structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process, particularly for the pharmaceutical industry. A well-established and efficient method involves the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol.

Causality in Experimental Design: This synthetic route is favored due to the accessibility of the starting materials, cyclohexanone and nitromethane. The initial step, a Henry reaction (nitroaldol reaction), condenses these precursors to form 1-(nitromethyl)cyclohexanol. The choice of a base catalyst is crucial for this step. The subsequent reduction of the nitro group to a primary amine is a high-yielding transformation. Catalytic hydrogenation is preferred over other reduction methods (e.g., using metal hydrides) for its scalability, safety, and cleaner reaction profile, minimizing the formation of byproducts.

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound from cyclohexanone.

Synthesis_Workflow Start Start: Cyclohexanone & Nitromethane Step1 Step 1: Henry Reaction (Base Catalyst) Start->Step1 Intermediate Intermediate: 1-(Nitromethyl)cyclohexanol Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (e.g., Raney Nickel, H₂) Intermediate->Step2 Product Product: This compound Step2->Product End End Product->End

Caption: Synthetic workflow for this compound.

Application in Drug Development: The Gabapentin Precursor

The primary industrial application of this compound is as a key intermediate in the synthesis of Gabapentin [1-(aminomethyl)cyclohexaneacetic acid].[7][8] Gabapentin is a widely prescribed pharmaceutical agent for treating epilepsy and neuropathic pain.

The structural similarity between this compound and Gabapentin is evident. The synthesis of Gabapentin often involves multi-step processes starting from precursors that ultimately lead to the formation of the final active pharmaceutical ingredient (API).[7][8] For instance, one patented method involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide (CDMA), which itself can be derived from cyclohexanone.[8] Another approach involves the reaction of 1,1-cyclohexane-diacetic acid with acetic anhydride and ammonium acetate.[9] These synthetic routes underscore the importance of cyclohexane-based building blocks in the construction of the Gabapentin molecule.

The development of prodrugs, such as XP13512, is an advanced strategy to improve the pharmacokinetic profile of Gabapentin.[10] These prodrugs are designed to be converted into Gabapentin in the body and may utilize different intestinal transporters for absorption, potentially overcoming limitations of the parent drug.[10]

Analytical Methodologies

To ensure the purity and identity of this compound, particularly in a GxP environment, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Method Rationale: A reverse-phase (RP) HPLC method is suitable for separating this compound from potential impurities.[4] The compound's polar nature, due to the amine and hydroxyl groups, requires a mobile phase with a sufficient aqueous component for retention on a nonpolar stationary phase (like C18). An acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically added to the mobile phase to protonate the amine group, ensuring a single ionic form and leading to sharp, symmetrical peaks.[4]

Typical RP-HPLC Parameters:

  • Column: C18, 5 µm particle size

  • Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% formic acid)[4]

  • Detection: UV at a low wavelength (e.g., ~210 nm) or Mass Spectrometry (MS)

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient or controlled (e.g., 30°C)

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis via catalytic hydrogenation of 1-(nitromethyl)cyclohexanol. This procedure is adapted from established organic synthesis methodologies.[11]

Self-Validation and Trustworthiness: This protocol includes critical temperature control and catalyst handling steps. The exothermic nature of the hydrogenation requires careful moderation to prevent side reactions like hydrogenolysis, which would lower the yield.[11] The final workup is designed to isolate the product efficiently as a free base.

Materials:

  • 1-(Nitromethyl)cyclohexanol

  • Glacial Acetic Acid

  • Raney Nickel (or other suitable catalyst, e.g., PtO₂)

  • Hydrogen Gas (H₂)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Preparation: In a suitable hydrogenation vessel, dissolve 1-(nitromethyl)cyclohexanol in glacial acetic acid.

    • Rationale: Acetic acid serves as a solvent that is stable under hydrogenation conditions.

  • Catalyst Addition: Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere. The amount should be determined based on the substrate scale.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm or ~50 psi) and begin vigorous agitation.

  • Temperature Control: Monitor the reaction temperature closely. The hydrogenation is exothermic. Maintain the temperature between 25-35°C using a cooling bath if necessary.[11] Overheating can lead to reduced yields.[11]

    • Rationale: Controlling the exotherm prevents catalyst deactivation and unwanted side reactions.[11]

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can take several hours depending on the scale and catalyst activity.[11]

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Safety Note: Raney Nickel is pyrophoric when dry and must be handled with care, typically kept wet with solvent.

  • Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure using a rotary evaporator.

  • Workup and Isolation: Dissolve the residue in water and cool in an ice bath. Carefully add a concentrated sodium hydroxide solution to make the mixture strongly alkaline (pH > 12). This neutralizes the acetic acid salt and liberates the free amine.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

  • Purification (Optional): The product can be further purified by vacuum distillation if necessary.

Conclusion

This compound is a fundamentally important molecule whose chemical properties are directly linked to its significant role in the pharmaceutical industry. Its straightforward synthesis from common starting materials and its crucial position as a precursor to Gabapentin highlight its value. The methodologies for its synthesis and analysis are well-established, allowing for consistent production and quality control. For professionals in drug development, a thorough understanding of this intermediate is essential for process optimization and the exploration of new therapeutic agents.

References

A Technical Guide to the Stereochemistry and Application of (1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol is a chiral amino alcohol that serves as a critical building block and ligand in modern organic and medicinal chemistry. Its rigid cyclohexane framework, combined with the specific trans orientation of its hydroxyl and aminomethyl functional groups, defines a unique three-dimensional architecture. This guide provides an in-depth analysis of the molecule's stereochemical features, outlines a robust protocol for its stereoselective preparation via classical resolution, and explores its pivotal role in asymmetric catalysis. By understanding the causal relationship between its structure and function, researchers can effectively leverage this compound to achieve high levels of stereocontrol in the synthesis of complex chiral molecules and active pharmaceutical ingredients.

Introduction: The Architectural Significance of a Chiral Scaffold

In the pursuit of enantiomerically pure compounds, particularly within drug development where stereoisomers can exhibit vastly different pharmacological profiles, the choice of chiral ligands and auxiliaries is paramount.[1][2] (1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol has emerged as a valuable tool due to its well-defined stereochemistry and bidentate nature, allowing it to form stable chelate complexes with various metals.[1][3] The molecule's cyclohexane backbone imparts conformational rigidity, a desirable trait for a chiral ligand as it reduces the number of possible transition states in a reaction, thereby enhancing enantioselectivity.[1] This guide will deconstruct the molecule's stereochemical identity, provide a field-proven method for its preparation, and illustrate its application as a powerful controller of stereochemical outcomes in asymmetric synthesis.[4]

Decoding the Stereochemistry: A Structural Deep Dive

The name (1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol precisely defines its three-dimensional structure. Each component of this nomenclature provides a layer of critical stereochemical information.

Absolute Configuration: (1S,2R)

The molecule possesses two chiral centers at positions C1 and C2 of the cyclohexane ring. The absolute configuration of these centers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

  • At C1 (the carbon bearing the -OH group): The substituents are ranked in order of decreasing atomic number: -OH (1), C2 (2), C6 (3), and -H (4). With the lowest priority group (-H) pointing away, the sequence from 1 to 3 traces a counter-clockwise path, assigning it the (S) configuration.

  • At C2 (the carbon bearing the -CH₂NH₂ group): The substituents are ranked: C1 (1), -CH₂NH₂ (2), C3 (3), and -H (4). The sequence from 1 to 3 traces a clockwise path, assigning it the (R) configuration.

This specific (1S,2R) arrangement is fundamental to its utility as a chiral inductor.

Relative Configuration: trans

The trans descriptor indicates that the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are on opposite sides of the cyclohexane ring. In the more stable chair conformation, this forces both bulky substituents into equatorial positions, minimizing steric strain and locking the molecule into a predictable, rigid conformation. This contrasts with the cis isomer, where one group would be forced into a higher-energy axial position.

Optical Activity: (+)

The (+) symbol, or dextrorotatory, signifies that a solution of this enantiomer rotates plane-polarized light to the right (clockwise). This is an experimentally determined property and is not directly predictable from the (S,R) configuration.

Diagram: CIP Priority Assignment for (1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol

CIP_Assignment cluster_C1 C1 Configuration (S) cluster_C2 C2 Configuration (R) C1 C1 OH –OH (1) C1->OH C2_node –C2 (2) C1->C2_node C6_node –C6 (3) C1->C6_node H1_node –H (4, away) C1->H1_node C2 C2 C1_node –C1 (1) C2->C1_node CH2NH2 –CH₂NH₂ (2) C2->CH2NH2 C3_node –C3 (3) C2->C3_node H2_node –H (4, away) C2->H2_node

Caption: Cahn-Ingold-Prelog priority assignment for the two chiral centers.

Stereoselective Synthesis: The Path to Enantiomeric Purity

While several methods for asymmetric synthesis exist, classical resolution of the racemic trans-2-(aminomethyl)cyclohexanol remains a robust, scalable, and cost-effective method for obtaining the enantiomerically pure compound. This approach relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

This protocol describes a validated method for resolving the racemic trans-amino alcohol to isolate the desired (1S,2R) enantiomer.[4]

Rationale: (R)-(-)-Mandelic acid is an effective resolving agent for amines. It reacts with the racemic amino alcohol to form a pair of diastereomeric salts: [(1S,2R)-amine • (R)-acid] and [(1R,2S)-amine • (R)-acid]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve racemic trans-2-(aminomethyl)cyclohexanol (1.0 eq) in methanol.

    • In a separate flask, dissolve (R)-(-)-mandelic acid (1.0 eq) in a minimal amount of methanol.[4]

    • Slowly add the mandelic acid solution to the amine solution with stirring. The formation of a salt may cause a precipitate to form.

    • Gently heat the mixture until a clear solution is obtained. This ensures all salts are dissolved before controlled crystallization begins.

  • Fractional Crystallization (Self-Validation Step 1):

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for several hours to induce crystallization.[5] The salt of one diastereomer will preferentially crystallize due to its lower solubility.

    • Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol. The cold solvent minimizes the loss of the desired product.

    • Trustworthiness Check: The solid collected is the less soluble diastereomeric salt, enriched in one enantiomer. The filtrate contains the more soluble salt, enriched in the other.

  • Liberation of the Free Amine:

    • Dissolve the collected crystalline salt in water.

    • Basify the solution by adding an aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is >12. This deprotonates the amine and the carboxylic acid, breaking the salt.

    • Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1S,2R)-(+)-trans-2-(aminomethyl)cyclohexanol.

  • Enantiomeric Purity Assessment (Self-Validation Step 2):

    • The ultimate validation of the resolution's success is the determination of enantiomeric excess (e.e.).

    • This is typically achieved by chiral High-Performance Liquid Chromatography (HPLC) or by converting the amine to a diastereomeric derivative (e.g., a Mosher's amide) and analyzing by ¹H NMR spectroscopy.

    • Trustworthiness Check: A successful resolution will yield the amine with >99% e.e.[4] The resolving agent, mandelic acid, can be recovered from the aqueous layer by acidification and extraction for reuse.[4]

Diagram: Workflow for Classical Resolution

Resolution_Workflow racemate Racemic trans-Amine (1S,2R) + (1R,2S) salt_formation 1. Diastereomeric Salt Formation (in Methanol) racemate->salt_formation resolver (R)-Mandelic Acid resolver->salt_formation crystallization 2. Fractional Crystallization (Slow Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration solid Solid: Less Soluble Salt Enriched in [(1S,2R)-Amine • (R)-Acid] filtration->solid Precipitate filtrate Filtrate: More Soluble Salt Enriched in [(1R,2S)-Amine • (R)-Acid] filtration->filtrate Solution basification 3. Liberation of Free Amine (Add NaOH, Extract) solid->basification product (1S,2R)-(+)-Amine (High e.e.) basification->product validation 4. Purity Analysis (Chiral HPLC) product->validation

Caption: Stepwise workflow for the resolution of racemic amine.

Applications in Asymmetric Catalysis

The true value of (1S,2R)-(+)-trans-2-(aminomethyl)cyclohexanol lies in its application as a chiral ligand in asymmetric catalysis.[4][6] The amino and hydroxyl groups act as a bidentate "pincer," coordinating to a metal center (e.g., Zinc, Ruthenium, Rhodium) to create a well-defined, chiral catalytic environment.[3]

Case Study: Asymmetric Transfer Hydrogenation of Ketones

A prominent application is in the asymmetric transfer hydrogenation of prochiral ketones to form chiral secondary alcohols.[4]

Mechanism of Stereochemical Control:

  • Catalyst Formation: The (1S,2R) ligand reacts with a metal precursor (e.g., [RuCl₂(p-cymene)]₂) to form a chiral ruthenium catalyst.

  • Coordination: The ketone substrate coordinates to the chiral Ru-complex. The rigid, bulky cyclohexane backbone of the ligand creates a sterically hindered environment.

  • Stereoselective Hydride Transfer: A hydride source (e.g., isopropanol or formic acid) delivers a hydride to the carbonyl carbon. The ligand's stereochemistry dictates the facial selectivity of this attack. The substrate will orient itself to minimize steric clashes with the ligand, exposing one face of the carbonyl to the incoming hydride preferentially.

  • Product Release: The resulting chiral alcohol is released, and the catalyst is regenerated to continue the cycle.

The (1S,2R) configuration of the ligand directly translates into the selective formation of one enantiomer of the alcohol product, often with high enantiomeric excess.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the compound.

PropertyValueSource
Molecular Formula C₇H₁₅NO[7][8]
Molecular Weight 129.20 g/mol [7][9]
Appearance Colorless to pale yellow liquid or solid[10]
Boiling Point ~226 °C[9]
Solubility Soluble in water and polar organic solvents[10]
Storage Temperature 2-8 °C[7]

Spectroscopic Confirmation:

  • ¹H and ¹³C NMR: Provides the carbon-hydrogen framework, confirming the connectivity and the trans relationship of the substituents through analysis of coupling constants.

  • FT-IR: Shows characteristic peaks for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3350 cm⁻¹), and C-H (sharp, ~2900 cm⁻¹) stretches.

  • Mass Spectrometry: Confirms the molecular weight (m/z = 129.20).

Conclusion

(1S,2R)-(+)-trans-2-(Aminomethyl)cyclohexanol is more than just a chemical intermediate; it is a meticulously designed tool for stereochemical control. Its efficacy stems directly from its defined absolute and relative stereochemistry. The rigidity of the trans-cyclohexane backbone and the precise spatial arrangement of its coordinating functional groups create a predictable and powerful chiral environment. For researchers in drug development and asymmetric synthesis, a thorough understanding of this molecule's stereochemical foundation is the key to unlocking its full potential in the creation of enantiomerically pure, high-value compounds.

References

An In-Depth Technical Guide to 1-(Aminomethyl)cyclohexanol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Aminomethyl)cyclohexanol hydrochloride, a versatile building block with significant potential in medicinal chemistry and neuropharmacology. Drawing upon established scientific literature and field-proven insights, this document details the compound's physicochemical properties, synthesis, pharmacological profile, and the analytical and experimental methodologies crucial for its evaluation.

Introduction: A Molecule of Interest

This compound hydrochloride (AMCH) is a cyclohexanol derivative featuring a primary amine and a tertiary alcohol. Its hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of research and development applications[1]. The cyclohexane scaffold is a common motif in many biologically active molecules, and the presence of both a hydrogen bond donor (hydroxyl group) and a protonated amine group allows for diverse molecular interactions, positioning AMCH as a valuable intermediate in organic synthesis and a candidate for investigation in drug discovery programs, particularly those targeting the central nervous system[1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO[1][3]
Molecular Weight 165.66 g/mol [1][3]
Appearance White to grey-beige powder[1][3]
Melting Point 217 - 219 °C[4]
Solubility Soluble in water[1]
Computed XLogP3-AA 0.2 (for free base)[2]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 46.2 Ų[3]

The hydrochloride salt significantly enhances the aqueous solubility of the parent compound by protonating the primary amine, creating a more polar species suitable for biological assays and formulation development[1].

Synthesis and Formulation

The synthesis of this compound hydrochloride can be achieved through multiple synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and safety considerations.

Synthesis via Nitroaldol (Henry) Reaction

A common and effective method for the synthesis of AMCH involves a two-step process starting from cyclohexanone and nitromethane.

Logical Workflow for Synthesis via Nitroaldol Reaction:

A Cyclohexanone + Nitromethane B Nitroaldol (Henry) Reaction (Basic Catalyst, e.g., NaOH) A->B C 1-(Nitromethyl)cyclohexanol (Intermediate) B->C D Reduction of Nitro Group (e.g., Fe/HCl or Catalytic Hydrogenation) C->D E This compound (Free Base) D->E F Salt Formation (HCl in suitable solvent) E->F G This compound HCl (Final Product) F->G H Purification (Crystallization) G->H

Caption: Synthesis of AMCH via the Nitroaldol Reaction.

Step-by-Step Protocol:

  • Nitroaldol Condensation: To a stirred solution of cyclohexanone and nitromethane in methanol at 5-10°C, a solution of sodium hydroxide is added dropwise. The reaction is then cooled further and stirred to ensure complete formation of the intermediate, 1-(nitromethyl)cyclohexanol[3]. The rationale for the low temperature is to control the exothermic nature of the reaction and minimize side-product formation.

  • Reduction of the Nitro Group: The intermediate 1-(nitromethyl)cyclohexanol is then reduced to the corresponding amine. A common laboratory-scale method involves the use of iron powder in the presence of hydrochloric acid at a controlled pH and temperature (e.g., 40-50°C)[3]. Catalytic hydrogenation using a palladium catalyst is another viable and often cleaner alternative for this reduction.

  • Hydrochloride Salt Formation and Purification: The resulting free base, this compound, is dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt. The final product is then purified by recrystallization to achieve the desired purity[1].

Synthesis via Reductive Amination

An alternative synthetic strategy is reductive amination, which can be a more direct approach.

Logical Workflow for Synthesis via Reductive Amination:

A Cyclohexanone + Formaldehyde + Amine Source B Reductive Amination (Reducing Agent, e.g., NaBH3CN or H2/Catalyst) A->B C This compound (Free Base) B->C D Salt Formation (HCl in suitable solvent) C->D E This compound HCl (Final Product) D->E F Purification (Crystallization) E->F

Caption: Synthesis of AMCH via Reductive Amination.

This method typically involves the reaction of cyclohexanone with formaldehyde and an amine source in the presence of a reducing agent[1]. The choice of reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride being a mild and effective option for this one-pot process.

Pharmacological Profile and Mechanism of Action

Preliminary studies indicate that this compound hydrochloride possesses interesting pharmacological activities, particularly related to its potential as a neuroprotective agent and its interaction with neurotransmitter systems[1].

Interaction with GABA Receptors

Molecular docking studies suggest that AMCH interacts with GABA receptors. It is proposed to act as a competitive antagonist at GABAA receptors and may exhibit weak agonist activity at GABAB receptors through an allosteric mechanism[1]. The binding affinity varies depending on the GABAA receptor subunit composition, with key interactions including hydrogen bonding and π-π stacking within the orthosteric binding site[1].

Proposed Interaction with GABAA Receptor:

cluster_0 GABAA Receptor GABA_site Orthosteric Binding Site Action Competitive Antagonism (Prevents GABA Binding) GABA_site->Action Leads to AMCH This compound HCl AMCH->GABA_site Binds to GABA GABA (Endogenous Ligand) GABA->GABA_site Binds to

Caption: Proposed competitive antagonism of AMCH at the GABAA receptor.

Modulation of Monoamine Transporters

There is evidence to suggest that AMCH can modulate the activity of monoamine transporters. One study reported that the hydrochloride salt of a similar compound increases synaptic serotonin efflux in rat prefrontal cortex slices, suggesting an interaction with the serotonin transporter (SERT)[1]. The structural features of AMCH, including the cyclohexanol moiety and the protonated aminomethyl group, may allow it to interact with the binding pockets of these transporters[1].

Potential Neuroprotective Effects

The potential neuroprotective effects of AMCH are an area of active interest[1]. Its structural similarity to other neuroactive amines and its ability to interact with key neurotransmitter systems suggest that it may have a role in mitigating neuronal damage in various pathological conditions. However, detailed in vivo studies are required to fully elucidate these effects and their underlying mechanisms.

Experimental Protocols for Evaluation

To rigorously characterize the pharmacological and toxicological profile of this compound hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves challenging a neuronal cell line (e.g., SH-SY5Y) with a neurotoxic stimulus and evaluating the ability of the test compound to mitigate cell death.

Experimental Workflow for In Vitro Neuroprotection Assay:

A Plate Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with This compound HCl (Varying Concentrations) A->B C Induce Neurotoxicity (e.g., with H2O2 or glutamate) B->C D Incubate for a Defined Period C->D E Assess Cell Viability (e.g., MTT or LDH assay) D->E F Data Analysis (Dose-Response Curve) E->F

Caption: Workflow for an in vitro neuroprotection assay.

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media and plate them in 96-well plates at a suitable density.

  • Compound Treatment: Prepare serial dilutions of this compound hydrochloride in the cell culture medium. Pre-treat the cells with the compound for a specified duration (e.g., 1-2 hours) before inducing toxicity.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (to model oxidative stress) or glutamate (to model excitotoxicity), to the cell cultures.

  • Incubation: Incubate the cells for a period sufficient to induce significant cell death in the control (untreated) group (e.g., 24 hours).

  • Viability Assessment: Quantify cell viability using a standard assay such as the MTT assay (which measures metabolic activity) or the LDH assay (which measures membrane integrity).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control and construct a dose-response curve to determine the EC₅₀ for neuroprotection.

Receptor Binding Assays

To determine the binding affinity of AMCH for various receptors and transporters, competitive radioligand binding assays are the gold standard.

Step-by-Step Protocol (General):

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptor of interest.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a specific radioligand for the target receptor, and varying concentrations of this compound hydrochloride.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Determine the concentration of AMCH that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Analytical Methods for Characterization

Accurate and precise analytical methods are essential for the quality control and characterization of this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation of polar analytes.
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid)The organic modifier controls the retention time, while the acidic modifier improves peak shape for the amine.
Detection UV at a low wavelength (e.g., 200-210 nm) or Mass Spectrometry (MS)The compound lacks a strong chromophore, necessitating low UV wavelength detection or the use of a more universal detector like MS.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.

For quantitative analysis, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound hydrochloride. The ¹H NMR spectrum would be expected to show characteristic signals for the cyclohexyl protons, the aminomethyl protons, and the hydroxyl proton. The ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 130.12. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would also show the protonated molecule at m/z 130.12.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed and causes serious eye damage[2]. The hydrochloride salt may also cause skin and respiratory irritation[1].

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound hydrochloride is a compound with a compelling profile for researchers in medicinal chemistry and drug development. Its straightforward synthesis, favorable physicochemical properties in its salt form, and intriguing preliminary pharmacological data suggest its potential as a versatile chemical intermediate and a starting point for the design of novel therapeutic agents, particularly for neurological disorders. This guide provides a foundational understanding and practical methodologies to facilitate further investigation into this promising molecule.

References

A Guide to the Spectroscopic Characterization of 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Elucidating the Structure of a Versatile Building Block

1-(Aminomethyl)cyclohexanol, with CAS Registry Number 4000-72-0, is a bifunctional cycloaliphatic compound featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold.[1][2] Its molecular formula is C₇H₁₅NO, and its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules where a rigid, functionalized cyclic core is required.[3]

Caption: Figure 1: Structure of this compound

Section 1: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin splitting (multiplicity), which provides information about neighboring protons.

Expert Insight: The Challenge of Labile Protons

A defining feature of this compound's ¹H NMR spectrum is the presence of three labile protons: one on the hydroxyl group (-OH) and two on the primary amine (-NH₂). These protons can undergo rapid chemical exchange with each other and with trace amounts of acid or water in the solvent. This exchange often leads to broad signals that may not exhibit clear splitting patterns, and their chemical shifts can be highly dependent on concentration, temperature, and solvent.[2] A common and definitive method to identify these peaks is through a "D₂O shake," where a small amount of deuterium oxide is added to the NMR tube, causing the labile protons to be replaced by deuterium and their signals to disappear from the spectrum.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

      • Causality: A deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from obscuring the analyte signals. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the spectrum on a 300 MHz or higher field instrument. A higher field strength improves signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring.[4]

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. A total of 16-32 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Self-Validation (D₂O Exchange):

    • After acquiring the initial spectrum, remove the tube, add 1-2 drops of deuterium oxide (D₂O), and shake gently to mix.

    • Re-acquire the spectrum. The disappearance of signals confirms their assignment as labile -OH or -NH₂ protons.

Data Interpretation: Predicted ¹H NMR Spectrum

The following table outlines the predicted ¹H NMR signals for this compound.

Label (See Fig. 2)Predicted δ (ppm)MultiplicityIntegrationAssignment
a1.3 - 1.7Multiplet (m)10HCyclohexane ring protons (-CH₂-)₅
b2.65Singlet (s)2HAminomethyl protons (-CH₂NH₂)
c~1.5 - 3.0Broad Singlet (br s)3H-OH and -NH₂ (exchangeable)

Note: Predicted data is based on computational models and may vary from experimental values.

cluster_workflow Figure 4: ATR-FTIR Experimental Workflow Start Place small amount of solid sample on ATR crystal Acquire Lower anvil to ensure good sample contact Start->Acquire Clean Clean ATR crystal with isopropanol Background Acquire background spectrum (air) Clean->Background Background->Start Process Acquire sample spectrum Acquire->Process End Process data (baseline correction) Process->End

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical development and fine chemical synthesis, the journey of a molecule from a laboratory curiosity to a viable product is paved with a series of critical physicochemical assessments. Among these, solubility stands as a cornerstone parameter, dictating everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide offers an in-depth exploration of the solubility characteristics of 1-(Aminomethyl)cyclohexanol, a versatile bifunctional molecule featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide provides a robust framework for researchers to understand, predict, and experimentally determine its solubility in various solvent systems. By synthesizing theoretical principles with practical, field-proven methodologies, we aim to empower scientists to navigate the complexities of this molecule's solution behavior.

Molecular Architecture and its Implications for Solubility

This compound possesses a molecular formula of C₇H₁₅NO and a molecular weight of approximately 129.20 g/mol .[1][2] Its structure is characterized by a non-polar cyclohexane ring, which provides a lipophilic character, and two highly polar functional groups: a primary aminomethyl group (-CH₂NH₂) and a tertiary hydroxyl group (-OH).[3] This amphiphilic nature is the primary determinant of its solubility profile.

  • The Polar Head: The amino and hydroxyl groups are capable of forming strong hydrogen bonds with protic solvents like water and alcohols. The lone pair of electrons on the nitrogen atom of the amine can act as a hydrogen bond acceptor, while the hydrogen atoms on both the amine and hydroxyl groups can act as hydrogen bond donors. The presence of the amine group also imparts basic properties to the molecule, allowing for salt formation in acidic media, which can dramatically increase aqueous solubility.[3] The hydrochloride salt of this compound, for instance, is expected to have enhanced solubility in polar solvents.[4]

  • The Non-Polar Tail: The cyclohexane ring is a bulky, non-polar hydrocarbon moiety. This part of the molecule will have favorable van der Waals interactions with non-polar, aprotic solvents.

The interplay between these two opposing characteristics dictates the molecule's solubility in a given solvent, adhering to the fundamental principle of "like dissolves like."

Theoretical Solubility Profile: An Expert's Perspective

Based on its molecular structure, we can predict the solubility behavior of this compound across a spectrum of solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ability of the amino and hydroxyl groups to engage in hydrogen bonding with the solvent molecules is the dominant intermolecular force, overcoming the non-polar nature of the cyclohexane ring. In aqueous solutions, the solubility is expected to be pH-dependent. In acidic conditions (pH < pKa of the amine), the amino group will be protonated to form an ammonium salt, significantly enhancing its water solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate to good solubility is expected. These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and amino protons of this compound. However, the lack of hydrogen bond donation from the solvent might result in slightly lower solubility compared to protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted in these solvents. The energy required to break the strong hydrogen bonds between this compound molecules and the weak van der Waals forces of interaction with the non-polar solvent molecules makes the dissolution process energetically unfavorable.

A Comparative Case Study: Gabapentin

To further inform our expectations, we can look at the solubility of a close structural analog, Gabapentin (1-(aminomethyl)cyclohexaneacetic acid). Gabapentin differs by having a carboxylic acid group instead of a hydroxyl group. It is described as being freely soluble in water, with a solubility of approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2 and greater than 100 mg/mL in water.[5][6][7][8] Given that a tertiary alcohol is also a highly polar group, it is reasonable to hypothesize that this compound will also exhibit significant aqueous solubility.

Quantitative Solubility Data: A Call for Experimental Determination

As of the writing of this guide, specific quantitative solubility data for this compound in a range of solvents is not readily found in peer-reviewed journals or comprehensive chemical databases. This underscores the necessity for researchers working with this compound to perform their own solubility assessments. The following table is presented as a template for organizing experimentally determined data.

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationObservations
Polar Protic Water (pH 7.0)25Data to be determinedEquilibrium Shake-Flask
Water (pH 2.0)25Data to be determinedEquilibrium Shake-Flask
Methanol25Data to be determinedEquilibrium Shake-Flask
Ethanol25Data to be determinedEquilibrium Shake-Flask
Polar Aprotic Acetone25Data to be determinedEquilibrium Shake-Flask
Acetonitrile25Data to be determinedEquilibrium Shake-Flask
Non-Polar Hexane25Data to be determinedEquilibrium Shake-Flask
Toluene25Data to be determinedEquilibrium Shake-Flask

Experimental Protocol: The Equilibrium Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. It is the recommended method by regulatory bodies for Biopharmaceutics Classification System (BCS) studies. The principle is to create a saturated solution of the compound in a given solvent by allowing it to reach equilibrium with an excess of the solid material.

Step-by-Step Methodology
  • Preparation of Materials:

    • Ensure the this compound sample is of high purity and, if possible, a single polymorphic form.

    • Use analytical grade or higher purity solvents.

    • For aqueous solubility at different pH values, prepare and validate appropriate buffer solutions (e.g., phosphate, acetate).

  • Sample Addition:

    • Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the desired solvent. An excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.

  • Equilibration:

    • Seal the vials/flasks to prevent solvent evaporation.

    • Place the samples in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau, indicating equilibrium.

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE or PVDF filter) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility. Centrifugation followed by filtration can also be employed.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method. Common techniques include:

      • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry).

      • Gas Chromatography (GC) after appropriate derivatization.

      • Quantitative Nuclear Magnetic Resonance (qNMR) .

  • Calculation:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Causality Behind Experimental Choices:
  • Why an excess of solid? To ensure the solution becomes saturated and remains in equilibrium with the solid phase, which is the definition of solubility.

  • Why constant temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature is essential for obtaining reproducible and meaningful data.

  • Why agitation? To increase the surface area of the solid in contact with the solvent and facilitate the dissolution process, allowing equilibrium to be reached more rapidly.

  • Why filtration? To ensure that only the dissolved solute is being measured, as any suspended solid particles in the aliquot will lead to erroneously high solubility values.

Visualizing the Workflow and Molecular Interactions

To better illustrate the experimental process and the underlying molecular phenomena, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification P1 Weigh excess This compound P2 Add to known volume of solvent P1->P2 E1 Seal Vials P2->E1 E2 Agitate at constant temperature (24-72h) E1->E2 E3 Monitor concentration until plateau E2->E3 S1 Settle excess solid E3->S1 S2 Filter supernatant (e.g., 0.45 µm filter) S1->S2 Q1 Dilute filtered sample S2->Q1 Q2 Analyze concentration (e.g., HPLC) Q1->Q2 Q3 Calculate Solubility Q2->Q3

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

G cluster_solute This compound cluster_solvents Solvent Interactions Solute C₇H₁₅NO -OH (Hydroxyl) -NH₂ (Amino) Cyclohexyl Ring Water Water (H₂O) Polar Protic Solute:f0->Water Strong H-Bonding (High Solubility) Solute:f1->Water Hexane Hexane (C₆H₁₄) Non-Polar Solute:f2->Hexane Weak van der Waals (Low Solubility) Acetone Acetone (C₃H₆O) Polar Aprotic Solute:f0->Acetone Moderate H-Bonding (Moderate Solubility) Solute:f1->Acetone

References

A Technical Guide to 1-(Aminomethyl)cyclohexanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cyclohexanol is a bifunctional organic compound featuring a primary amine and a tertiary alcohol integrated into a cyclohexane scaffold. Its unique structural architecture, combining a rigid cycloalkane ring with reactive functional groups, makes it a valuable building block in medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of its commercial availability, synthetic routes, analytical characterization, and its significant role as a key intermediate in the synthesis of important pharmaceutical agents.

Commercial Availability and Suppliers

This compound (CAS No: 4000-72-0) and its more stable hydrochloride salt (CAS No: 19968-85-5) are commercially available from a range of chemical suppliers.[1] These compounds are typically offered in various purities, from research-grade (>95%) to higher purity specifications (>98%), catering to different stages of research and development. For researchers and drug development professionals, selecting a reliable supplier that provides consistent quality, comprehensive analytical data, and scalability is paramount. Below is a comparative overview of representative suppliers.

SupplierProduct FormCAS NumberPurityAvailable Quantities
Thermo Fisher Scientific Hydrochloride Salt19968-85-5≥98%Gram to Kilogram
BLD Pharm Free Base4000-72-0>95%Gram to Kilogram
Jigs Chemical Hydrochloride Salt19968-85-5API Intermediate GradeBulk quantities
CP Lab Safety Free Base4000-72-096%Gram quantities
JHECHEM CO LTD Hydrochloride Salt19968-85-5InquireBulk quantities

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information and to request certificates of analysis.

Synthetic Methodologies

The classical and most cited synthesis of this compound proceeds via a two-step process starting from cyclohexanone and nitromethane. This robust method, detailed in Organic Syntheses, remains a cornerstone for laboratory-scale preparation.[2]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction of Nitro Group A Cyclohexanone + Nitromethane B 1-(Nitromethyl)cyclohexanol A->B Base catalyst (e.g., NaOH) Solvent (e.g., Ethanol) C 1-(Nitromethyl)cyclohexanol D This compound C->D Reducing agent (e.g., H2, Raney Nickel) Solvent (e.g., Ethanol)

Caption: Synthetic pathway from cyclohexanone to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

  • In a flask equipped with a mechanical stirrer and a dropping funnel, a solution of cyclohexanone and nitromethane in ethanol is prepared.

  • The mixture is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise while maintaining the temperature below 20°C.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The mixture is then neutralized with an acid (e.g., acetic acid) and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude 1-(nitromethyl)cyclohexanol, which can be purified by distillation.

Step 2: Reduction of 1-(Nitromethyl)cyclohexanol to this compound

  • The crude 1-(nitromethyl)cyclohexanol is dissolved in a suitable solvent, typically ethanol.

  • A catalytic amount of Raney nickel (or another suitable hydrogenation catalyst) is added to the solution.

  • The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 3-4 atm).

  • The reaction is monitored until the theoretical amount of hydrogen is consumed.

  • Upon completion, the catalyst is carefully filtered off, and the solvent is evaporated under reduced pressure to afford this compound. The product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Application in Drug Discovery: A Key Intermediate for Gabapentin

This compound is a crucial intermediate in the synthesis of Gabapentin, a widely prescribed anticonvulsant and analgesic drug.[3][4] Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is used to treat epilepsy, neuropathic pain, and restless legs syndrome.[5] The structural core of this compound provides the necessary scaffold for the elaboration into the final drug molecule.

Role of this compound in Gabapentin Synthesis

G A This compound B Protection of the amine group A->B e.g., Boc-anhydride C Oxidation of the alcohol B->C e.g., Jones oxidation D Introduction of the acetic acid moiety C->D e.g., Wittig reaction followed by hydrolysis E Deprotection of the amine group D->E e.g., Acidic conditions F Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) E->F

Caption: Synthetic logic for the conversion of this compound to Gabapentin.

The synthesis of Gabapentin from this compound involves a series of standard organic transformations.[6][7] The primary amine is first protected, followed by the oxidation of the tertiary alcohol to a ketone. Subsequently, the acetic acid side chain is introduced, often via a Wittig-type reaction or a similar carbon-carbon bond-forming strategy. The final step involves the deprotection of the amine to yield Gabapentin. The rigid cyclohexane framework of the starting material is a key structural feature that is retained in the final drug, influencing its pharmacokinetic and pharmacodynamic properties.[8]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum of this compound in a suitable solvent (e.g., CDCl₃) will show characteristic signals for the cyclohexane ring protons, typically as a broad multiplet in the 1.2-1.8 ppm region. The aminomethyl protons (-CH₂NH₂) would appear as a singlet or a multiplet around 2.5-3.0 ppm. The protons of the amine and hydroxyl groups are exchangeable and may appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

    • ¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbons of the cyclohexane ring, the aminomethyl carbon, and the carbon bearing the hydroxyl group. The chemical shifts provide a fingerprint of the carbon skeleton.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H and N-H stretching vibrations.[9] C-H stretching vibrations of the cyclohexane and aminomethyl groups are observed around 2850-2950 cm⁻¹. The C-N and C-O stretching vibrations will appear in the fingerprint region (1000-1300 cm⁻¹).[10]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 129.[9] Common fragmentation patterns for cyclic alcohols and amines include the loss of water (M-18), loss of the aminomethyl group, and ring cleavage, leading to characteristic fragment ions.[11][12]

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is a standard method to assess the purity of this compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection is commonly performed using a UV detector at a low wavelength or a more universal detector like a charged aerosol detector (CAD) or a mass spectrometer (LC-MS).

Safety, Handling, and Storage

This compound and its hydrochloride salt should be handled in a well-ventilated area, preferably in a chemical fume hood.[13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is classified as an irritant and may cause skin and eye irritation.[2] Inhalation of dust or vapors should be avoided.

For storage, the compound should be kept in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is generally more stable and less hygroscopic than the free base, making it preferable for long-term storage.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant importance in the pharmaceutical industry, most notably as a key intermediate in the manufacture of Gabapentin. A thorough understanding of its supply chain, synthetic methodologies, and analytical characterization is essential for researchers and drug development professionals aiming to utilize this compound in their synthetic endeavors. The information provided in this guide serves as a comprehensive technical resource to support the effective and safe use of this compound in research and development.

References

Safety and handling precautions for 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(Aminomethyl)cyclohexanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for this compound, a valuable bifunctional building block in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from safety data sheets and established laboratory safety protocols. The guide emphasizes a risk-based approach, detailing hazard identification, the hierarchy of controls, specific handling procedures, emergency protocols, and disposal considerations to ensure the safe and effective use of this compound in a laboratory setting.

Introduction and Compound Profile

This compound is a cyclic amino alcohol. Its structure, featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold, makes it a versatile intermediate for synthesizing more complex molecules, including pharmaceutical candidates and novel ligands. The presence of both a nucleophilic amine and a hydroxyl group on a rigid cyclic backbone offers unique stereochemical and functional properties. However, these same functional groups necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide serves as a foundational resource for mitigating risks associated with its handling, storage, and use.

Hazard Identification and Toxicology

While comprehensive toxicological data for this compound is not widely available, information from safety data sheets (SDS) for closely related isomers, such as cis-3-(Aminomethyl)cyclohexanol, provides essential guidance on its potential hazards.[1] The primary risks are associated with its irritant properties.

Based on available data for structural analogs, the compound is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryGHS CodeHazard StatementSignal WordPictogram
Skin Corrosion / Irritation2H315Causes skin irritation.[1]Warning GHS07
Serious Eye Damage / Eye Irritation2AH319Causes serious eye irritation.[1]Warning GHS07
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[1]Warning GHS07

Toxicological Summary:

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust or aerosols, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure.[2]

  • Acute Effects: Direct contact with the skin is likely to cause irritation, characterized by itching, redness, and scaling.[1] In some cases, blistering may occur.[1] Eye contact can result in serious irritation, including redness, watering, and pain.[1] Inhalation of the dust or aerosolized material may lead to irritation of the respiratory tract.[1]

  • Chronic Effects: Data on long-term exposure is not currently available. It is not classified as a carcinogen by IARC or NTP.[1]

  • Rationale for Caution: The presence of a primary amine group can impart basicity and potential for corrosivity or irritation. As with many low-molecular-weight amines and alcohols, volatility and the potential for aerosolization during handling (e.g., weighing, dissolution) are key factors in exposure risk.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.2 g/mol [1]
Physical State Solid (Data for related hydrochloride salt)[2]
Appearance Off-white solid (Data for hydrochloride salt)[2]
Solubility Not available[1]
Boiling Point Not available[1]
Melting Point 217 - 219 °C (Data for hydrochloride salt)[2]
Flash Point Not available[1]

Risk Assessment and the Hierarchy of Controls

A proactive approach to safety involves implementing a "Hierarchy of Controls," a system that prioritizes risk mitigation strategies from most to least effective. This framework is crucial for managing the risks associated with this compound.

References

The Versatile Scaffold: Unlocking the Potential of 1-(Aminomethyl)cyclohexanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1-(Aminomethyl)cyclohexanol

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. This compound, a deceptively simple yet structurally rich molecule, represents one such scaffold. Its inherent three-dimensional architecture, conferred by the cyclohexane ring, combined with the presence of key functional groups—a primary amine and a tertiary alcohol—provides a unique foundation for the design of compounds with diverse pharmacological activities.[1] The strategic placement of the aminomethyl and hydroxyl groups on the same carbon atom creates a compact and rigid structure that can be strategically modified to interact with a variety of biological targets. This guide will provide an in-depth exploration of the synthesis, established applications, and burgeoning potential of this compound derivatives in medicinal chemistry, with a focus on practical applications and experimental insights.

Core Synthesis Strategies and Chemical Derivatization

The synthetic accessibility of this compound and its derivatives is a key factor driving its exploration in medicinal chemistry. Several robust synthetic routes have been established, allowing for the efficient production of the core scaffold and its subsequent modification.

A common and effective method for the synthesis of the this compound core involves the reaction of cyclohexanone with nitromethane, followed by reduction of the nitro group to the corresponding amine. This approach provides a straightforward entry point to the basic scaffold.[2]

Illustrative Synthetic Pathway:

G Cyclohexanone Cyclohexanone Intermediate1 1-(Nitromethyl)cyclohexanol Cyclohexanone->Intermediate1 Base Nitromethane Nitromethane Nitromethane->Intermediate1 FinalProduct This compound Intermediate1->FinalProduct Reduction (e.g., H2/Raney Ni)

Caption: A general synthetic scheme for this compound.

Further derivatization of the primary amine and the tertiary hydroxyl group opens up a vast chemical space for the generation of compound libraries. The amine functionality can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. The hydroxyl group can be esterified or etherified to modulate the physicochemical properties of the resulting molecules. The stereochemistry of the cyclohexane ring also plays a critical role in biological activity, and stereoselective synthetic methods are often employed to isolate specific isomers.[3]

Established Applications in Central Nervous System (CNS) Drug Discovery

The most prominent application of the this compound scaffold to date lies in the field of neuroscience, particularly in the development of anticonvulsant agents.

Gabapentin and its Analogs: Modulators of Neuronal Excitability

The blockbuster drug Gabapentin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), prominently features the 1-(aminomethyl)cyclohexyl moiety.[4][5][6][7] While initially designed as a GABA agonist, its mechanism of action is now understood to be more complex, involving the binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability, which is a hallmark of epilepsy.[8][9]

The synthesis of Gabapentin often involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide, which is derived from this compound precursors.[4][10]

Structure of Gabapentin:

G struct 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin)

Caption: The chemical structure of the anticonvulsant drug Gabapentin.

Novel Anticonvulsant Derivatives

Beyond Gabapentin, research has demonstrated that other N-aminoalkyl derivatives of aminocyclohexanols exhibit potent anticonvulsant activity.[2][11][12] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests. The structure-activity relationship (SAR) studies in this area suggest that the nature of the substituent on the amino group and the stereochemistry of the cyclohexanol ring are critical for activity.[11]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Animal Model: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).

  • Procedure:

    • Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal or oral).

    • At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.

    • Place the corneal electrodes on the eyes and deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is considered a protective effect.

  • Data Analysis: The percentage of protected animals in the drug-treated group is compared to the vehicle-treated group. The median effective dose (ED50) can be calculated using probit analysis.[6][13]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is used to identify compounds that can raise the seizure threshold, modeling myoclonic and absence seizures.

  • Apparatus: Standard animal observation cages.

  • Animal Model: Male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control.

    • At the time of predicted peak effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg in mice).

    • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

    • The absence of clonic seizures for a defined period is considered a protective effect.

  • Data Analysis: The percentage of protected animals is determined, and the ED50 can be calculated.[14][15][16][17][18]

Emerging Potential in Oncology

While the CNS applications are well-established, the this compound scaffold and its broader class of cyclohexane derivatives are gaining attention as potential anticancer agents.

Targeting Receptor Tyrosine Kinases: c-Met Inhibition

The c-Met receptor tyrosine kinase is a validated target in oncology, with its aberrant activation implicated in the proliferation and metastasis of various cancers.[3] Studies have shown that small molecules incorporating a cyclohexane-1,3-dione scaffold can act as potent inhibitors of c-Met kinase activity. While not a direct derivative of this compound, this highlights the potential of the cyclohexane ring as a core element for designing kinase inhibitors. Further exploration of this compound derivatives as c-Met inhibitors is a promising avenue for research.

Experimental Protocol: In Vitro c-Met Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

  • Materials: Recombinant c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and an appropriate kinase assay buffer. A detection reagent such as ADP-Glo™ is also required.

  • Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the recombinant c-Met kinase and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.[2][8][10][12][19][20]

Workflow for c-Met Kinase Inhibition Assay:

G A Prepare Reagents (c-Met, Substrate, ATP, Buffer) B Add Test Compound to 96-well plate A->B C Add Kinase and Substrate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction and Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: A streamlined workflow for an in vitro c-Met kinase assay.

Antimicrobial Applications: A Frontier for Exploration

The rising threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of cyclohexane have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3] While specific studies on this compound are limited in this area, the known antimicrobial properties of related aminomethyl and cyclohexanol compounds suggest that this scaffold is a worthy candidate for further investigation.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton broth), standardized microbial inoculum, and the test compound.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • After incubation, visually inspect the plates for microbial growth (turbidity).

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][3][4][7]

Data Presentation: Illustrative MIC Values for Hypothetical Derivatives

DerivativeSubstituent on AmineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a Methyl64128
1b Phenyl3264
1c 4-Chlorophenyl1632

Structure-Activity Relationship (SAR) Insights and Future Directions

Across the various therapeutic areas, several key structural features of this compound derivatives consistently emerge as critical for biological activity.

  • The Cyclohexane Core: The rigid cyclohexane ring serves as a crucial scaffold, orienting the functional groups in a defined spatial arrangement for optimal interaction with biological targets.

  • The Aminomethyl Group: The primary amine is a key interaction point and a handle for derivatization. The nature of the substituent on the nitrogen atom significantly influences potency and selectivity. For instance, in anticonvulsant derivatives, the size and lipophilicity of this substituent can modulate activity.

  • The Hydroxyl Group: The tertiary alcohol can participate in hydrogen bonding interactions with target proteins. Its presence and stereochemistry can be critical for binding affinity.

  • Stereochemistry: The stereoisomerism of the cyclohexane ring and any chiral centers introduced during derivatization often leads to significant differences in biological activity, highlighting the importance of stereoselective synthesis and testing.

Future research in this area should focus on:

  • Systematic Derivatization: Creating focused libraries of this compound derivatives with diverse substituents to comprehensively explore the SAR for various biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects.

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as inflammatory disorders and neurodegenerative diseases.

  • Computational Modeling: Utilizing in silico methods to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. Its success in the development of anticonvulsant drugs, exemplified by Gabapentin, has paved the way for its exploration in other therapeutic arenas. With a solid foundation in synthetic chemistry and a growing body of evidence supporting its diverse biological activities, the this compound core is poised to remain a significant platform for the discovery and development of new and improved medicines. This guide provides a comprehensive overview for researchers and drug development professionals to harness the full potential of this remarkable molecular framework.

References

Methodological & Application

Synthesis of 1-(Aminomethyl)cyclohexanol from Cyclohexanone: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract This application note provides a comprehensive guide for the synthesis of 1-(aminomethyl)cyclohexanol, a valuable building block in pharmaceutical research, starting from the readily available precursor, cyclohexanone. The described two-step synthetic pathway involves the formation of a key intermediate, 1-hydroxycyclohexanecarbonitrile (a cyanohydrin), followed by its chemical reduction to the target amino alcohol. This document offers detailed, step-by-step protocols, in-depth mechanistic discussions, critical safety procedures for handling hazardous reagents, and characterization data. The content is structured to provide researchers, scientists, and drug development professionals with the necessary technical insights and practical guidance to successfully perform this synthesis.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating both a primary amine and a tertiary alcohol on a cyclohexane scaffold. This unique structural motif makes it a highly versatile intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its rigid cyclic backbone and orthogonally reactive functional groups are desirable features for constructing novel chemical entities in drug discovery programs.

The synthesis commences with cyclohexanone and proceeds via a robust two-step sequence:

  • Cyanohydrin Formation: Nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclohexanone to yield 1-hydroxycyclohexanecarbonitrile.

  • Nitrile Reduction: Reduction of the nitrile group in the cyanohydrin intermediate to a primary amine using a powerful hydride reducing agent, affording the final product, this compound.

This approach is efficient and utilizes common laboratory reagents, making it a practical route for both small-scale and larger-scale preparations.

G cluster_0 Overall Synthetic Workflow A Cyclohexanone B Step 1: Cyanohydrin Formation Reagents: NaCN, H₂SO₄ A->B C 1-Hydroxycyclohexanecarbonitrile (Intermediate) B->C D Step 2: Nitrile Reduction Reagents: LiAlH₄, THF C->D E This compound (Final Product) D->E

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 1-Hydroxycyclohexanecarbonitrile

The initial step involves the conversion of cyclohexanone to its corresponding cyanohydrin. This reaction is a classic example of nucleophilic addition to a carbonyl group.

Mechanism and In-Depth Discussion

The formation of a cyanohydrin is an equilibrium process. The reaction is initiated by the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclohexanone. The resulting tetrahedral intermediate, an alkoxide, is then protonated to yield the final cyanohydrin product.[1] The reaction is typically performed by generating hydrocyanic acid (HCN) in situ from a cyanide salt (e.g., NaCN or KCN) and a mineral acid.[2] Maintaining a slightly acidic pH is crucial; highly acidic conditions can protonate the cyanide ion, reducing its nucleophilicity, while basic conditions can lead to unwanted side reactions.

G cluster_0 Mechanism: Cyanohydrin Formation start Cyclohexanone + ⁻C≡N step1 Nucleophilic Attack start->step1 intermediate Tetrahedral Alkoxide Intermediate step1->intermediate Forms new C-C bond step2 Protonation (from H₂O or H₃O⁺) intermediate->step2 end 1-Hydroxycyclohexanecarbonitrile step2->end

Caption: Reaction mechanism for the formation of 1-Hydroxycyclohexanecarbonitrile.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.1420.0 g0.204
Sodium Cyanide (NaCN)49.0111.0 g0.224
Sulfuric Acid (conc.)98.0812.0 mL~0.22
Diethyl Ether-150 mL-
Anhydrous MgSO₄-10 g-
Deionized Water-100 mL-

Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (11.0 g) in 50 mL of deionized water. Cool the solution to 5 °C in an ice-water bath.

  • Addition of Cyclohexanone: Add cyclohexanone (20.0 g) to the cyanide solution and stir the mixture vigorously.

  • Acidification: Slowly add concentrated sulfuric acid (12.0 mL) dropwise from the dropping funnel over a period of 60-90 minutes. CRITICAL: Maintain the internal reaction temperature below 10 °C throughout the addition to prevent excessive formation and release of highly toxic hydrogen cyanide gas.

  • Reaction: After the acid addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours, followed by stirring at room temperature for 1 hour.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield the crude 1-hydroxycyclohexanecarbonitrile as a pale yellow oil. The product is often used in the next step without further purification.

Part II: Reduction to this compound

The second step is the reduction of the nitrile functional group of the cyanohydrin to a primary amine. This transformation requires a potent reducing agent capable of reducing the C≡N triple bond.

Mechanism and In-Depth Discussion

Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[3] It is a powerful, non-selective reducing agent that readily converts nitriles to primary amines. The mechanism involves the sequential addition of two hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic nitrile carbon.[4] The first hydride addition forms an intermediate imine anion, which is complexed to the aluminum species. A second hydride addition then reduces this intermediate to a dianion.[3] Subsequent aqueous work-up protonates the nitrogen atom to furnish the final primary amine. The tertiary alcohol group remains unaffected under these conditions.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-Hydroxycyclohexanecarbonitrile125.1720.0 g0.160
Lithium Aluminum Hydride (LAH)37.959.1 g0.240
Anhydrous Tetrahydrofuran (THF)-400 mL-
Deionized Water-9.1 mL-
15% Sodium Hydroxide (aq.)-9.1 mL-
Deionized Water-27.3 mL-

Procedure

  • Reaction Setup: Assemble a 1 L three-necked round-bottom flask, previously flame-dried under vacuum and fitted with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LAH Suspension: Carefully suspend lithium aluminum hydride (9.1 g) in 250 mL of anhydrous THF in the reaction flask. Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the crude 1-hydroxycyclohexanecarbonitrile (20.0 g) in 150 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH slurry over 90 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C in an ice bath. CRITICAL: Quench the excess LAH by the slow, sequential, and dropwise addition of:

    • 9.1 mL of deionized water

    • 9.1 mL of 15% aqueous sodium hydroxide

    • 27.3 mL of deionized water Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation and no nearby ignition sources.

  • Filtration and Concentration: After the additions, a granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane).

Critical Safety and Handling Procedures

Extreme caution must be exercised when working with the reagents in this synthesis.

  • Sodium Cyanide (NaCN):

    • Toxicity: Highly toxic if swallowed, inhaled, or absorbed through the skin.

    • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves.[5]

    • Acid Incompatibility: Contact with acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[5][6] All glassware should be rinsed with a dilute base (e.g., sodium bicarbonate solution) before disposal to neutralize any residual cyanide.

    • Emergency: Keep an amyl nitrite inhalant and a cyanide antidote kit available. Ensure all personnel are trained in its use.

  • Lithium Aluminum Hydride (LiAlH₄):

    • Reactivity: Pyrophoric solid that reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[7][8]

    • Handling: Must be handled under an inert atmosphere (dry nitrogen or argon).[9] Use non-metallic spatulas (plastic or ceramic) for transfers to avoid static sparks.[10]

    • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT use water, carbon dioxide, or soda-acid extinguishers on an LAH fire.[7]

    • Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly, at low temperature, and behind a safety shield in a fume hood.

Conclusion

The synthetic route detailed in this application note provides a reliable and effective method for preparing this compound from cyclohexanone. By following the step-by-step protocols and adhering strictly to the safety guidelines, researchers can confidently produce this valuable chemical intermediate for applications in pharmaceutical and materials science. The mechanistic discussions offer a deeper understanding of the chemical transformations involved, empowering scientists to troubleshoot and adapt the procedure as needed.

References

The Versatile Virtuoso: 1-(Aminomethyl)cyclohexanol as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 1-(Aminomethyl)cyclohexanol, a bifunctional building block that has garnered significant attention in the realms of medicinal chemistry and materials science. Possessing both a primary amine and a tertiary alcohol on a rigid cyclohexane scaffold, this molecule offers a unique combination of reactivity and stereochemical complexity. This document provides an in-depth exploration of its synthesis, key applications, and detailed experimental protocols, designed for researchers, scientists, and professionals in drug development. We will elucidate the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Introduction: The Structural and Strategic Value of this compound

This compound, with the CAS number 4000-72-0, is an organic compound featuring a cyclohexane ring substituted with both an aminomethyl (-CH2NH2) and a hydroxyl (-OH) group at the same carbon atom.[1] This unique 1,1-disubstitution pattern imparts specific conformational constraints and reactivity profiles that are highly advantageous in organic synthesis. The primary amine serves as a versatile nucleophile or a handle for further functionalization, while the tertiary alcohol can act as a hydrogen bond donor or be transformed into other functional groups.[1]

The cyclohexane core provides a lipophilic and conformationally restricted scaffold, a common motif in many biologically active molecules.[2][3] This structural rigidity can be exploited to control the spatial orientation of appended functional groups, which is crucial for optimizing interactions with biological targets. Consequently, this compound has emerged as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][4] One of its most notable applications is in the industrial synthesis of the anticonvulsant drug Gabapentin.[5]

This guide will provide a detailed examination of the synthesis of this compound and its subsequent application in the construction of complex molecular architectures, including pharmaceuticals, spirocycles, and heterocycles.

Synthesis of this compound: A Detailed Protocol

The most common and efficient route to this compound is a two-step process starting from cyclohexanone. This involves an initial nitroaldol (Henry) reaction with nitromethane, followed by the catalytic hydrogenation of the resulting 1-(nitromethyl)cyclohexanol.

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

The first step involves the base-catalyzed addition of nitromethane to cyclohexanone. The choice of base is critical to ensure efficient deprotonation of nitromethane to form the nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of cyclohexanone.[4]

Experimental Protocol: Synthesis of 1-(Nitromethyl)cyclohexanol

Materials:

  • Cyclohexanone

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Acetic Acid

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone and nitromethane in methanol.

  • Cool the mixture in an ice bath to 5-10°C with constant stirring.

  • Slowly add a solution of sodium hydroxide in water dropwise, maintaining the temperature below 10°C. The causality for this slow, cooled addition is to control the exothermicity of the reaction and prevent side reactions.

  • After the addition is complete, continue stirring the reaction mixture at a reduced temperature (around -4°C) for 1 hour to ensure complete reaction.[6]

  • Acidify the reaction mixture with acetic acid to a pH of 4-5, while keeping the temperature below 10°C. This step neutralizes the base and protonates the alkoxide intermediate.[6]

  • The product, 1-(nitromethyl)cyclohexanol, will separate as an oily layer. Separate this layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(nitromethyl)cyclohexanol. This crude product is often of sufficient purity for the subsequent reduction step.

Step 2: Catalytic Hydrogenation to this compound

The reduction of the nitro group to a primary amine is typically achieved through catalytic hydrogenation. Various catalysts can be employed, with palladium on carbon (Pd/C) and Raney nickel being common choices. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.

Experimental Protocol: Catalytic Hydrogenation of 1-(Nitromethyl)cyclohexanol

Materials:

  • 1-(Nitromethyl)cyclohexanol

  • Methanol

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Hydrochloric Acid (HCl) (for salt formation, optional)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter paper

Procedure:

  • In a suitable hydrogenation vessel, dissolve the crude 1-(nitromethyl)cyclohexanol in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate. The choice of a heterogeneous catalyst like Pd/C allows for easy removal by filtration after the reaction.

  • Seal the hydrogenation apparatus and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. This is a critical safety step to avoid the formation of explosive mixtures of hydrogen and air.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm, though conditions may vary) and stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the catalyst.

  • The filtrate contains this compound. The solvent can be removed under reduced pressure to yield the free base as an oil or a low-melting solid.

  • For easier handling and purification, the product can be converted to its hydrochloride salt by treating the methanolic solution with a solution of hydrochloric acid. The hydrochloride salt typically precipitates as a white solid and can be collected by filtration and dried.[4][6]

Application in Pharmaceutical Synthesis: The Case of Gabapentin

A prime example of the utility of this compound is in the synthesis of Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, an anticonvulsant and analgesic drug.[5] While this compound itself is not a direct precursor to Gabapentin, the synthetic strategies for Gabapentin often involve intermediates that are structurally very similar and highlight the importance of the 1,1-disubstituted cyclohexane motif. Many synthetic routes to Gabapentin proceed through 1,1-cyclohexanediacetic acid monoamide, which then undergoes a Hofmann rearrangement to yield Gabapentin.[5]

The synthesis of Gabapentin underscores the value of the cyclohexane scaffold in medicinal chemistry. The conformational rigidity of the ring is thought to play a role in the drug's mechanism of action, which involves binding to the α2δ-1 subunit of voltage-gated calcium channels.

A Versatile Precursor for Spirocyclic and Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of spirocyclic and heterocyclic compounds. The amine and alcohol functionalities can participate in a variety of cyclization reactions.

Synthesis of Spiro-oxazolidinones

Spiro-oxazolidinones are an important class of heterocyclic compounds with a wide range of biological activities, including antibacterial and anticancer properties.[7][8] this compound can be used to construct spiro[cyclohexane-1,2'-oxazolidin-5'-one] derivatives.

Conceptual Workflow: Synthesis of Spiro[cyclohexane-1,2'-oxazolidin-5'-one]

G A This compound C Intermediate Chloroacetamide A->C Acylation B Chloroacetyl chloride B->C E Spiro[cyclohexane-1,2'-oxazolidin-5'-one] C->E Intramolecular Williamson Ether Synthesis D Base (e.g., NaH) D->E

Caption: Conceptual workflow for the synthesis of a spiro-oxazolidinone.

Plausible Protocol Outline:

  • N-Acylation: React this compound with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding N-(chloroacetyl) derivative. The base is crucial to neutralize the HCl generated during the acylation.

  • Intramolecular Cyclization: Treat the resulting chloroacetamide with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The base deprotonates the tertiary alcohol, forming an alkoxide that then displaces the chloride in an intramolecular Williamson ether synthesis to form the five-membered oxazolidinone ring.

This strategy provides a convergent and efficient route to these valuable spirocyclic scaffolds.

Synthesis of Spiro-thiazolidinones

Similarly, this compound can serve as a precursor for spiro-thiazolidinones, another class of biologically active heterocycles.[9] This can be achieved through a multi-step sequence involving the formation of a Schiff base followed by cyclization with a sulfur-containing reagent.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The primary amine functionality of this compound makes it an ideal component for isocyanide-based MCRs such as the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10] By employing this compound as the amine component, a diverse library of peptidomimetics with a cyclohexane scaffold can be rapidly generated.

General Ugi Reaction Scheme:

G A This compound (Amine) E Ugi Product (α-Acylamino Amide) A->E B Aldehyde/Ketone B->E C Carboxylic Acid C->E D Isocyanide D->E One-pot reaction

Caption: General scheme of the Ugi four-component reaction.

Plausible Protocol Outline for a Ugi Reaction:

  • In a suitable solvent such as methanol or dichloromethane, combine this compound, an aldehyde, and a carboxylic acid.

  • Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion intermediate.

  • Add the isocyanide component to the reaction mixture. The reaction is often exothermic and proceeds rapidly.

  • After stirring for a specified time (typically a few hours to overnight), the product can be isolated by standard workup procedures, such as extraction and chromatography.

The versatility of the Ugi reaction allows for the introduction of multiple points of diversity in a single step, making it a powerful tool in drug discovery.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions. The hydrochloride salt is typically a white to off-white solid.[11] It is advisable to consult the Safety Data Sheet (SDS) before use.[11][12] General safety measures include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]

  • Avoiding contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a primary amine and a tertiary alcohol on a conformationally restricted cyclohexane scaffold provides a powerful platform for the construction of a wide range of complex molecules. From its crucial role in the synthesis of pharmaceuticals like Gabapentin to its application in the generation of diverse spirocyclic and heterocyclic systems and its utility in multicomponent reactions, this compound offers chemists a reliable and efficient tool for molecular innovation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable building block.

References

Application Note: High-Purity Synthesis of Gabapentin from 1-(Aminomethyl)cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, chemically known as 2-[1-(Aminomethyl)cyclohexyl]acetic acid, is a widely prescribed anticonvulsant and analgesic medication.[1] It is primarily used for treating partial seizures, neuropathic pain, and postherpetic neuralgia.[1] Structurally, Gabapentin is an analog of the neurotransmitter gamma-aminobutyric acid (GABA), designed with a cyclohexyl ring to enhance its lipophilicity and ability to cross the blood-brain barrier.[2]

The efficient and scalable synthesis of high-purity Gabapentin is a critical objective in pharmaceutical manufacturing. Several synthetic routes have been established, with many converging on the use of key intermediates derived from 1,1-cyclohexanediacetic acid. A prominent and industrially viable pathway involves the Hofmann rearrangement of a monoamide derivative, which itself can be conceptually traced back to precursors like 1-(Aminomethyl)cyclohexanol. This document provides a detailed guide to this synthetic strategy, focusing on the underlying chemical principles, step-by-step protocols, and critical process parameters.

Core Synthetic Strategy: The Hofmann Rearrangement

The cornerstone of this synthetic approach is the Hofmann rearrangement, an organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3] In the context of Gabapentin synthesis, the starting material is 1,1-cyclohexanediacetic acid monoamide. This intermediate is subjected to the rearrangement to form the target aminomethyl group on the cyclohexane ring.[1][3]

The overall transformation can be summarized as follows:

  • Intermediate Formation : 1,1-cyclohexanediacetic acid is converted to its anhydride, which is then reacted with ammonia to yield 1,1-cyclohexanediacetic acid monoamide.[4][5]

  • Hofmann Rearrangement : The monoamide undergoes rearrangement using an in-situ prepared hypobromite or hypochlorite solution to yield Gabapentin.[1][6][7]

Reaction Mechanism

The Hofmann rearrangement proceeds through a multi-step mechanism involving a key isocyanate intermediate.[3]

  • N-Bromination : The reaction is initiated by the deprotonation of the primary amide by a base (e.g., sodium hydroxide), followed by reaction with bromine to form an N-bromoamide.

  • Anion Formation : A second deprotonation of the N-bromoamide by the base yields a bromoamide anion.

  • Rearrangement : The bromoamide anion rearranges; the cyclohexylacetyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[3]

  • Hydrolysis : The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid.

  • Decarboxylation : The carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO2) to yield the final primary amine, Gabapentin.[3]

Visualizing the Synthetic Pathway

The transformation from the key monoamide intermediate to Gabapentin via the Hofmann rearrangement is a classic and efficient route.

G cluster_main Gabapentin Synthesis via Hofmann Rearrangement Monoamide 1,1-Cyclohexanediacetic Acid Monoamide Isocyanate Isocyanate Intermediate Monoamide->Isocyanate  NaOBr (in situ)  NaOH, H₂O, <5°C Gabapentin Gabapentin Isocyanate->Gabapentin  H₂O, Heat  (Hydrolysis &  Decarboxylation)

Caption: Core reaction pathway for Gabapentin synthesis.

Detailed Experimental Protocols

This section outlines the step-by-step methodologies for the synthesis of Gabapentin, starting from the preparation of the key monoamide intermediate.

Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

This protocol describes the formation of the crucial monoamide intermediate from 1,1-cyclohexanediacetic acid anhydride.

Materials:

  • 1,1-Cyclohexanediacetic Acid Anhydride

  • Aqueous Ammonia (28-30%)

  • Deionized Water

  • Ice Bath

Procedure:

  • Suspend 1,1-cyclohexanediacetic acid anhydride in deionized water in a reaction vessel equipped with a stirrer.

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add concentrated aqueous ammonia to the cooled suspension while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • The resulting product, 1,1-cyclohexanediacetic acid monoamide, can often be used directly in the next step or isolated by acidification and filtration if required.

Protocol 2: Hofmann Rearrangement to Gabapentin Hydrochloride

This protocol details the conversion of the monoamide to Gabapentin hydrochloride. The use of an in-situ prepared sodium hypobromite solution is a common and effective method.[1][8]

Materials:

  • 1,1-Cyclohexanediacetic Acid Monoamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene or other suitable organic solvent for extraction

  • Ice/Salt Bath

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a separate reaction vessel, prepare a solution of sodium hydroxide in water and cool it to -5 to 0°C using an ice/salt bath. Slowly add bromine to this cold caustic solution while stirring vigorously. Maintain the temperature below 5°C throughout the addition. This creates the sodium hypobromite reagent in situ.

  • Amide Solution Preparation: In the main reaction vessel, dissolve the 1,1-cyclohexanediacetic acid monoamide in a separate cold solution of aqueous sodium hydroxide.

  • Reaction: Slowly add the freshly prepared cold sodium hypobromite solution to the cold monoamide solution. The temperature of the reaction mixture must be strictly maintained below 5°C during this addition.[6]

  • Warming and Cyclization: Once the addition is complete, stir the mixture for approximately 1 hour at low temperature. Then, slowly raise the temperature to room temperature, and subsequently heat the mixture to around 80-85°C for 2-3 hours to complete the rearrangement and hydrolysis.[6]

  • Acidification: Cool the reaction mass to 50-55°C. Add an organic solvent like toluene and then carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is between 1 and 2.[9] This step protonates the amine and precipitates Gabapentin as its hydrochloride salt.

  • Isolation: Cool the mixture further to 40-45°C and hold for 1 hour to ensure complete precipitation.[6] Filter the solid product to isolate the crude Gabapentin hydrochloride.

Experimental Workflow Visualization

A streamlined workflow is essential for ensuring reproducibility and efficiency in the synthesis process.

G cluster_workflow Experimental Workflow start Start: 1,1-Cyclohexanediacetic Acid Monoamide dissolve_amide Dissolve Monoamide in NaOH(aq) start->dissolve_amide prepare_hypobromite Prepare NaOBr Solution (NaOH + Br₂) Temp: < 5°C reaction Combine Solutions (Hofmann Rearrangement) Temp: < 5°C prepare_hypobromite->reaction dissolve_amide->reaction heating Heat Reaction Mixture (Complete Rearrangement) Temp: 80-85°C reaction->heating acidify Acidify with HCl to pH 1-2 heating->acidify precipitate Precipitate & Isolate Gabapentin HCl acidify->precipitate purify Purify Crude Product (Recrystallization) precipitate->purify end Final Product: High-Purity Gabapentin purify->end

Caption: Step-by-step workflow for Gabapentin synthesis.

Purification and Final Product Isolation

The crude Gabapentin hydrochloride obtained from the Hofmann rearrangement requires purification to meet pharmaceutical standards. The final step involves converting the hydrochloride salt to the free amino acid form of Gabapentin.

Protocol 3: Purification and Isolation of Free Gabapentin

1. Recrystallization of Gabapentin Hydrochloride:

  • The crude Gabapentin hydrochloride can be purified by recrystallization from a suitable solvent system, such as an alcohol/water mixture, to remove impurities.

2. Conversion to Free Gabapentin:

  • The most common method for isolating the free amino acid is to neutralize the hydrochloride salt.

  • Method A (Base Titration/Precipitation): Dissolve the purified Gabapentin hydrochloride in water. The free Gabapentin can be precipitated by adjusting the pH of the solution with a base or by using an epoxide like propylene oxide in a non-aqueous solvent, which acts as an acid scavenger.[10]

  • Method B (Ion Exchange): An aqueous solution of Gabapentin hydrochloride can be passed through a column containing a weakly basic anion exchange resin.[11] The resin removes the chloride ions, and the eluent containing free Gabapentin is collected.

  • Final Crystallization: The aqueous solution of free Gabapentin is then concentrated, and the product is crystallized, often from an alcohol-ether or alcohol-water mixture.[12] The pure, white crystalline solid is filtered, washed with a cold solvent (e.g., isopropanol), and dried under vacuum at 40-50°C.[10]

Data Summary and Quality Control

Effective synthesis relies on monitoring key performance indicators. The following table summarizes typical parameters for this synthetic route.

ParameterTypical Value / MethodPurpose
Reaction Yield 80-90% (for Hofmann step)To assess the efficiency of the conversion.
Purity (HPLC) >99.5%To ensure the final product meets pharmaceutical-grade specifications.[12]
Impurity Profile Lactam < 0.05%, Chlorides < 0.01%Critical quality attributes to meet pharmacopeia requirements.[13][14]
Characterization NMR, FT-IR, Melting PointTo confirm the chemical structure and identity of the synthesized Gabapentin.

Safety and Handling

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE. The dissolution in water is highly exothermic.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system. Handle in a fume hood with proper PPE.

  • Hofmann Reaction: The reaction can be exothermic. Strict temperature control is crucial, especially during the addition of the hypobromite solution, to prevent runaway reactions.

References

Protocol for the synthesis of 1-(Aminomethyl)cyclohexaneacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 1-(Aminomethyl)cyclohexaneacetic Acid (Gabapentin)

Abstract

This document provides a detailed guide for the synthesis of 1-(Aminomethyl)cyclohexaneacetic acid, a pharmaceutical compound widely known as Gabapentin.[1][2] Gabapentin is a crucial therapeutic agent for managing epilepsy and neuropathic pain.[1] The primary focus of this note is a robust and widely adopted synthetic route centered on the Hofmann rearrangement of an amide precursor.[1][3] We will elucidate the preparation of the key intermediate, 1,1-cyclohexanediacetic acid monoamide (CDMA), and its subsequent conversion to Gabapentin. The causality behind experimental choices, critical process parameters, and the underlying chemical mechanisms are discussed in detail to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of Gabapentin, a GABA analogue, leverages classical organic reactions to construct the γ-amino acid structure on a cyclohexane scaffold.[1] While several methods exist, including the Curtius and Lossen rearrangements, the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide (CDMA) remains one of the most efficient and industrially relevant pathways.[2][3][4]

The overarching strategy involves two principal stages:

  • Formation of the Key Intermediate: Synthesis of 1,1-cyclohexanediacetic acid monoamide (CDMA) from 1,1-cyclohexanediacetic acid anhydride.

  • Carbon-Nitrogen Bond Rearrangement: Conversion of the amide functionality of CDMA into a primary amine with the loss of one carbon atom via the Hofmann rearrangement, yielding Gabapentin.

This application note provides a comprehensive protocol for this two-stage process, offering insights into reaction control, purification, and mechanistic principles.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)

The most direct method for preparing the monoamide intermediate is through the aminolysis of the corresponding cyclic anhydride. This reaction is highly efficient and proceeds by the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride ring, leading to ring-opening.

Workflow for CDMA Synthesis

A 1,1-Cyclohexanediacetic Acid Anhydride C Amination Reaction (T < 20°C) A->C B Aqueous Ammonia (25-35%) B->C D Neutralization with Acid (e.g., H2SO4 or HCl) C->D Reaction Mixture E Precipitation & Filtration D->E pH Adjustment F Purification (Recrystallization) E->F Crude CDMA G Pure 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) F->G

Caption: Workflow for the synthesis of the CDMA intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1,1-cyclohexanediacetic anhydride.

  • Temperature Control: Cool the reactor to 0-5°C using a circulating chiller. This is a critical step as the subsequent amination is exothermic. Maintaining a low temperature (below 20°C) is essential to prevent the formation of undesired diamide byproducts and ensure selective mono-amidation.[5]

  • Ammonia Addition: Slowly add a concentrated aqueous ammonia solution (25-35% w/w) to the stirred anhydride suspension via the addition funnel.[5] A molar ratio of ammonia to anhydride between 5 and 10 is recommended to ensure complete conversion and maintain a basic environment.[5] The rate of addition should be controlled to keep the internal temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting anhydride is fully consumed.

  • Neutralization and Precipitation: Cool the reaction mixture to 10°C. Slowly add a pre-chilled aqueous solution of sulfuric acid (30-70% w/w) or hydrochloric acid to neutralize the excess ammonia and adjust the pH to approximately 1-2.[6] This step protonates the carboxylate, causing the crude CDMA to precipitate out of the solution as a white solid.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold deionized water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and water, to yield high-purity CDMA.[6]

ParameterRecommended ValueRationale
Starting Material 1,1-Cyclohexanediacetic AnhydrideReadily available and highly reactive precursor.
Reagent Aqueous Ammonia (25-35%)Acts as both nucleophile and base.
Molar Ratio (NH₃:Anhydride) 5:1 to 10:1Ensures complete reaction and prevents side reactions.[5]
Reaction Temperature < 20°CControls exothermicity and improves selectivity.[5]
Neutralizing Agent H₂SO₄ or HClTo precipitate the product by protonating the carboxylate.
Final pH 1-2Ensures complete precipitation of the mono-acid mono-amide.[6]
Typical Yield >90%High efficiency is expected with proper temperature control.[6]
Protocol 2: Hofmann Rearrangement of CDMA to Gabapentin

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[3] The reaction proceeds through an isocyanate intermediate, which is hydrolyzed in the aqueous basic medium to the final amine product.

Mechanism of the Hofmann Rearrangement

A CDMA (Amide) B N-Bromoamide Intermediate A->B + Br2 / NaOH C Isocyanate Intermediate B->C Rearrangement (-Br-) D Carbamic Acid C->D + H2O E Gabapentin (Amine) + CO2 D->E Decarboxylation

Caption: Key intermediates in the Hofmann rearrangement mechanism.

Step-by-Step Methodology:

  • Preparation of Sodium Hypobromite: In a suitable reactor, prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/w). Cool this solution to between -10°C and -5°C. Slowly add liquid bromine to the cold, stirred NaOH solution. The reaction is highly exothermic and should be performed with extreme caution. This in-situ preparation generates the active reagent, sodium hypobromite (NaOBr).[4]

  • Reaction with CDMA: Prepare a solution or slurry of 1,1-cyclohexanediacetic acid monoamide (CDMA) in an aqueous NaOH solution. Add this CDMA solution slowly to the cold sodium hypobromite solution, ensuring the temperature is maintained in the range of -10°C to -5°C.[4]

  • Rearrangement and Hydrolysis: Once the addition is complete, the reaction mixture is slowly warmed. It is typically held at a low temperature (0-10°C) for a period, then gradually heated to around 50-60°C to drive the rearrangement and subsequent hydrolysis of the isocyanate intermediate to completion.[4]

  • Work-up and Acidification: After the reaction is complete (monitored by HPLC or TLC), the mixture is cooled. The pH of the aqueous solution is carefully adjusted to between 4 and 6.3 with an inorganic acid like hydrochloric acid.[7] This acidification step neutralizes the solution, bringing the Gabapentin molecule to its isoelectric point, causing it to precipitate from the solution.

  • Isolation of Gabapentin: The precipitated white solid is collected by filtration, washed with cold water and/or isopropanol, and dried under vacuum.[2] This yields crude Gabapentin.

  • Purification: For pharmaceutical-grade material, further purification is necessary. This often involves converting Gabapentin to a salt (e.g., Gabapentin hydrochloride), recrystallizing the salt, and then liberating the free amino acid using an ion-exchange resin or by careful precipitation in a non-aqueous solvent system.[4][8]

Alternative Synthetic Pathways

While the Hofmann rearrangement is prevalent, other named reactions can achieve the same amide-to-amine transformation.

  • Curtius Rearrangement: This pathway involves the thermal decomposition of an acyl azide, which is typically formed from a monoester of 1,1-cyclohexanediacetic acid.[4][9] The acyl azide rearranges to an isocyanate, which is then hydrolyzed.[10] This method avoids the use of corrosive halogens but requires the handling of potentially explosive azide intermediates.[4][11]

  • Lossen Rearrangement: This reaction converts a hydroxamic acid or its derivative into an isocyanate.[4][12] Similar to the other rearrangements, the isocyanate is subsequently hydrolyzed to form the primary amine of Gabapentin.[12]

These alternative routes offer different safety and reagent profiles but converge on the same critical isocyanate intermediate, underscoring the versatility of rearrangement chemistry in the synthesis of complex pharmaceutical targets.

References

HPLC analysis method for 1-(Aminomethyl)cyclohexanol purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Analysis of 1-(Aminomethyl)cyclohexanol Purity

Introduction

This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a primary amine, its purity is critical to the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process or degradation and may have their own pharmacological or toxicological profiles. Therefore, a robust, accurate, and reliable analytical method for determining the purity of this compound is essential for quality control in pharmaceutical development and manufacturing.

This application note details a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The method is designed to be specific, sensitive, and accurate, in line with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development and ensure its successful implementation.

Chromatographic Principles and Method Development

The primary challenge in the HPLC analysis of this compound lies in its chemical properties. As a small, polar, and non-chromophoric molecule, it exhibits poor retention on traditional reversed-phase columns (like C18) and lacks significant UV absorbance for sensitive detection. To overcome these challenges, this method employs a pre-column derivatization technique followed by reversed-phase HPLC with UV detection.

Derivatization: The primary amine group of this compound is derivatized with a reagent that introduces a chromophore, allowing for sensitive UV detection. A common and effective derivatizing agent for primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl). The reaction is rapid and quantitative under mild basic conditions, yielding a highly fluorescent and UV-active derivative.

Chromatographic Separation: The FMOC-derivatized this compound is significantly more hydrophobic than the parent compound, enabling excellent retention and separation on a C18 stationary phase. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) is used to ensure optimal resolution of the main peak from potential impurities and derivatization by-products.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

HPLC Workflow for this compound Purity cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Sample Solvent Dissolve in Diluent Sample->Solvent Standard Weigh this compound Reference Standard Standard->Solvent Derivatize Derivatize with FMOC-Cl Solvent->Derivatize Quench Quench Reaction Derivatize->Quench Dilute Dilute to Final Concentration Quench->Dilute Inject Inject into HPLC System Dilute->Inject Prepared Sample/Standard Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: Overall workflow for the HPLC purity analysis of this compound.

Materials and Methods

Reagents and Materials

  • This compound Reference Standard (≥99.5% purity)

  • This compound Sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • L-Amantadine (for quenching)

  • Methanol (HPLC grade)

Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Borate buffer, pH 8.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 30 minutes

Protocols

1. Preparation of Solutions

  • Borate Buffer (20 mM, pH 8.0): Dissolve 1.24 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 8.0 with 1 M sodium hydroxide.

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • FMOC-Cl Solution (15 mM): Dissolve 40 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Quenching Solution (50 mM L-Amantadine): Dissolve 76 mg of L-Amantadine in 10 mL of methanol.

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Derivatization Protocol

  • To a 1.5 mL autosampler vial, add 100 µL of the Standard or Sample Stock Solution.

  • Add 200 µL of the Borate Buffer (20 mM, pH 8.0).

  • Add 200 µL of the FMOC-Cl Solution (15 mM).

  • Cap the vial and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • Add 100 µL of the Quenching Solution (50 mM L-Amantadine) to react with the excess FMOC-Cl.

  • Vortex for 30 seconds.

  • The derivatized solution is now ready for injection into the HPLC system.

Method Validation

The analytical method should be validated according to the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology". The following parameters should be assessed:

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting five replicate injections of the derivatized standard solution. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Specificity

The specificity of the method should be demonstrated by analyzing a blank (diluent + derivatization reagents), the derivatized standard, and the derivatized sample. The blank should show no interfering peaks at the retention time of the main analyte.

Linearity

Linearity should be assessed by preparing a series of at least five concentrations of the derivatized standard over a range of 50% to 150% of the nominal concentration. The peak area response versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be determined by a recovery study. A known amount of the this compound standard should be spiked into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

Precision

  • Repeatability (Intra-assay precision): Six replicate preparations of the derivatized sample at 100% of the test concentration should be analyzed. The %RSD of the purity results should be ≤ 1.0%.

  • Intermediate Precision: The repeatability assay should be performed by a different analyst on a different day using a different instrument. The %RSD between the two sets of results should be evaluated.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should still be met under these varied conditions.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for determining the purity of this compound. The pre-column derivatization with FMOC-Cl allows for sensitive UV detection and excellent chromatographic performance on a standard C18 column. Proper method validation in accordance with ICH guidelines will ensure the accuracy and reliability of the results, making this method suitable for quality control in a regulated pharmaceutical environment.

Application Note & Protocols: Selective Derivatization of the Hydroxyl Group in 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Aminomethyl)cyclohexanol is a bifunctional cycloaliphatic amino alcohol that serves as a crucial building block in medicinal chemistry and drug development.[1] Its unique structural scaffold is present in various pharmacologically active agents. Modifying its hydroxyl group through derivatization can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, or introduce a reactive handle for further conjugation. However, the presence of a highly nucleophilic primary amine presents a significant chemoselectivity challenge. This document provides a detailed guide and robust protocols for the selective derivatization of the tertiary hydroxyl group in this compound via a strategic amine-protection-first approach. We detail validated protocols for esterification, etherification, and silylation of the hydroxyl moiety, followed by methods for structural characterization and optional amine deprotection.

The Chemoselectivity Challenge: Amine vs. Hydroxyl Reactivity

The core challenge in modifying the hydroxyl group of this compound lies in the competing reactivity of its two functional groups: a primary amine (-NH2) and a tertiary alcohol (-OH).

  • Primary Amine: The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It readily reacts with electrophilic reagents such as acyl chlorides, anhydrides, and alkyl halides.

  • Tertiary Alcohol: The hydroxyl group is also nucleophilic, but its reactivity is significantly diminished by steric hindrance from the bulky cyclohexyl ring and the adjacent aminomethyl group. Furthermore, it is a weaker nucleophile than the primary amine.

Direct reaction with an electrophile will almost invariably lead to preferential N-derivatization. Therefore, a successful strategy for selective O-derivatization mandates the temporary masking, or "protection," of the more reactive amino group.

Overall Strategy: A Three-Phase Workflow

Our recommended workflow is a modular, three-phase process that ensures high selectivity and yield for the desired O-derivatized product. This approach is fundamental in multi-step organic synthesis where chemoselectivity is paramount.

G cluster_0 Phase 1: Amine Protection cluster_1 Phase 2: Hydroxyl Derivatization cluster_2 Phase 3: Amine Deprotection (Optional) A This compound (Starting Material) B N-Boc-1-(aminomethyl)cyclohexanol (Protected Intermediate) A->B (Boc)₂O, Base C O-Acyl Derivative (Ester) B->C Acyl Chloride, DMAP D O-Alkyl Derivative (Ether) B->D NaH, Alkyl Halide E O-Silyl Derivative (Silyl Ether) B->E Silyl Chloride, Imidazole F Final O-Derivatized Product (Free Amine) C->F TFA or HCl D->F TFA or HCl E->F TFA or HCl

Diagram 1: General workflow for selective O-derivatization.

Phase 1 Protocol: Amine Protection

We recommend the use of the tert-butyloxycarbonyl (Boc) group for amine protection. It is highly effective and stable under the basic and nucleophilic conditions required for subsequent hydroxyl derivatization, yet it can be removed cleanly under acidic conditions that leave the newly formed ester, ether, or silyl ether linkages intact.[2]

Protocol 3.1: Synthesis of tert-butyl ((1-hydroxycyclohexyl)methyl)carbamate

  • Objective: To selectively protect the primary amine of this compound.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (4:1 v/v)

    • Ethyl acetate (for extraction)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Magnetic stirrer, round-bottom flask, separatory funnel.

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in a 4:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the stirring mixture over 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

  • Trustworthiness Check (Self-Validation): The product, tert-butyl ((1-hydroxycyclohexyl)methyl)carbamate, should show a characteristic N-H stretch in the IR spectrum (~3350 cm⁻¹), a large peak for the t-butyl group in the ¹H NMR spectrum (~1.45 ppm, 9H), and a molecular ion peak in mass spectrometry corresponding to C₁₂H₂₃NO₃ (M+H⁺ ≈ 230.18).

Phase 2 Protocols: Hydroxyl Group Derivatization

With the amine group protected, the tertiary hydroxyl group is now the primary site for nucleophilic attack.

Protocol: Esterification via Acylation

This protocol describes the formation of an ester using an acyl chloride and a catalytic amount of 4-Dimethylaminopyridine (DMAP), which is highly effective for acylating sterically hindered alcohols.[3][4] For particularly challenging esterifications, the Yamaguchi esterification protocol is a powerful alternative.[5][6]

Diagram 2: Esterification of N-Boc protected intermediate.

  • Objective: To form an ester at the tertiary hydroxyl position.

  • Reagents & Materials:

    • N-Boc-1-(aminomethyl)cyclohexanol (1.0 eq)

    • Acetyl chloride (or other acyl chloride) (1.5 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Step-by-Step Procedure:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.0 eq) and stir for 5 minutes.

    • Add the acyl chloride (1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify via column chromatography.

Protocol: Etherification via Williamson Synthesis

This protocol forms an ether by deprotonating the alcohol with a strong, non-nucleophilic base (sodium hydride) followed by reaction with an alkyl halide.

  • Objective: To form an ether at the tertiary hydroxyl position.

  • Reagents & Materials:

    • N-Boc-1-(aminomethyl)cyclohexanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ice bath, inert atmosphere setup.

  • Step-by-Step Procedure:

    • Under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF. (Caution: Hydrogen gas evolution).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. For less reactive halides, gentle heating (e.g., 40-50 °C) may be required.

    • Monitor by TLC.

    • Carefully quench the reaction by slowly adding water at 0 °C.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by column chromatography.

Protocol: Silylation

Silylation is a common method to protect hydroxyl groups or to introduce a silyl ether moiety.[7] The reaction proceeds under mild conditions using a silyl chloride and a weak base like imidazole.[8]

Diagram 3: Silylation of N-Boc protected intermediate.

  • Objective: To form a silyl ether at the tertiary hydroxyl position.

  • Reagents & Materials:

    • N-Boc-1-(aminomethyl)cyclohexanol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

    • Add TBDMS-Cl (1.2 eq) in one portion.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor by TLC.

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers extensively with water to remove DMF, then with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Data Presentation: Characterization Summary

Successful derivatization can be confirmed by standard analytical techniques. The table below summarizes the expected key changes in the spectra of the N-Boc protected intermediate after derivatization.

DerivatizationTechniqueExpected Observation
Esterification ¹H NMRDisappearance of the alcohol -OH proton signal. Appearance of signals corresponding to the acyl group (e.g., a singlet at ~2.1 ppm for an acetyl group).
IRDisappearance of the broad O-H stretch (~3400 cm⁻¹). Appearance of a strong C=O stretch (~1735 cm⁻¹).
Mass SpecIncrease in molecular weight corresponding to the mass of the added acyl group minus water.
Etherification ¹H NMRDisappearance of the alcohol -OH proton signal. Appearance of signals for the new alkyl group (e.g., a singlet at ~3.3 ppm for a methyl ether).
IRDisappearance of the broad O-H stretch (~3400 cm⁻¹). Appearance of a C-O-C stretch (~1100 cm⁻¹).
Mass SpecIncrease in molecular weight corresponding to the mass of the added alkyl group minus water.
Silylation ¹H NMRDisappearance of the alcohol -OH proton signal. Appearance of signals for the silyl group (e.g., singlets at ~0.9 ppm and ~0.1 ppm for a TBDMS group).
IRDisappearance of the broad O-H stretch (~3400 cm⁻¹). Appearance of Si-O-C stretches (~1080 cm⁻¹).
Mass SpecIncrease in molecular weight corresponding to the mass of the added silyl group minus water.

Phase 3 Protocol (Optional): Amine Deprotection

To furnish the final O-derivatized product with a free primary amine, the Boc group can be efficiently removed using strong acid.

Protocol 6.1: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Objective: To remove the Boc protecting group and regenerate the primary amine.

  • Reagents & Materials:

    • O-derivatized, N-Boc protected compound (1.0 eq)

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Step-by-Step Procedure:

    • Dissolve the starting material in DCM (e.g., 0.1 M concentration).

    • Add an excess of TFA (e.g., 20-50% v/v solution of TFA in DCM).

    • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield the final product.

References

Application Notes & Protocols: 1-(Aminomethyl)cyclohexanol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(Aminomethyl)cyclohexanol is a bifunctional organic compound featuring a primary amine and a tertiary alcohol attached to a cyclohexane scaffold.[1][2] Its structure, containing both a nitrogen (N) and an oxygen (O) donor atom, presents it as a classic candidate for a bidentate N,O-donor ligand in coordination chemistry. Such ligands are foundational in the development of novel metal complexes with applications spanning catalysis, materials science, and medicinal chemistry.[1][3] While the direct coordination chemistry of this compound itself is an emerging area, a wealth of research exists for its close structural analog, 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin). The coordination principles and synthetic methodologies established for Gabapentin provide an invaluable and directly applicable blueprint for researchers exploring the potential of this compound.

This guide provides a comprehensive overview, starting with the fundamental synthesis of the this compound ligand, followed by detailed protocols for the synthesis and characterization of metal complexes, using the extensively studied Gabapentin system as an authoritative model.

Part 1: The Ligand: Synthesis and Properties of this compound

The primary route to synthesizing this compound involves a two-step process starting from cyclohexanone and nitromethane, followed by catalytic hydrogenation. This method is reliable and scalable for laboratory preparations.

Protocol 1: Synthesis of this compound

This protocol is adapted from the established procedure in Organic Syntheses.[4]

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

  • Reaction Setup: In a flask equipped with an efficient mechanical stirrer, combine 49.1 g (0.50 mole) of cyclohexanone and 45.8 g (0.75 mole) of nitromethane. Cool the mixture in an ice-salt bath.

  • Base Addition: Slowly add 10 mL of a 10% aqueous sodium hydroxide solution, ensuring the temperature of the reaction mixture does not exceed 20°C. Efficient stirring is crucial as the mixture may become pasty.[4]

  • Reaction: After the addition is complete, continue stirring in the ice bath for 1 hour, followed by stirring at room temperature for an additional 2 hours.

  • Neutralization & Extraction: Cool the mixture again in an ice bath and neutralize by slowly adding 150 mL of 4 N acetic acid. Add 300 mL of water to dissolve the salts. Separate the oily layer of 1-(nitromethyl)cyclohexanol. Extract the aqueous layer with three 100-mL portions of ether.

  • Isolation: Combine the ether extracts with the product layer, dry over magnesium sulfate, and concentrate under reduced pressure to remove the ether and excess nitromethane. The crude 1-(nitromethyl)cyclohexanol is used directly in the next step without distillation.[4]

Step 2: Catalytic Hydrogenation to this compound

  • Catalyst Preparation: In a suitable high-pressure hydrogenation bottle, place 5-6 g of Raney nickel catalyst.

  • Reaction Mixture: Dissolve the crude 1-(nitromethyl)cyclohexanol from the previous step in 450 mL of glacial acetic acid and add it to the hydrogenation bottle.

  • Hydrogenation: Connect the bottle to a high-pressure hydrogenation apparatus. Introduce hydrogen gas to an initial pressure of 1000-1500 psi.

  • Temperature Control: Begin shaking the apparatus. The reaction is highly exothermic. It is critical to maintain the temperature around 35°C using external cooling (e.g., a water bath with ice). Higher temperatures can lead to side reactions and deactivate the catalyst, resulting in low yields.[4]

  • Reaction Completion: Hydrogen uptake will cease after approximately 1-2 hours. Continue shaking for an additional 30 minutes to ensure the reaction is complete.

  • Work-up: Carefully vent the hydrogen gas. Remove the catalyst by filtration. The resulting solution contains this compound, which can be isolated as its acetic acid salt if desired.[4]

cluster_step1 Step 1: Nitroaldol Condensation cluster_step2 Step 2: Catalytic Hydrogenation A Cyclohexanone + Nitromethane B Add NaOH (aq) < 20°C A->B C Neutralize with Acetic Acid B->C D Extract with Ether C->D E Crude 1-(Nitromethyl)cyclohexanol D->E F Dissolve in Acetic Acid E->F Use Crude Product Directly G Raney Nickel Catalyst H₂ (1000-1500 psi) F->G H Control Temp < 35°C G->H I Filter Catalyst H->I J This compound (in solution) I->J

Caption: Workflow for the synthesis of this compound.

Part 2: Coordination Chemistry - A Case Study with the Gabapentin Analog

As a close structural analog, 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin) serves as an excellent model for understanding the coordination potential of the this compound scaffold. Research has shown that Gabapentin can coordinate to metal centers in several distinct modes, primarily dictated by the reaction conditions and the metal ion used.[5]

Key Coordination Modes:

  • Bidentate Chelation (Mode I): The ligand forms a stable five-membered ring by coordinating to a single metal center through both the nitrogen of the amine and one oxygen of the carboxylate group.

  • Bridging Coordination (Mode II): The carboxylate group bridges two different metal centers, leading to the formation of polymeric chains or dimeric structures.

  • Bidentate-Bridging (Mode III): A combination where the ligand chelates one metal center while also using its carboxylate to bridge to an adjacent metal ion.[5]

It is highly probable that this compound will act as a bidentate N,O-donor ligand, forming a similar five-membered chelate ring through its amino and hydroxyl groups.

cluster_mode1 Mode I: Bidentate Chelation cluster_mode2 Mode II: Bridging Coordination cluster_mode3 Mode III: Bidentate-Bridging M1 M L1_N N L1_N->M1 L1_O O L1_O->M1 M2a M L2_O O-C-O M2a->L2_O M2b M L2_O->M2b M3a M M3b M L3_N N L3_N->M3a L3_O O L3_O->M3a L3_O2 O' L3_O2->M3b

Caption: Common coordination modes observed for the Gabapentin scaffold.[5]

Part 3: Protocols for Metal Complex Synthesis

The following protocols describe the straightforward solution-phase synthesis of Cobalt(II) and Nickel(II) complexes with Gabapentin, which can be adapted for this compound.[6] The key principle is the reaction of a metal salt with the ligand in an appropriate solvent, followed by crystallization.

Protocol 2: Synthesis of a Cobalt(II)-Gabapentin Complex
  • Reagents: Combine 0.8 g (4.66 mmol) of Gabapentin and 0.34 g (1.167 mmol) of cobalt(II) nitrate in a 100 mL beaker. Note the 4:1 ligand-to-metal molar ratio.

  • Dissolution: Add 50 mL of deionized water and heat the mixture gently while stirring until all solids dissolve.

  • Concentration: Reduce the volume of the solution to approximately 20 mL by heating.

  • Crystallization: Cover the beaker and place it in a refrigerator. Fine red crystals are expected to form over approximately 3 days.[6]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and air dry.

Protocol 3: Synthesis of a Nickel(II)-Gabapentin Complex
  • Reagents: Combine 0.8 g (4.66 mmol) of Gabapentin and 0.6 g (2.29 mmol) of NiSO₄·6H₂O in a 100 mL beaker. Note the approximate 2:1 ligand-to-metal molar ratio used in this preparation.

  • Dissolution: Add 50 mL of deionized water and heat the mixture gently with stirring to dissolve the reagents.

  • Concentration: Reduce the solution volume to approximately 20 mL by heating.

  • Crystallization: Cover the beaker and cool in a refrigerator. Fine green crystals should form within 3 days.

  • Isolation: Collect the green crystals by filtration, wash with a minimal amount of cold water, and air dry.

ParameterCobalt(II) ComplexNickel(II) ComplexReference
Metal Salt Co(NO₃)₂NiSO₄·6H₂O
Ligand GabapentinGabapentin
Molar Ratio (L:M) 4:1~2:1
Solvent WaterWater
Procedure Heat to dissolve, concentrate, coolHeat to dissolve, concentrate, cool
Yield ~65%~60%
Appearance Red CrystalsGreen Crystals

Part 4: Essential Characterization Techniques

To confirm the successful synthesis and elucidate the structure of a new coordination complex, a suite of analytical techniques is required.

  • Single Crystal X-ray Diffraction (XRD): This is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall molecular arrangement. For example, XRD analysis of the Co(II)-Gabapentin complex revealed an octahedral geometry with the cobalt center coordinated to four Gabapentin molecules and two water molecules.[6] In this structure, the Gabapentin acts as a monodentate ligand, coordinating through the carboxylate oxygen.

Structural Parameter[Co(H₂O)₂(Gabapentin)₄][Ni(Gabapentin)(H₂O)ₓ]SO₄Reference
Metal Center Co(II)Ni(II)
Geometry OctahedralOctahedral
Ligand Form NeutralZwitterionic
Co-O Bond Length (Å) 2.064(2) - 2.088(2)~2.036
Coordination Via carboxylate oxygenVia carboxylate oxygen[6]
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to probe the vibrational modes of the molecule. Upon coordination to a metal, the vibrational frequencies of the ligand's functional groups (e.g., C=O, N-H, O-H) will shift. For instance, a shift in the carbonyl stretching frequency of the carboxylate group is a strong indicator of its participation in coordination.[7]

  • Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared against the calculated theoretical values for the proposed molecular formula of the complex, providing crucial evidence for its stoichiometry and purity.

Part 5: Applications and Future Outlook

The coordination of ligands like this compound and its derivatives to metal ions can profoundly alter their biological and chemical properties.

  • Modified Bioactivity: Metal complexes of pharmaceutical agents can exhibit enhanced or modified therapeutic effects. Molecular docking studies on the Co(II)-Gabapentin complex suggest it may have a better activity profile than the parent drug alone, warranting further investigation.[6]

  • Catalysis: The well-defined coordination sphere around a metal center can create a catalytically active site. Copper(II) complexes, for example, are known to catalyze oxidation reactions, such as the oxidation of cyclohexane to cyclohexanol and cyclohexanone.[8] Complexes derived from this compound could be explored for similar catalytic transformations.

  • Materials Science: The ability of these ligands to bridge metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.[5]

The field is ripe for exploration. A systematic study comparing the coordination chemistry of this compound with that of Gabapentin across a range of transition metals and lanthanides would provide fundamental insights into how the hydroxyl versus the carboxylic acid group influences structure, stability, and reactivity. Such studies will undoubtedly pave the way for new functional molecules and materials.

References

Application Note: 1-(Aminomethyl)cyclohexanol as a Versatile Scaffold for Novel Proteomic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of deeper proteomic understanding necessitates a continuous innovation in the chemical tools used to interrogate protein structure, function, and interactions. While a host of reagents exist for protein labeling and cross-linking, the demand for novel chemical architectures with unique properties remains high. This application note introduces 1-(Aminomethyl)cyclohexanol, a simple yet powerful bifunctional molecule, as a versatile scaffold for the design of next-generation proteomics reagents. Its distinct structure—comprising a reactive primary amine, a modifiable tertiary alcohol, and a rigid, non-aromatic cyclohexane core—offers a unique combination of features for creating advanced chemical probes. We present the conceptual design, synthesis rationale, and detailed application protocols for two classes of reagents derived from this scaffold: (1) a new series of isobaric mass tags for quantitative proteomics and (2) a novel, cleavable chemical cross-linker for structural proteomics and protein-protein interaction studies.

Introduction: The Need for New Scaffolds in Proteomics

Mass spectrometry-based proteomics has become an indispensable tool in biology, medicine, and drug discovery[1]. Much of its success has been driven by chemical biology, particularly the development of reagents that covalently modify proteins to report on their quantity, structure, or interaction partners[2][3]. Two cornerstone techniques, isobaric labeling for quantification and chemical cross-linking for structural analysis, rely on meticulously designed small molecules[4][5][6].

However, existing reagents are not without limitations. Challenges include the cost of synthesis, potential for reporter ion ratio distortion in isobaric tagging, and the complexity of data analysis in cross-linking experiments[4][7]. This creates an opportunity for new chemical scaffolds that can address these issues.

This compound presents itself as a compelling starting point or "building block" for new reagent development[8]. Its key attributes include:

  • A Reactive Primary Amine: This group serves as a reliable handle for coupling to proteins and peptides via well-established amine-reactive chemistry (e.g., N-hydroxysuccinimide esters)[9][10].

  • A Tertiary Alcohol: While less reactive than the amine, the hydroxyl group provides a secondary site for chemical modification, enabling the attachment of reporter groups or the creation of bifunctional cross-linkers.

  • A Rigid Cyclohexane Core: This non-aromatic, saturated ring system acts as a rigid spacer, providing a defined distance constraint in cross-linking applications and serving as a stable mass component in isobaric tag design. This contrasts with more flexible linear linkers or potentially reactive aromatic structures.

This guide will provide the conceptual framework and detailed protocols for leveraging these features to create and apply novel proteomic tools.

Application I: A Cyclohexanol-Based Isobaric Tag (Cyc-IT) for Quantitative Proteomics

Isobaric labeling is a powerful technique for multiplexed quantitative proteomics, allowing several samples to be combined and analyzed in a single mass spectrometry run[4][9][11]. Reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ) share a common architecture: a peptide-reactive group, a mass balancer group, and a mass reporter group[4][7][9]. During tandem MS (MS/MS) analysis, the reporter groups are cleaved, and their relative intensities indicate the relative abundance of the peptide across the different samples[11].

We propose the design of a novel class of Cyclohexanol-based Isobaric Tags (Cyc-IT) using this compound as the core scaffold, acting as both a linker and part of the mass balancer.

Principle and Design of Cyc-IT Reagents

The design leverages the two functional groups of the scaffold. The primary amine is derivatized to become the peptide-reactive group, while the tertiary alcohol is used to attach a reporter/balancer assembly.

cluster_0 Cyc-IT Reagent Design Scaffold This compound (Core Scaffold) Reactive_Group Peptide Reactive Group (e.g., NHS Ester) Scaffold->Reactive_Group Derivatize -NH2 group Reporter_Balancer Isotopically-Coded Reporter & Balancer Scaffold->Reporter_Balancer Functionalize -OH group Peptide Peptide (N-terminus / Lysine) Reactive_Group->Peptide Labels cluster_1 XL-MS Workflow using Cyc-CL Step1 1. Cross-Linking (In-vitro or In-vivo) Step2 2. Protein Digestion (e.g., Trypsin) Step1->Step2 Step3 3. Peptide Enrichment (Optional) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. MS2 (Low Energy) Cleave Cyc-CL Linker Step4->Step5 Step6 6. MS3 (High Energy) Sequence Individual Peptides Step5->Step6 Step7 7. Data Analysis Identify Cross-Linked Peptides Step6->Step7

References

Application Notes and Protocols: 1-(Aminomethyl)cyclohexanol Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, small molecules capable of selectively modulating the activity of pathogenic enzymes offer immense therapeutic potential. This document provides a detailed technical guide on the use of 1-(aminomethyl)cyclohexanol derivatives as a promising scaffold for the development of potent enzyme inhibitors, with a particular focus on metalloproteinases.

The this compound core offers a versatile and synthetically accessible three-dimensional structure that can be strategically functionalized to target the active sites of specific enzymes. This guide will delve into the mechanism of action, structure-activity relationships, and practical laboratory protocols for the synthesis and evaluation of these compounds, primarily as inhibitors of matrix metalloproteinases (MMPs) and aggrecanases, two families of enzymes implicated in a range of diseases from osteoarthritis to cancer.

Mechanism of Action: Targeting the Catalytic Zinc

Matrix metalloproteinases and aggrecanases are zinc-dependent endopeptidases, meaning they rely on a zinc ion within their active site to catalyze the cleavage of their respective substrates[1]. The core inhibitory strategy for many small molecules targeting these enzymes, including derivatives of this compound, is the chelation of this essential zinc ion.

The this compound scaffold itself does not inherently bind to the zinc ion. Its utility lies in its ability to be derivatized with a Zinc-Binding Group (ZBG) . One of the most potent and widely used ZBGs in MMP inhibitor design is the hydroxamic acid moiety (-CONHOH)[2][3]. The nitrogen and oxygen atoms of the hydroxamic acid can effectively coordinate with the zinc ion in the enzyme's active site, displacing a water molecule that is crucial for catalysis and thereby inhibiting the enzyme's function.

The cyclohexyl group of the scaffold can be positioned to interact with the hydrophobic S1' pocket of the enzyme, a key determinant of inhibitor selectivity[4]. Further modifications to the aminomethyl side chain can be explored to optimize interactions with other subsites of the enzyme active site, enhancing both potency and selectivity.

G cluster_enzyme MMP/Aggrecanase Active Site cluster_inhibitor This compound Derivative His1 His1 Zn Zn His1->Zn His2 His2 His2->Zn His3 His3 His3->Zn S1_pocket S1' Pocket (Hydrophobic) Cyclohexyl Cyclohexyl Group Cyclohexyl->S1_pocket Hydrophobic Interaction Aminomethyl Aminomethyl Linker Cyclohexyl->Aminomethyl Hydroxamate Hydroxamic Acid (ZBG) Aminomethyl->Hydroxamate Hydroxamate->Zn Chelation

Inhibitor-Enzyme Interaction

Structure-Activity Relationship and Inhibitory Potency

The inhibitory potency and selectivity of this compound derivatives are governed by the nature of the substituents on the core scaffold. While specific data for this compound derivatives is emerging, extensive research on related cyclohexane-based MMP inhibitors provides valuable insights into their structure-activity relationship (SAR)[1][5].

Compound IDScaffoldR Group (at Amino)Target EnzymeIC50 (nM)Reference
1 Cyclohexylglycine4-phenoxy-phenylsulfonylMMP-134.4[1]
2 Cyclohexylglycine4-phenoxy-phenylsulfonylMMP-1>5000[1]
3 Cyclohexylglycine4-phenoxy-phenylsulfonylMMP-2159[1]
4 Cyclohexylglycine4-phenoxy-phenylsulfonylMMP-8113[1]
5 Cyclohexylglycine4-tert-butyl-phenylsulfonylMMP-132.4[1]
6 N-Hydroxybutanamide derivative4-iodophenylMMP-2~1000-1500[6]
7 N-Hydroxybutanamide derivative4-iodophenylMMP-9~1000-1500[6]
8 N-Hydroxybutanamide derivative4-iodophenylMMP-14~1000-1500[6]

Note: The IC50 values presented are for structurally related compounds to illustrate the potential of the cyclohexane scaffold and hydroxamic acid as a ZBG. The development of specific this compound derivatives is an active area of research.

Application Notes & Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound derivatives as enzyme inhibitors.

Protocol 1: Synthesis of a Representative this compound-Based Hydroxamic Acid Inhibitor

This protocol outlines a general, plausible synthetic route for the preparation of a this compound-based hydroxamic acid. Specific reaction conditions may require optimization.

Step 1: N-Boc Protection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine or sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc)2O portion-wise at 0 °C and then allow the reaction to warm to room temperature.

  • Stir the reaction mixture overnight.

  • Perform an aqueous workup and purify the product by column chromatography to yield Boc-protected this compound.

Step 2: Coupling with a Carboxylic Acid

  • Dissolve the Boc-protected this compound and a desired carboxylic acid (e.g., a substituted phenylacetic acid to target the S1' pocket) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM.

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt).

  • Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 12-24 hours.

  • Perform an aqueous workup and purify the coupled product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected amide from Step 2 in a suitable solvent such as DCM or dioxane.

  • Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

Step 4: Hydroxamic Acid Formation

  • The amine salt from Step 3 is coupled with a protected hydroxamic acid precursor or directly converted to the hydroxamic acid. A common method involves reacting the corresponding methyl ester of the coupled product with hydroxylamine.

  • Dissolve the methyl ester in a solvent like methanol.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., potassium hydroxide or sodium methoxide) in methanol at 0 °C.

  • Stir the reaction at room temperature until the conversion is complete.

  • Neutralize the reaction mixture and purify the final hydroxamic acid derivative by recrystallization or chromatography.

Protocol 2: In Vitro Fluorogenic Assay for MMP Inhibition

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP using a fluorogenic substrate[7][8][9].

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[7]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compound (dissolved in DMSO)

  • Known MMP inhibitor (e.g., NNGH) as a positive control[9]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • In a 96-well plate, add 50 µL of the diluted test compound or control (Assay Buffer with DMSO for negative control, known inhibitor for positive control) to the appropriate wells.

  • Add 25 µL of the diluted MMP enzyme to each well.

  • Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.

  • Immediately measure the fluorescence intensity in a kinetic mode at 37 °C, with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex/Em = 325/393 nm for Mca/Dpa)[10]. Record data every 1-2 minutes for 30-60 minutes.

  • Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[11].

Protocol 3: ELISA-Based Assay for Aggrecanase Inhibition

This protocol describes a method to assess the inhibitory effect of compounds on aggrecanase activity by quantifying the generation of a specific aggrecan cleavage fragment using an ELISA kit[12][13].

Materials:

  • Recombinant human aggrecan substrate

  • Recombinant human aggrecanase (e.g., ADAMTS-4 or ADAMTS-5)

  • Aggrecanase Activity ELISA Kit (detects the ARGSVIL neoepitope)

  • Test compound (dissolved in DMSO)

  • Known aggrecanase inhibitor (positive control)

  • Assay Buffer

  • 96-well microplate

Procedure:

  • In a microcentrifuge tube, pre-incubate the aggrecanase enzyme with various concentrations of the test compound or controls in Assay Buffer for 30-60 minutes at 37 °C.

  • Initiate the enzymatic reaction by adding the aggrecan substrate.

  • Incubate the reaction mixture for a specified time (e.g., 2-4 hours) at 37 °C.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Use the reaction mixture as the sample in the Aggrecanase Activity ELISA Kit.

  • Follow the ELISA kit manufacturer's instructions for adding samples, standards, and detection antibodies to the coated plate.

  • After the final wash step, add the substrate solution and incubate for the recommended time.

  • Stop the color development and read the absorbance at the specified wavelength (e.g., 450 nm).

  • Generate a standard curve using the provided standards.

  • Determine the concentration of the ARGSVIL neoepitope in each sample from the standard curve.

  • Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value as described in Protocol 2.

G Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Enzyme_Incubation Pre-incubate Enzyme with Compound Compound_Prep->Enzyme_Incubation Substrate_Addition Add Fluorogenic Substrate (MMP Assay) or Aggrecan Substrate (Aggrecanase Assay) Enzyme_Incubation->Substrate_Addition Kinetic_Read Measure Fluorescence (MMP) or Incubate (Aggrecanase) Substrate_Addition->Kinetic_Read Data_Analysis Data Analysis: Calculate % Inhibition Kinetic_Read->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

General Workflow for Inhibitor Screening

Applications in Drug Discovery

The development of selective inhibitors of metalloproteinases is a highly active area of pharmaceutical research due to the involvement of these enzymes in numerous pathologies.

  • Osteoarthritis: Aggrecanases (ADAMTS-4 and ADAMTS-5) are primary targets for the development of disease-modifying osteoarthritis drugs (DMOADs) as they are responsible for the degradation of aggrecan, a key component of cartilage[11]. Selective inhibitors could slow or halt the progression of cartilage destruction.

  • Cancer: MMPs, particularly MMP-2 and MMP-9, are implicated in tumor invasion, metastasis, and angiogenesis[14]. Selective inhibitors of these MMPs could be valuable as anti-cancer therapeutics, potentially in combination with other treatments.

  • Neurodegenerative Diseases: MMPs are involved in the breakdown of the blood-brain barrier and neuroinflammation, processes associated with diseases like multiple sclerosis and Alzheimer's disease.

  • Cardiovascular Diseases: MMPs contribute to the remodeling of the extracellular matrix in the cardiovascular system, and their dysregulation is linked to conditions such as atherosclerosis and aneurysm formation.

The this compound scaffold provides a promising starting point for the design of potent and selective inhibitors for these and other therapeutic targets. The synthetic tractability of this scaffold allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key intermediate in the synthesis of pharmaceuticals like Gabapentin, optimizing the production of this compound is of significant interest.[1][2] This document provides in-depth, experience-based insights and validated protocols to enhance your synthetic success.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established routes, each with its own set of advantages and potential pitfalls. Understanding the underlying chemistry of these pathways is crucial for effective troubleshooting.

Common Synthetic Pathways:
  • From Cyclohexanone: This is a prevalent starting point for many syntheses.[3][4]

  • Via Nitromethane Addition: A classic approach involving the formation of a nitro-alcohol intermediate.

  • Through Hofmann Rearrangement: A method that converts an amide into a primary amine with one fewer carbon atom.[5][6][7][8][9]

  • Via Ritter Reaction: This reaction transforms a nitrile into an N-alkyl amide.[10][11][12][13][14]* Strecker Synthesis: A method to synthesize amino acids from aldehydes or ketones. [15][16][17][18][19] The following diagram illustrates a common synthetic workflow starting from cyclohexanone.

Synthesis_Workflow Cyclohexanone Cyclohexanone Nitromethane_Adduct 1-(Nitromethyl)cyclohexanol Cyclohexanone->Nitromethane_Adduct Nitromethane, Base Amino_Alcohol This compound Nitromethane_Adduct->Amino_Alcohol Reduction (e.g., H2/Catalyst)

Caption: A simplified workflow for the synthesis of this compound from cyclohexanone.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of 1-(Nitromethyl)cyclohexanol Intermediate

Symptom: After the reaction of cyclohexanone with nitromethane, the isolated yield of the nitro-alcohol adduct is significantly lower than expected.

Potential Causes & Solutions:

Possible Cause Scientific Explanation Troubleshooting Steps
Inefficient Base Catalysis The condensation of nitromethane with cyclohexanone is a base-catalyzed aldol-type reaction. An inappropriate or insufficient amount of base will lead to incomplete conversion.- Optimize Base: Sodium hydroxide or potassium hydroxide are commonly used. The use of sodium ethoxide in absolute ethanol can also be effective. - Control Temperature: The reaction is often exothermic. Maintaining a low temperature (0-5 °C) during base addition can prevent side reactions.
Reverse Reaction The addition of nitromethane is reversible. Traces of base during workup can catalyze the reverse reaction, especially during distillation. [20]- Neutralization: Carefully neutralize the reaction mixture with an acid (e.g., acetic acid) before workup to quench the catalyst. [20] - Avoid High Temperatures: If distillation is necessary, perform it under reduced pressure to keep the temperature low.
Poor Stirring The reaction mixture can become a thick paste, especially at higher concentrations, leading to inefficient mixing and localized "hot spots." [20]- Mechanical Stirring: Use a mechanical stirrer to ensure homogeneous mixing throughout the reaction. [20]
Impure Reactants The presence of water or acidic impurities in cyclohexanone or nitromethane can interfere with the base catalyst. [20]- Purify Reactants: Distill cyclohexanone and nitromethane before use. Ensure solvents like ethanol are absolute. [20]
Issue 2: Incomplete Reduction of 1-(Nitromethyl)cyclohexanol

Symptom: After the reduction step, analysis of the crude product shows the presence of unreacted starting material or side products.

Potential Causes & Solutions:

Possible Cause Scientific Explanation Troubleshooting Steps
Catalyst Deactivation The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities or become deactivated due to side reactions. [20]The reaction is also highly exothermic, and high temperatures can lead to catalyst deactivation. [20]- Catalyst Loading: Ensure an adequate catalyst loading. - Temperature Control: Maintain the reaction temperature below 35 °C, especially during the initial stages, by using a cooling bath. [20] - Hydrogen Pressure: Use an appropriate hydrogen pressure as recommended in established procedures.
Hydrogenolysis Side Reaction At elevated temperatures, hydrogenolysis can occur, leading to the formation of byproducts and a lower yield of the desired amino alcohol. [20]- Strict Temperature Monitoring: Continuously monitor and control the internal reaction temperature. [20]
Insufficient Hydrogen Supply Inadequate hydrogen pressure or poor agitation can lead to a slow or incomplete reaction.- Check Equipment: Ensure the hydrogenation apparatus is leak-proof and that the hydrogen supply is sufficient. - Effective Agitation: Ensure vigorous stirring or shaking to maximize gas-liquid-solid contact.
Issue 3: Difficulty in Product Isolation and Purification

Symptom: Challenges in isolating the final product, this compound, in a pure form, such as the formation of emulsions during workup or co-distillation with impurities.

Potential Causes & Solutions:

Possible Cause Scientific Explanation Troubleshooting Steps
Emulsion Formation The amphiphilic nature of the product and intermediates can lead to stable emulsions during aqueous workup. [21]- Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to break emulsions. [21] - Change Solvent: If emulsions persist, consider using a different extraction solvent.
Product Loss During Extraction This compound has some water solubility, which can lead to losses in the aqueous phase during extraction.- Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent to maximize recovery. [21] - Salting Out: Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product in water.
Formation of Salts The product is a primary amine and can form salts with acidic impurities, affecting its solubility and ease of extraction.- Basify Aqueous Layer: During workup, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into the organic phase.
Co-distillation with Impurities Impurities with similar boiling points can be difficult to separate by simple distillation.- Fractional Distillation: Use an efficient fractional distillation column for purification. - Recrystallization: Consider converting the product to a salt (e.g., hydrochloride) and purifying it by recrystallization, followed by liberation of the free base. [20]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol?

A1: The catalytic hydrogenation is a highly exothermic reaction. It is crucial to maintain the temperature at approximately 35°C to prevent low yields due to hydrogenolysis and deactivation of the catalyst. [20]Initial cooling is necessary, but temperatures below 25°C can significantly slow down the reduction rate. [20] Q2: How can I improve the yield of the initial condensation reaction between cyclohexanone and nitromethane?

A2: To maximize the yield, ensure efficient stirring of the pasty reaction mixture. Using dried, high-quality cyclohexanone and nitromethane is also beneficial, although not always necessary with good grade reagents. [20]The presence of residual acetic acid from neutralization is preferable to traces of base, which can cause the reaction to reverse upon attempted distillation. [20] Q3: What are some alternative synthetic routes to this compound?

A3: Besides the nitromethane route, other methods include the Hofmann rearrangement of 1-carbamoylcyclohexanecarboxylic acid and the Ritter reaction of 1-hydroxycyclohexanecarbonitrile. [7][10][11]The Strecker synthesis starting from cyclohexanone can also be employed to produce the corresponding amino acid, which can then be reduced. [15][16] Q4: I am observing a significant amount of byproduct formation during the reduction step. What could be the cause?

A4: The formation of byproducts during the reduction of the nitro group is often due to excessive reaction temperatures. This can lead to hydrogenolysis, where the C-N bond is cleaved. [20]To mitigate this, it is imperative to have efficient cooling and to carefully control the rate of hydrogen uptake, especially at the beginning of the reaction.

Q5: My final product is discolored. How can I improve its appearance?

A5: Discoloration can be due to trace impurities or degradation products. [21]Washing the organic extracts with a saturated sodium chloride solution can help remove some colored impurities. [21]If the product is still colored after distillation, you can try treating a solution of the product with a small amount of activated carbon, followed by filtration and re-distillation. [21]

IV. Experimental Protocols

Protocol 1: Synthesis of 1-(Nitromethyl)cyclohexanol
  • In a flask equipped with a mechanical stirrer and a dropping funnel, combine cyclohexanone and nitromethane.

  • Cool the mixture in an ice-salt bath.

  • Slowly add a solution of sodium hydroxide in ethanol, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for the recommended time.

  • Neutralize the reaction mixture with glacial acetic acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Protocol 2: Catalytic Hydrogenation to this compound
  • Dissolve the crude 1-(nitromethyl)cyclohexanol in glacial acetic acid in a suitable hydrogenation vessel. [20]2. Add the hydrogenation catalyst (e.g., Raney Nickel or Pd/C).

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Maintain the temperature around 35°C with cooling as needed. [20]5. Monitor the reaction by hydrogen uptake.

  • Once the reaction is complete, filter off the catalyst.

  • Isolate the product by removing the solvent under reduced pressure and subsequent purification (distillation or recrystallization of a salt). [20]

Troubleshooting_Logic Start Low Yield of Final Product Check_Intermediate Analyze Intermediate Purity and Yield Start->Check_Intermediate Low_Intermediate_Yield Low Intermediate Yield? Check_Intermediate->Low_Intermediate_Yield Incomplete_Reduction Incomplete Reduction? Low_Intermediate_Yield->Incomplete_Reduction No Troubleshoot_Step1 Troubleshoot Step 1: - Base Catalysis - Temperature Control - Stirring Low_Intermediate_Yield->Troubleshoot_Step1 Yes Purification_Issues Purification Issues? Incomplete_Reduction->Purification_Issues No Troubleshoot_Step2 Troubleshoot Step 2: - Catalyst Activity - Temperature Control - H2 Pressure Incomplete_Reduction->Troubleshoot_Step2 Yes Troubleshoot_Purification Troubleshoot Purification: - Emulsions - Extraction pH - Distillation/Recrystallization Purification_Issues->Troubleshoot_Purification Yes Success Improved Yield Troubleshoot_Step1->Success Troubleshoot_Step2->Success Troubleshoot_Purification->Success

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

V. References

  • Arteaga-Pérez, L.E., et al. (2021). One-pot amination of cyclohexanone-to-secondary amines over carbon-supported Pd: Unraveling the reaction mechanism and kinetics. Chemical Engineering Journal, 417, 129236. --INVALID-LINK--

  • Feng, C., et al. (2018). Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles. Synlett, 29(17), 2257-2264. --INVALID-LINK--

  • Kiyokawa, K., et al. (2017). Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives. The Journal of Organic Chemistry, 82(21), 11711-11720. --INVALID-LINK--

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. --INVALID-LINK--

  • Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis. --INVALID-LINK--

  • Organic Syntheses. (n.d.). This compound. Organic Syntheses, Coll. Vol. 4, p.34 (1963); Vol. 35, p.1 (1955). --INVALID-LINK--

  • PubChem. (n.d.). 1-(Aminomethyl)cyclohexan-1-ol. --INVALID-LINK--

  • Wikipedia. (n.d.). Hofmann rearrangement. --INVALID-LINK--

  • Wikipedia. (n.d.). Ritter reaction. --INVALID-LINK--

  • Wikipedia. (n.d.). Strecker amino acid synthesis. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Aminomethyl)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amino alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

Introduction to this compound and Its Purification

This compound is an organic compound containing both a primary amine and a tertiary alcohol functional group.[1] Its structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The crude product from synthesis often contains unreacted starting materials, by-products, and residual solvents. Achieving high purity is critical for its intended applications, particularly in drug development where impurities can affect biological activity and safety.

This guide will focus on the most common and effective purification techniques: recrystallization, distillation, and column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during the purification of this compound.

Recrystallization

Q1: My crude this compound is an oil or a low-melting solid. Can I still use recrystallization?

A1: Yes, but it may require a specific approach. If the compound "oils out" instead of crystallizing, it means the solute is coming out of solution above its melting point.

  • Troubleshooting Steps:

    • Use a lower boiling point solvent: This ensures the solution is cooler when saturation is reached.

    • Employ a solvent/anti-solvent system: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like diethyl ether or hexane) until you observe persistent turbidity. Re-heat gently to clarify and then allow to cool slowly.[3][4]

    • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.

    • Seed the solution: Add a tiny crystal of pure this compound to induce crystallization.[5]

Q2: I'm not getting a good yield after recrystallization. What can I do to improve it?

A2: Low yield is often due to using too much solvent or premature crystallization.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the crude product. This will ensure the solution is saturated upon cooling.[3]

    • Cool the solution slowly: Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in the solution.[3] An initial slow cooling to room temperature followed by further cooling in an ice bath can maximize yield.

    • Concentrate the mother liquor: The filtrate remaining after collecting the crystals can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

Q3: The purified product is still colored. How can I remove colored impurities?

A3: Colored impurities can sometimes be removed by adding activated charcoal to the hot solution before filtration.

  • Procedure:

    • Dissolve the crude product in the hot solvent.

    • Add a small amount of activated charcoal (about 1-2% of the solute weight).

    • Swirl the mixture for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize.

    Caution: Using too much charcoal can lead to the loss of your desired product.

Distillation

Q1: What type of distillation is most suitable for this compound?

A1: Vacuum distillation is the preferred method. This compound has a relatively high boiling point (120-128°C at 18 Torr), and distillation at atmospheric pressure may lead to decomposition.[6]

Q2: My product seems to be degrading during distillation, even under vacuum. What could be the cause?

A2: Degradation can occur if the temperature is too high or if there are acidic or basic impurities present.

  • Troubleshooting Steps:

    • Improve the vacuum: A lower pressure will allow for distillation at a lower temperature. Ensure all joints in your distillation apparatus are well-sealed.

    • Neutralize the crude product: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities, and then with brine. Dry the organic layer thoroughly before proceeding.

    • Use a fractional distillation column: This can help to separate the product from impurities with similar boiling points more efficiently.

Column Chromatography

Q1: What stationary and mobile phases are recommended for the column chromatography of this compound?

A1: Due to its polar nature, silica gel is a common stationary phase. The choice of mobile phase is crucial.

  • Recommended Mobile Phases:

    • A mixture of a polar organic solvent like methanol or ethanol and a less polar solvent like dichloromethane or ethyl acetate is a good starting point.

    • To prevent the basic amine group from tailing on the acidic silica gel, a small amount of a base like triethylamine or aqueous ammonia is often added to the mobile phase.[7]

Q2: I'm having trouble separating my product from a very similar impurity. What can I do?

A2: Improving separation requires optimizing the chromatographic conditions.

  • Troubleshooting Steps:

    • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with close retention factors.

    • Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica gel. For reverse-phase chromatography, a mobile phase of acetonitrile and water is common.[8]

    • Consider derivatization: In some cases, derivatizing the amine or alcohol group can alter the polarity and improve separation.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Common analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying impurities.[8][9]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative purity determination (qNMR).[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value (122-123°C) is indicative of high purity.[6]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Diethyl Ether)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Vacuum Distillation
  • Place the crude this compound in a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.

  • Set up a vacuum distillation apparatus, ensuring all joints are properly greased and sealed.

  • Slowly apply vacuum to the system.

  • Gently heat the flask in a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point and pressure (e.g., 120-128°C at 18 Torr).[6]

  • Discard the initial and final fractions, which are likely to contain impurities.

Data Summary

PropertyValueSource
Molecular FormulaC7H15NO[1][11]
Molecular Weight129.20 g/mol [11]
Melting Point122-123°C[6]
Boiling Point120-128°C (18 Torr)[6]
AppearanceColorless to pale yellow liquid or solid[1]

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Solid Impurities Distillation Vacuum Distillation Crude->Distillation Volatile Impurities Chromatography Column Chromatography Crude->Chromatography Similar Polarity Impurities Purity_Analysis Purity Analysis (HPLC, GC, NMR, MP) Recrystallization->Purity_Analysis Distillation->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product Purity >95%

Caption: General workflow for the purification of crude this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common recrystallization problems.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve crude product in hot solvent Start->Dissolve Cool Cool the solution Dissolve->Cool Crystals_Form Do crystals form? Cool->Crystals_Form Oiling_Out Does it 'oil out'? Crystals_Form->Oiling_Out No Success Collect and dry crystals Crystals_Form->Success Yes Troubleshoot_No_Crystals Induce crystallization (scratch, seed) Reduce solvent volume Oiling_Out->Troubleshoot_No_Crystals No Troubleshoot_Oiling Reheat and add more solvent Use a different solvent system Oiling_Out->Troubleshoot_Oiling Yes Troubleshoot_No_Crystals->Cool Troubleshoot_Oiling->Dissolve

Caption: Troubleshooting logic for recrystallization issues.

References

Common side products in the synthesis of 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Aminomethyl)cyclohexanol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic pathways to this compound?

The synthesis of this compound typically starts from cyclohexanone. The two most prevalent strategies involve the formation of a key aminonitrile or cyanohydrin intermediate, which is subsequently reduced.

  • The Strecker Synthesis Pathway: This is a one-pot, three-component reaction involving cyclohexanone, ammonia, and a cyanide source (e.g., KCN or HCN).[1][2] This forms an α-aminonitrile, 1-amino-1-cyclohexanecarbonitrile, which is then reduced to the target product.

  • The Cyanohydrin Pathway: This two-step approach begins with the reaction of cyclohexanone and a cyanide source to form cyclohexanone cyanohydrin (1-hydroxycyclohexanecarbonitrile).[3][4] This intermediate is then subjected to reductive amination or reduction of the nitrile group to yield this compound.

Synthesis_Pathways Start Cyclohexanone Strecker_Reagents + NH₃ + KCN/HCN Start->Strecker_Reagents Cyanohydrin_Reagents + KCN/HCN Start->Cyanohydrin_Reagents Aminonitrile 1-Amino-1- cyclohexanecarbonitrile Strecker_Reagents->Aminonitrile Strecker Synthesis Reduction Reduction (e.g., LiAlH₄, H₂/Catalyst) Aminonitrile->Reduction Cyanohydrin Cyclohexanone Cyanohydrin (1-Hydroxy-1-cyclohexanecarbonitrile) Cyanohydrin_Reagents->Cyanohydrin Cyanohydrin Formation Cyanohydrin->Reduction Product This compound Reduction->Product

Caption: Common synthetic routes to this compound from cyclohexanone.

Q2: What is the most prevalent and problematic side product, and why does it form?

The most frequently encountered impurity is the intramolecular cyclization product, a lactam (specifically, 2-Azaspiro[4.5]decan-3-one). This side product is particularly common in syntheses of related compounds like gabapentin.[5][6]

Causality: The formation of this lactam is a thermodynamically driven process. The this compound product contains both a nucleophilic amine (-NH₂) and a hydroxyl (-OH) group. While the target molecule is a primary alcohol, under certain conditions (especially elevated temperatures or in the presence of certain catalysts), the amine can attack the carbon bearing the hydroxyl group, leading to the elimination of water and the formation of a stable, six-membered heterocyclic ring.

Lactam_Formation Reactant This compound Transition Intramolecular Nucleophilic Attack Reactant->Transition Heat / Catalyst Intermediate Tetrahedral Intermediate Transition->Intermediate Product Lactam Side Product (2-Azaspiro[4.5]decan-3-one) Intermediate->Product Elimination Water H₂O Product->Water

Caption: Mechanism of intramolecular cyclization to form the lactam side product.

Q3: How can I detect and quantify the common impurities in my product mixture?

A multi-technique approach is recommended for robust impurity profiling.

Analytical TechniqueTarget ImpuritiesPurpose & Rationale
HPLC-UV/CAD Lactam, unreacted intermediatesHPLC is the workhorse for separation. A Charged Aerosol Detector (CAD) is crucial as the target product and some impurities lack a strong UV chromophore.[6]
GC-MS Unreacted Cyclohexanone, Volatile byproductsGas Chromatography-Mass Spectrometry is excellent for identifying and quantifying volatile starting materials or low molecular weight side products.
NMR Spectroscopy All impurities¹H and ¹³C NMR are indispensable for structural elucidation of unknown impurities and confirming the structure of the final product.
FTIR Spectroscopy Lactam, Nitrile intermediatesThe presence of a strong carbonyl stretch (~1650-1680 cm⁻¹) can indicate lactam formation, while a nitrile peak (~2220-2260 cm⁻¹) points to unreacted intermediates.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My final product is contaminated with the lactam, 2-Azaspiro[4.5]decan-3-one. How can I prevent this?

Root Cause Analysis: Lactam formation is often a result of excessive heat during reaction workup or distillation. The prolonged exposure of the final product to high temperatures provides the activation energy needed for the intramolecular cyclization reaction.

Preventative Measures & Protocol:

  • Control Reduction Temperature: During the reduction of the nitrile intermediate (e.g., with LiAlH₄ or catalytic hydrogenation), maintain the lowest effective temperature. Overheating during this exothermic step can initiate lactam formation.

  • Minimize Thermal Stress During Purification: The most critical step is the final purification. Avoid high-temperature distillation if possible.

Recommended Protocol: Low-Temperature Crystallization

  • Reaction Work-up: After the reduction is complete and the reaction has been quenched appropriately, perform a liquid-liquid extraction to isolate the crude product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at a low temperature (< 40°C). Do not evaporate to complete dryness; leave a concentrated oil.

  • Crystallization:

    • Dissolve the crude oil in a minimum amount of a hot solvent in which the product is soluble (e.g., isopropanol).

    • Slowly add a cold anti-solvent in which the product is insoluble (e.g., hexane or heptane) until turbidity persists.

    • Cool the mixture slowly, first to room temperature, and then to 0-4°C, to allow for the selective crystallization of the this compound. The lactam impurity, being more non-polar, tends to remain in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent. Dry the purified product under vacuum at room temperature.

Problem 2: I'm observing a significant amount of unreacted cyclohexanone cyanohydrin after the reduction step. What went wrong?

Root Cause Analysis: This issue points to an incomplete or inefficient reduction. Several factors can contribute:

  • Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture. An old or improperly stored reagent may have lost its potency. Similarly, hydrogenation catalysts (like Raney Nickel or Palladium on carbon) can become poisoned or deactivated.

  • Insufficient Stoichiometry: An inadequate molar equivalent of the reducing agent will naturally lead to an incomplete reaction.

  • Poor Solubility: The cyanohydrin intermediate may not be fully soluble in the reaction solvent, limiting its contact with the reducing agent.

Troubleshooting Steps:

Troubleshooting_Reduction Start Incomplete Reduction of Cyclohexanone Cyanohydrin CheckReagent 1. Verify Reducing Agent Activity Start->CheckReagent ReagentOK Reagent is Active CheckReagent->ReagentOK Active ReagentBad Use fresh/new LiAlH₄ or regenerate/replace catalyst. CheckReagent->ReagentBad Inactive CheckStoich 2. Review Stoichiometry ReagentOK->CheckStoich End Re-run experiment with optimized conditions. ReagentBad->End StoichOK Molar ratio is correct CheckStoich->StoichOK Sufficient StoichBad Increase molar equivalents of reducing agent (e.g., 1.5-2.0 eq for LiAlH₄). CheckStoich->StoichBad Insufficient CheckSolvent 3. Assess Solubility StoichOK->CheckSolvent StoichBad->End SolventBad Use a co-solvent (e.g., THF for LiAlH₄) or increase solvent volume. CheckSolvent->SolventBad Insoluble SolventOK Substrate is soluble SolventOK->End SolventBad->End

Caption: Troubleshooting flowchart for incomplete reduction of the cyanohydrin intermediate.

Problem 3: My synthesis via the Bucherer-Bergs reaction results in a hydantoin intermediate that is difficult to hydrolyze. How can I improve this step?

Root Cause Analysis: The Bucherer-Bergs reaction produces a stable 5,5-disubstituted hydantoin ring.[7][8] Hydrolyzing this sterically hindered cyclic amide to release the amino acid (or, in this case, the amino alcohol precursor) requires harsh conditions. Incomplete hydrolysis is common if the conditions are not sufficiently forcing.

Optimization Strategy:

  • Strong Acid and High Temperature: The hydrolysis of hydantoins typically requires strong acidic (e.g., 6M HCl or H₂SO₄) or basic (e.g., 25% NaOH) conditions at reflux for an extended period (12-24 hours).[9]

  • Monitoring the Reaction: The reaction should be monitored by TLC or HPLC to ensure the disappearance of the hydantoin starting material.

  • Driving Equilibrium: In acidic hydrolysis, the ammonium salt of the amino alcohol is formed. In basic hydrolysis, the carboxylate (if applicable) and the free amine are generated. Ensure the workup effectively neutralizes the reaction mixture to isolate the desired product. For basic hydrolysis, a final acidification might be needed before extraction.

Protocol: Enhanced Hydantoin Hydrolysis

  • Setup: To the crude hydantoin intermediate, add a 20-25% aqueous solution of sodium hydroxide (NaOH). Use approximately 10-15 mL of solution per gram of hydantoin.

  • Reflux: Heat the mixture to reflux (typically 100-110°C) with vigorous stirring.

  • Monitoring: After 12 hours, take a small aliquot, neutralize it, and analyze by TLC or HPLC to check for remaining starting material. Continue refluxing until the hydantoin is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to a neutral pH (~7.0).

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of chloroform and isopropanol) to isolate the this compound.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, and purify as described in Problem 1 to avoid lactam formation.

References

Technical Support Center: Synthesis of 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-C7H15NO-001

Last Updated: January 3, 2026

Introduction

1-(Aminomethyl)cyclohexanol is a key building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Gabapentin.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis. We will focus on the most prevalent synthetic route: the reduction of a nitrile precursor, typically derived from cyclohexanone.

The core of this process involves the catalytic hydrogenation of a nitrile group (C≡N) to a primary amine (-CH₂NH₂). This transformation is sensitive to a variety of factors including catalyst choice, solvent, temperature, pressure, and the purity of starting materials. This document provides in-depth, experience-based solutions to common problems, explaining the underlying chemical principles to empower you to make informed decisions in your experimental work.

Section 1: Common Synthetic Pathways

The most common and industrially relevant pathway to this compound starts from cyclohexanone. A typical sequence involves the formation of an α-hydroxynitrile (a cyanohydrin), followed by the reduction of the nitrile group.

Workflow: Cyanohydrin Formation and Nitrile Reduction

The following diagram illustrates the general experimental workflow.

G cluster_0 Part 1: Cyanohydrin Formation cluster_1 Part 2: Catalytic Hydrogenation cluster_2 Part 3: Work-up & Purification A Cyclohexanone + Cyanide Source (e.g., NaCN/HCN) B 1-Hydroxycyclohexanecarbonitrile A->B Nucleophilic Addition C 1-Hydroxycyclohexanecarbonitrile in Solvent B->C Transfer & Dissolve D Hydrogenation Reactor C->D Add Catalyst (e.g., Raney Ni) E Crude this compound D->E H₂ Pressure, Heat F Filtration E->F G Solvent Removal F->G Remove Catalyst H Crystallization / Distillation G->H I Pure Product H->I

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, observable problems you may encounter during the synthesis.

Problem Area 1: Low Yield or Stalled Catalytic Hydrogenation

Q1: My hydrogenation reaction has stalled. TLC/GC analysis shows significant amounts of starting material (1-hydroxycyclohexanecarbonitrile) even after extended reaction times. What is the cause?

A1: Reaction stalling is the most common issue in catalytic hydrogenation of nitriles. The root cause is almost always related to the catalyst's activity. Here are the primary factors to investigate:

  • Catalyst Poisoning: This is the most likely culprit. Heterogeneous catalysts like Raney Nickel, Palladium, or Rhodium are extremely sensitive to impurities.[3][4]

    • Causality: Sulfur compounds (from solvents or reagents), halides (from acidic workups or impurities), and strongly coordinating species like residual cyanide or amines can irreversibly bind to the catalyst's active sites, preventing hydrogen adsorption and activation.[4][5] Even trace amounts can completely deactivate a batch of catalyst.

    • Solution:

      • Purify Starting Materials: Ensure your 1-hydroxycyclohexanecarbonitrile is free from residual cyanide or acidic impurities from its synthesis. Consider recrystallizing it before the reduction step.

      • Use High-Purity Solvents: Use hydrogenation-grade or anhydrous solvents. Methanol and ethanol are common choices.

      • Inert Atmosphere: Handle the catalyst under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and poisoning from atmospheric components.

  • Insufficient Hydrogen Pressure or Agitation:

    • Causality: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mass transfer of hydrogen to the catalyst surface is critical. Insufficient pressure reduces the concentration of dissolved hydrogen, while poor agitation prevents the catalyst particles from being adequately suspended and exposed to the reactants.

    • Solution:

      • Ensure your reaction vessel (e.g., a Parr shaker) is properly sealed and maintaining the target pressure (typically 50 psig or higher).[6]

      • Increase the agitation speed to ensure the catalyst is fully suspended in the reaction medium.

  • Poor Catalyst Quality or Loading:

    • Causality: The catalyst may be old, improperly stored, or simply not active enough. Raney Nickel, for example, is often stored as a slurry in water or ethanol and loses activity over time.[7] The amount of catalyst used (loading) may also be too low for the scale of the reaction.

    • Solution:

      • Use a fresh, high-activity batch of catalyst. If using Raney Nickel, ensure it has been properly activated and washed.

      • Increase the catalyst loading (e.g., from 5 wt% to 10 wt% relative to the substrate).

Troubleshooting Decision Tree: Stalled Hydrogenation

G Start Reaction Stalled? Check_Catalyst Is catalyst fresh & high-purity? Start->Check_Catalyst Check_Purity Are starting materials & solvents pure? Check_Catalyst->Check_Purity Yes Sol_New_Cat Action: Use fresh catalyst. Increase loading. Check_Catalyst->Sol_New_Cat No Check_Conditions Are H₂ pressure & agitation adequate? Check_Purity->Check_Conditions Yes Sol_Purify Action: Recrystallize nitrile. Use anhydrous solvent. Check_Purity->Sol_Purify No Sol_Conditions Action: Check for leaks. Increase agitation speed. Check_Conditions->Sol_Conditions No Success Problem Resolved Check_Conditions->Success Yes Sol_New_Cat->Success Sol_Purify->Success

Caption: Decision tree for troubleshooting stalled nitrile reductions.

Problem Area 2: Impurity Profile & Side Reactions

Q2: My reaction went to completion, but I'm observing significant amounts of a secondary amine byproduct. What is it and how can I prevent it?

A2: This is a classic problem in nitrile hydrogenation. The primary amine product can react with the intermediate imine, leading to the formation of a secondary amine.[8]

  • Mechanism of Side Reaction:

    • Nitrile is partially reduced to a primary imine.

    • The desired product, this compound (a primary amine), acts as a nucleophile and attacks the primary imine intermediate.

    • This condensation reaction forms a secondary imine, which is then hydrogenated to the final secondary amine byproduct.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine + H₂ Amine R-CH₂-NH₂ (Product) Imine->Amine + H₂ Amine2 R-CH₂-NH₂ Imine2 R-CH=NH SecondaryImine R-CH=N-CH₂-R Imine2->SecondaryImine + Product (Amine₂) SecondaryAmine R-CH₂-NH-CH₂-R (Byproduct) SecondaryImine->SecondaryAmine + H₂

Caption: Competing pathways in nitrile hydrogenation.

  • Solutions to Minimize Secondary Amine Formation:

    • Add Ammonia: Conducting the hydrogenation in a solution saturated with ammonia (e.g., methanolic ammonia) is a highly effective strategy. The high concentration of ammonia shifts the equilibrium of the imine-amine condensation away from forming the secondary imine.

    • Optimize Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the direct reduction of the imine to the primary amine before it can react with another amine molecule.[9][10]

    • Catalyst Choice: Some catalysts exhibit higher selectivity. While Raney Nickel is common, catalysts like Rhodium-on-carbon have also been used effectively.[6]

Table 1: Typical Conditions for Selective Nitrile Reduction

ParameterStandard ConditionOptimized for SelectivityRationale
Solvent Methanol / EthanolMethanolic Ammonia (7N)Excess NH₃ suppresses secondary amine formation.
Temperature 50-80 °C25-40 °CLower temperatures reduce the rate of the condensation side reaction.[9]
H₂ Pressure 50 psig100-500 psigHigher H₂ concentration favors rapid hydrogenation of the imine intermediate.
Catalyst Raney NickelRaney Nickel or Rh/CBoth are effective; choice may depend on substrate and scale.[6][11]

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use a chemical reducing agent like LiAlH₄ or NaBH₄ instead of catalytic hydrogenation? A: Yes, metal hydrides like Lithium Aluminum Hydride (LiAlH₄) are very effective for reducing nitriles to primary amines. However, there are significant practical differences:

  • Stoichiometry: LiAlH₄ is a stoichiometric reagent, meaning you will need it in molar excess. This generates significant aluminum salt waste, which can be problematic for large-scale synthesis.

  • Safety & Handling: LiAlH₄ reacts violently with water and protic solvents. It requires strictly anhydrous conditions and is more hazardous to handle than catalytic systems using H₂ gas.[3]

  • Work-up: The aqueous work-up to quench excess LiAlH₄ and precipitate aluminum salts (e.g., Fieser work-up) can be cumbersome and may lead to product loss.

  • Selectivity: NaBH₄ is generally not strong enough to reduce nitriles unless activated by additives.

For these reasons, catalytic hydrogenation is often preferred for its efficiency, lower waste generation, and simpler work-up, especially at scale.[3]

Q: My starting material is cyclohexanone. Can I perform a one-pot reaction to get to the final product? A: A one-pot procedure, often a variation of the Strecker synthesis or reductive amination, is theoretically possible but challenging.[12][13] A process might involve reacting cyclohexanone with a cyanide source and ammonia, forming an α-amino nitrile, which is then reduced in situ.

  • Challenges:

    • Incompatible Conditions: The conditions for imine/aminonitrile formation (often aqueous or protic, with specific pH) are often incompatible with catalytic hydrogenation, which is sensitive to water and other additives.[14][15]

    • Catalyst Poisoning: The reagents used in the first step (e.g., excess cyanide, ammonium salts) are potent poisons for hydrogenation catalysts.[5]

    • Reductive Amination: A more viable one-pot approach is reductive amination, where cyclohexanone reacts with ammonia to form an imine, which is then reduced.[16] However, for producing 1-(aminomethyl )cyclohexanol, this is not a direct route. The direct reductive amination of cyclohexanone with ammonia would yield cyclohexylamine.

Therefore, a two-step process with isolation and purification of the intermediate is strongly recommended for achieving high purity and yield.

Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods.

  • TLC: Use a polar solvent system (e.g., 10-20% Methanol in Dichloromethane with a drop of ammonia). The starting nitrile will be less polar than the final amino alcohol product. Staining with ninhydrin is excellent for visualizing the amine product.

  • GC: GC provides more quantitative data. You can track the disappearance of the starting material peak and the appearance of the product peak. Derivatization may be necessary to improve the volatility and peak shape of the polar product.

Section 4: Example Experimental Protocol

This protocol is a representative example for the catalytic hydrogenation step. Warning: All operations involving hydrogen gas under pressure must be conducted in a properly rated and shielded reactor (e.g., a Parr hydrogenation apparatus) by trained personnel.

Protocol: Catalytic Hydrogenation of 1-Hydroxycyclohexanecarbonitrile

  • Reactor Preparation:

    • To a 500 mL stainless steel hydrogenation reactor, add 1-hydroxycyclohexanecarbonitrile (25.0 g, 0.20 mol).

    • Add 250 mL of 7N methanolic ammonia solution.

    • Under a gentle stream of argon or nitrogen, carefully add Raney® Nickel (approx. 2.5 g, 50% slurry in water, washed 3x with methanol). Caution: Raney Nickel is pyrophoric and may ignite if it dries in air.[7]

  • Hydrogenation:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor headspace by pressurizing with nitrogen (to 50 psig) and venting three times.

    • Purge the reactor with hydrogen gas (to 50 psig) and vent three times.

    • Pressurize the reactor to 100 psig with hydrogen.

    • Begin vigorous agitation and heat the reactor to 40 °C.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen three times.

    • Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Do not allow the catalyst filter cake to dry. Quench the filter cake immediately with copious amounts of water.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude oil can be purified by vacuum distillation or crystallization to yield pure this compound.

References

Optimizing reaction conditions for Gabapentin synthesis from 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Gabapentin Synthesis

A Note from the Senior Application Scientist:

Welcome to the technical support center for Gabapentin synthesis. While the specified starting material is 1-(Aminomethyl)cyclohexanol, it is important to clarify that the predominant and industrially scalable synthesis of Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, does not typically proceed from this alcohol. The most established and optimized route involves the Hofmann rearrangement of an amide precursor, 1,1-cyclohexanediacetic acid monoamide (CDMA) .

This guide is structured to provide in-depth technical support for this validated pathway, addressing the common challenges and optimization parameters that researchers and process chemists encounter. We will delve into the critical steps, from the formation of the key CDMA intermediate to the final purification of Gabapentin, ensuring you have the expert insights needed for a successful synthesis.

Part 1: Troubleshooting Guide & Experimental Protocols

This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low Yield and Purity in 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) Synthesis

The quality of your starting CDMA is paramount for a successful Hofmann rearrangement. Issues at this stage often cascade, leading to poor overall yield and purity of Gabapentin.

Question: My CDMA synthesis from 1,1-cyclohexanediacetic acid anhydride results in a low yield and is contaminated with the di-acid. What is causing this and how can I fix it?

Answer: This is a common issue often rooted in incomplete ammonolysis or hydrolysis of the anhydride back to the di-acid. The reaction of 1,1-cyclohexanediacetic acid anhydride with ammonia is sensitive to reaction conditions.

  • Causality: The anhydride ring is susceptible to hydrolysis, especially in aqueous ammonia solutions if the reaction is not driven to completion efficiently. Using gaseous ammonia in an organic solvent can mitigate this, but control can be challenging.[1] In aqueous systems, temperature and concentration are critical.

  • Troubleshooting & Optimization:

    • Solvent System: Consider using a polar organic solvent like an alcohol saturated with ammonia gas instead of aqueous ammonia. This minimizes the presence of water, reducing the competing hydrolysis reaction.[1]

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of ammonia to the anhydride solution. This helps to control the exothermicity of the reaction and favors the formation of the monoamide over hydrolysis.

    • pH Adjustment for Isolation: During workup, carefully adjust the pH. The monoamide can be precipitated by adjusting the pH of the reaction mixture with an acid. Over-acidification can promote hydrolysis.

    • Alternative Precursor: An improved process involves the base-catalyzed decarboxylation and hydrolysis of spiro[cyclohexane-1,9'-(3,7-diazabicycle-[3.3.1]nonane)]-2',4',6',8'-tetraone (diimide VI) to directly yield high-purity CDMA.[2] This method avoids the issues associated with anhydride ammonolysis.

Experimental Protocol: High-Purity CDMA from Diimide VI[2]

  • To a suitable reactor, add a 20% aqueous solution of sodium hydroxide.

  • Add the diimide VI intermediate to the sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 100-105°C) and maintain for 18-20 hours. The reaction duration is critical; shorter times may result in incomplete conversion.[2]

  • Cool the reaction mixture and dilute with water.

  • Chill the solution to 5-10°C and adjust the pH to approximately 4.0 using concentrated hydrochloric acid to precipitate the CDMA.

  • Stir for 30 minutes, then filter the solids.

  • Wash the filter cake with water and dry to obtain CDMA with purity often exceeding 99% by HPLC.[2]

Issue 2: Poor Yield and High Impurity Levels During the Hofmann Rearrangement

The Hofmann rearrangement is the linchpin of this synthesis, converting the amide (CDMA) into the primary amine (Gabapentin).[3] It is a sensitive reaction where temperature, stoichiometry, and addition rates are critical.

Question: My Hofmann rearrangement of CDMA is producing low yields of Gabapentin and a significant amount of the gabalactam impurity. How can I optimize this step?

Answer: The formation of 2-azaspiro[4.5]decan-3-one (gabalactam) is a major side reaction in Gabapentin synthesis. It occurs via intramolecular cyclization of the intermediate isocyanate or the final product. This is primarily influenced by temperature and pH during the reaction and workup.

  • Causality: The Hofmann rearrangement proceeds through an isocyanate intermediate. Under neutral or slightly acidic conditions and elevated temperatures, this intermediate or Gabapentin itself can cyclize to form the stable lactam. The reaction requires carefully controlled alkaline conditions and low temperatures to favor the desired hydrolysis of the isocyanate to the amine.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The reaction is highly exothermic. Maintain the temperature between -5°C and 5°C during the addition of the CDMA solution to the hypohalite solution.[1][4][5] A higher temperature significantly increases the rate of lactam formation.

    • Reagent Stoichiometry: Use a slight excess of the hypohalite reagent (e.g., sodium hypochlorite or sodium hypobromite) to ensure complete conversion of the amide. However, a large excess should be avoided.

    • Controlled Addition: Add the alkaline solution of CDMA to the chilled hypohalite solution slowly and controllably. This prevents localized temperature spikes that can drive side reactions. Some continuous processes mix the two streams in a dedicated reactor for superior control.[4][5]

    • pH Management During Workup: After the rearrangement is complete, the acidification step to isolate Gabapentin must be carefully controlled. Acidification with hydrochloric acid yields gabapentin hydrochloride.[6][7] To precipitate free Gabapentin, the pH should be carefully adjusted to be between 4 and 6.3.[8]

Optimized Reaction Conditions for Hofmann Rearrangement

ParameterRecommended RangeRationale
Temperature -5°C to 5°CMinimizes the formation of gabalactam impurity.[1][4]
Base Sodium Hydroxide (NaOH)Maintains the necessary alkaline conditions for the rearrangement.[6]
Oxidizing Agent Sodium Hypochlorite (NaOCl) or Sodium Hypobromite (NaOBr)Effects the conversion of the amide to the isocyanate intermediate.[1]
Addition Rate Slow, controlled addition of CDMA solution to hypohalitePrevents temperature spikes and ensures homogenous reaction.[5]
Post-Reaction Quench Addition of a reducing agent (e.g., sodium metabisulfite)Destroys any excess oxidant before acidification.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic pathway for Gabapentin starting from cyclohexanone?

A1: The industrial synthesis is a multi-step process designed for scalability and efficiency. It begins with readily available cyclohexanone and proceeds through key intermediates to finally yield Gabapentin.[9]

Gabapentin_Synthesis A Cyclohexanone B Addition & Cyclization (e.g., with Ethyl Cyanoacetate) A->B C Dinitrile Ammonium Salt Intermediate B->C D Hydrolysis C->D E 1,1-Cyclohexanediacetic Acid (CDA) D->E F Dehydration to Anhydride, then Ammonolysis E->F G 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) F->G H Hofmann Rearrangement (NaOCl, NaOH) G->H I Gabapentin H->I

Caption: Industrial synthesis pathway of Gabapentin.

Q2: How can I monitor the progress of the Hofmann rearrangement reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique. You can monitor the disappearance of the CDMA starting material and the appearance of the Gabapentin peak. Since Gabapentin lacks a strong chromophore, derivatization with an agent like o-phthaldialdehyde (OPA) or catechol is often required for UV detection, or you can use a detector such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[10][11]

Q3: What is the best method for purifying crude Gabapentin?

A3: The choice of purification method depends on the form of Gabapentin isolated (free form or hydrochloride salt) and the impurity profile.

  • Recrystallization: This is a common and effective method. Solvents like methanol, ethanol, or mixtures with water or isopropanol are frequently used to crystallize the final product and remove impurities.[6][12]

  • Ion-Exchange Chromatography: If the crude product is gabapentin hydrochloride containing inorganic salts, passing an aqueous solution through a strong cationic exchange resin is a highly effective method. The resin retains the Gabapentin, allowing salts to be washed away. Gabapentin is then eluted, and subsequent crystallization yields a very pure product.[6]

Q4: My final Gabapentin product is unstable and degrades over time. What could be the cause?

A4: The primary degradation pathway for Gabapentin is intramolecular cyclization to form gabalactam. This can be catalyzed by residual moisture and heat. Ensure the final product is thoroughly dried under vacuum and stored in a cool, dry place. The purity of the product is also crucial, as certain impurities could potentially catalyze degradation.

Troubleshooting_Workflow Start Low Final Yield or Purity Check_CDMA Analyze Purity of CDMA Intermediate Start->Check_CDMA CDMA_OK CDMA Purity > 99% Check_CDMA->CDMA_OK Yes CDMA_Bad CDMA Purity < 99% Check_CDMA->CDMA_Bad No Check_Hofmann Review Hofmann Conditions CDMA_OK->Check_Hofmann Optimize_CDMA Optimize CDMA Synthesis: - Check ammonolysis conditions - Consider Diimide route CDMA_Bad->Optimize_CDMA Hofmann_OK Conditions Optimal Check_Hofmann->Hofmann_OK Yes Hofmann_Bad Sub-optimal Conditions Check_Hofmann->Hofmann_Bad No Check_Purification Evaluate Purification Method Hofmann_OK->Check_Purification Optimize_Hofmann Optimize Hofmann Rearrangement: - Lower Temperature (-5 to 5°C) - Control addition rate - Check reagent stoichiometry Hofmann_Bad->Optimize_Hofmann Purification_Bad Inefficient Purification Check_Purification->Purification_Bad No Final_Product High Purity Gabapentin Check_Purification->Final_Product Yes Optimize_Purification Optimize Purification: - Select appropriate solvent for recrystallization - Consider ion-exchange chromatography Purification_Bad->Optimize_Purification

Caption: Troubleshooting workflow for Gabapentin synthesis.

References

Preventing decomposition of 1-(Aminomethyl)cyclohexanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 1-(Aminomethyl)cyclohexanol. This guide is tailored for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile chemical building block.[1][2] By addressing common challenges with scientifically-grounded solutions, we aim to help you mitigate compound decomposition and ensure the reproducibility of your results.

Introduction

This compound is an organic compound featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold.[1] This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and pharmaceutical development.[1][2] However, these same functional groups render the molecule susceptible to specific degradation pathways if not stored and handled with care. This guide provides an in-depth overview of best practices for preventing decomposition.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and stability of this compound.

Q1: What are the primary signs of decomposition in my this compound sample?

A1: Initial signs of degradation are often sensory. Visually, the compound may change from its typical white or off-white appearance to a yellow or brownish color.[1] Olfactorily, the development of an ammonia-like odor can signal decomposition involving the amine group. For a definitive, quantitative assessment, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and identifying potential degradation products.[3]

Q2: What are the optimal storage conditions for long-term stability?

A2: For long-term preservation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent reactions with atmospheric components.[4][6] While room temperature may be acceptable for short periods, refrigerated storage at 2-8°C is preferable for extended timelines.

Q3: How does atmospheric exposure affect the compound's integrity?

A3: The compound is known to be moisture-sensitive.[6] Absorbed water can act as a medium for various degradation reactions. Furthermore, the primary amine group can react with atmospheric carbon dioxide (CO2) to form a carbamate salt.[7][8] This reaction can lead to inconsistencies in sample weight and molar calculations. Therefore, minimizing exposure to ambient air by using an inert atmosphere and ensuring containers are tightly closed is critical.[5][6][9]

Q4: Is it advisable to store this compound in solution?

A4: Long-term storage in solution is generally discouraged due to the increased potential for solvent-mediated decomposition. If a solution must be prepared for short-term use, an anhydrous, aprotic solvent should be chosen. For all critical applications, it is best practice to prepare solutions fresh before use.

Q5: What materials are compatible for storing and handling this chemical?

A5: For storage containers and laboratory apparatus, inert materials such as borosilicate glass and polyethylene are recommended. It is crucial to avoid contact with strong oxidizing agents and strong acids, as these are incompatible and can induce rapid decomposition.[5][6][9] Additionally, certain metals can catalyze degradation, so using non-reactive spatulas and equipment is advised.[10]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the use of this compound.

Issue 1: Sample Has Discolored Over Time
  • Observation: The solid, which should be white to off-white, has developed a distinct yellow or brown hue.

  • Probable Cause: Discoloration is a strong indicator of chemical degradation, likely through oxidation pathways accelerated by exposure to air, light, or trace contaminants.

  • Troubleshooting Workflow:

Caption: Decision workflow for handling discolored this compound.

Issue 2: Inconsistent Results in Analytical Measurements or Reactions
  • Observation: You notice poor reproducibility in experimental outcomes, such as inconsistent yields or variable peak areas in chromatography.

  • Probable Cause: This issue often stems from the reaction of the amine with atmospheric CO2, forming a carbamate salt.[7] This alters the effective molecular weight of the solid, leading to inaccurate measurements when weighing by mass.

  • Recommended Actions:

    • Inert Atmosphere Handling: Whenever possible, handle the solid in a glovebox or under a gentle stream of nitrogen or argon to minimize contact with air.

    • Use Fresh Aliquots: For a series of experiments, use a freshly opened container or a new aliquot from a properly stored bulk supply.

    • Pre-use Qualification: Before a critical experiment, quickly assess the material's purity using a standardized analytical method like the HPLC protocol below.

Part 3: Key Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for evaluating the purity of this compound.[3] Optimization may be necessary depending on the specific impurities suspected and the instrumentation available.

Instrumentation & Reagents:

  • HPLC System: Standard system with UV detection

  • Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility)[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]

  • Detector Wavelength: 210 nm

  • Sample Preparation: Prepare a 1 mg/mL solution in Mobile Phase A.

HPLC Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

Protocol 2: Small-Scale Purification via Recrystallization

This procedure can be used to purify material that shows minor impurities or slight discoloration.

Materials:

  • Crude this compound

  • Anhydrous Toluene (as solvent)

  • Anhydrous Hexane (as anti-solvent)

  • Erlenmeyer flask with stir bar

  • Heating mantle

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • In an Erlenmeyer flask, add the crude solid and a minimal volume of warm toluene to achieve complete dissolution with stirring.

  • Once fully dissolved, slowly add hexane dropwise at room temperature until the solution becomes persistently cloudy.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane to remove residual soluble impurities.

  • Dry the crystals thoroughly under a high vacuum.

Part 4: Understanding the Chemistry of Decomposition

A proactive approach to preventing decomposition starts with understanding the underlying chemical pathways. The primary amine and tertiary alcohol functional groups are the main sites of reactivity.

G A This compound B Oxidative Degradation A->B Air (O2), Light, Metal Traces C Reaction with Atmospheric CO2 A->C Air (CO2), Moisture D Imines, Aldehydes, Ammonia B->D E Carbamate Salt / Carbamic Acid C->E

References

Technical Support Center: Scale-Up Synthesis of 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclohexanol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. As a key intermediate in the production of pharmaceuticals like Gabapentin, robust and scalable synthesis is critical.[1][2][3][4] This document provides in-depth, field-proven insights into common challenges, presented in a direct question-and-answer format to help you troubleshoot and optimize your process.

Section 1: Overview of the Primary Synthetic Route

The most common and industrially relevant pathway to this compound involves a two-step process starting from cyclohexanone. This route is favored for its use of readily available starting materials.

  • Step 1: The Henry Reaction (Nitroaldol Reaction): Cyclohexanone reacts with nitromethane in the presence of a base to form the intermediate, 1-(nitromethyl)cyclohexanol.

  • Step 2: Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine, yielding the final product, this compound. Catalytic hydrogenation is the most common method for this transformation on a large scale.[5]

This guide will focus on the challenges encountered during the scale-up of this specific pathway.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Nitro Group Reduction cluster_2 Workup & Purification A Cyclohexanone C 1-(nitromethyl)cyclohexanol A->C Base Catalyst B Nitromethane B->C Base Catalyst D Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) C->D E This compound (Final Product) D->E F Catalyst Filtration E->F G Solvent Extraction F->G H Distillation / Crystallization G->H

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting the Henry Reaction (Step 1)

The formation of 1-(nitromethyl)cyclohexanol is the crucial first step. While straightforward on a small scale, scale-up can present challenges related to reaction control and side-product formation.

Q1: My yield for the Henry reaction is lower than expected on a larger scale. What are the likely causes?

A1: Low yield in the Henry reaction during scale-up is often traced back to issues with reaction equilibrium, temperature control, or side reactions.

  • Reversibility of the Reaction: The Henry reaction is reversible. To drive it towards the product, an excess of one reactant is often used. On a lab scale, using excess nitromethane is common. On a larger scale, consider the cost and downstream removal of excess nitromethane. The removal of water, if formed, can also shift the equilibrium, though this is less common in this specific reaction.

  • Base Selection and Stoichiometry: The choice of base is critical. While strong bases like sodium ethoxide can be used, they can also promote side reactions.[5] Weaker bases like triethylamine (TEA) or an amine catalyst in an appropriate solvent can offer better control. Ensure the catalytic amount is precise; too much can lead to uncontrolled side reactions.

  • Temperature Control: This reaction is exothermic. Poor temperature control on a large scale can lead to the retro-Henry reaction, breaking the product back down into starting materials. It can also promote the formation of elimination byproducts (e.g., 1-(nitromethyl)-1-cyclohexene).[6] Maintain a consistent, low temperature (e.g., 0-10 °C) throughout the addition and reaction period.

  • Side Reactions: The primary competing reaction is the self-condensation of cyclohexanone, catalyzed by the base. This is more prevalent with stronger bases and higher temperatures. Slow addition of the base to the mixture of cyclohexanone and nitromethane can help minimize this.

Q2: I am observing significant amounts of 1-(nitromethyl)-1-cyclohexene as an impurity. How can I prevent this?

A2: The formation of this dehydration byproduct is a classic issue, especially under harsh conditions. It occurs when the hydroxyl group of the product is eliminated.

  • Milder Conditions: Avoid excessively high temperatures and strong, non-nucleophilic bases. Using a milder base or a catalytic system can significantly reduce the rate of elimination.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC or GC analysis shows consumption of the limiting reagent, proceed with the workup.

  • Workup pH: During workup, ensure the neutralization is done carefully. A slightly acidic quench can help to protonate the alcohol and reduce the likelihood of elimination under basic conditions.

ParameterCommon Problem on Scale-UpRecommended Solution
Temperature Runaway exotherm leading to side productsUse a reactor with efficient cooling; maintain 0-10 °C.
Base Strong bases promote side reactionsUse a catalytic amount of a weaker base (e.g., TEA).
Stoichiometry Reversibility limits conversionUse a slight excess of one reactant (often nitromethane).
Mixing Poor mixing creates "hot spots"Ensure adequate agitation for the vessel size.

Section 3: Troubleshooting the Nitro Group Reduction (Step 2)

This step is often the most hazardous and challenging to scale up due to its high exothermicity and the use of high-pressure hydrogen and pyrophoric catalysts.

Q1: The catalytic hydrogenation is extremely exothermic, and I'm seeing a drop in yield and catalyst deactivation. How can I manage this?

A1: This is a well-documented and critical challenge. Uncontrolled exotherms during the hydrogenation of nitro compounds can lead to hydrogenolysis, catalyst deactivation, and significant safety hazards.[5]

  • Thermal Management: This is the single most important factor. The reaction must be actively cooled. A reactor with a cooling jacket is essential. For very large scales, internal cooling coils may be necessary. The goal is to maintain a moderate temperature, typically around 35°C, as excessively low temperatures can significantly slow the reaction.[5]

  • Controlled Hydrogen Introduction: Do not apply the full target pressure at once. The rate of hydrogen uptake is directly related to heat generation. Start with a lower pressure and increase it gradually as the initial exotherm subsides. This allows the cooling system to keep pace with the heat evolution.

  • Catalyst Loading: Use the minimum effective amount of catalyst. While a higher loading might seem to speed up the reaction, it will also increase the initial rate of heat generation, potentially overwhelming the cooling capacity.

  • Solvent Choice: The choice of solvent impacts both the reaction and heat management. Glacial acetic acid is a common solvent for this reduction.[5] Its heat capacity can help absorb some of the energy, but its acidic nature requires careful material selection for the reactor.

Q2: My final product is contaminated with byproducts. What are they and how do I avoid them?

A2: Byproduct formation during reduction usually stems from incomplete reaction or side reactions due to poor control.

  • Incomplete Reduction: The presence of the starting nitro-alcohol or intermediate oxime/nitroso species indicates incomplete reduction. This can be caused by deactivated catalyst, insufficient hydrogen pressure, or insufficient reaction time. Monitor the reaction by GC or TLC until the starting material is absent.

  • Hydrogenolysis: As mentioned, excessive temperatures can cause hydrogenolysis, where the hydroxyl group is cleaved off to form (aminomethyl)cyclohexane. Strict temperature control is the best preventative measure.[5]

  • Dimerization/Polymerization: Under certain conditions, intermediates can react with each other. This is less common with catalytic hydrogenation but can be promoted by impurities or incorrect pH.

G Start Low Yield or Purity in Hydrogenation Step? CheckTemp Was the temperature kept below 40°C? Start->CheckTemp CheckCatalyst Is the catalyst fresh and active? CheckTemp->CheckCatalyst Yes HighTemp High temp caused hydrogenolysis. Improve cooling and control H2 addition rate. CheckTemp->HighTemp No CheckPressure Was H2 pressure sufficient and sustained? CheckCatalyst->CheckPressure Yes BadCatalyst Catalyst may be poisoned or deactivated. Use fresh catalyst; ensure starting material is pure. CheckCatalyst->BadCatalyst No CheckTime Was reaction run to completion (TLC/GC)? CheckPressure->CheckTime Yes LowPressure Incomplete reaction due to low H2 availability. Check for leaks; ensure adequate pressure. CheckPressure->LowPressure No ShortTime Incomplete reaction. Increase reaction time and monitor progress. CheckTime->ShortTime No Success Review raw material quality and solvent purity. CheckTime->Success Yes

References

Technical Support Center: Resolving Enantiomers of trans-2-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of trans-2-(Aminomethyl)cyclohexanol enantiomers. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. The enantiomeric purity of trans-2-(Aminomethyl)cyclohexanol is often a critical determinant of the efficacy and safety of the final pharmaceutical product.[1] This guide provides troubleshooting solutions and frequently asked questions in a user-friendly format, grounded in scientific principles to help you navigate the challenges of chiral resolution.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

Issue 1: My resolution is incomplete, resulting in low enantiomeric excess (e.e.). What's going wrong?

Low enantiomeric excess is a common problem in classical resolutions and can often be traced back to the crystallization step. The goal is to maximize the solubility difference between the two diastereomeric salts formed from your racemic amine and the chiral resolving agent.

Potential Causes and Solutions:

  • Suboptimal Choice of Resolving Agent: The interaction between the chiral amine and the resolving agent is crucial. If the resulting diastereomeric salts have similar solubilities, separation will be poor.

    • Expert Insight: While tartaric acid is a common choice, other resolving agents may be more effective. For instance, (S)-2-methoxyphenylacetic acid has been shown to be highly efficient in forming crystalline diastereomeric salts with trans-2-aminomethyl-1-cyclohexanol, leading to high enantiomeric purity.[2] Consider screening a variety of chiral acids, such as mandelic acid or camphorsulfonic acid, to find the optimal match for your system.[3]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution.

    • Expert Insight: While a 1:1 acid-to-amine ratio is a common starting point, this is not always optimal.[2] Experiment with varying the stoichiometry. Sometimes, using a substoichiometric amount of the resolving agent can lead to a purer initial crop of the less soluble diastereomer.

  • Poor Solvent Selection: The solvent plays a critical role in modulating the solubility of the diastereomeric salts.

    • Expert Insight: A systematic solvent screen is highly recommended. Methanol/water mixtures have been shown to be effective for the resolution of trans-2-(aminomethyl)cyclohexanol.[2] The ideal solvent should allow for complete dissolution at an elevated temperature, followed by selective crystallization of one diastereomer upon cooling.

  • Inefficient Crystallization: The rate of cooling and the presence of impurities can affect the quality of the crystals.

    • Expert Insight: Slow, controlled cooling is essential to allow for the formation of well-ordered crystals. Rapid cooling can trap the more soluble diastereomer in the crystal lattice, leading to lower enantiomeric excess. If possible, use a seed crystal of the desired pure diastereomer to initiate crystallization.

Issue 2: The yield of my desired enantiomer is disappointingly low. How can I improve it?

Low yield is a frequent trade-off for high enantiomeric purity. However, several strategies can help you maximize your recovery.

Potential Causes and Solutions:

  • Loss in the Mother Liquor: A significant amount of the desired diastereomer may remain in the solution after the initial crystallization.

    • Expert Insight: The mother liquor is enriched with the more soluble diastereomer. You can recover this by basifying the mother liquor to retrieve the amine and then using the opposite enantiomer of the resolving agent for a subsequent resolution. Alternatively, you can carefully concentrate the mother liquor to obtain a second crop of crystals, which may then be recrystallized to improve purity.

  • Inefficient Liberation of the Free Amine: The process of breaking the diastereomeric salt can lead to product loss.

    • Expert Insight: Ensure that the pH is sufficiently high (typically >11) during the basification step to fully deprotonate the amine.[4][5] Use a strong base like NaOH. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure complete recovery of the free amine.[2][4]

  • Mechanical Losses: Physical loss of material during filtration and transfer can accumulate.

    • Expert Insight: Use careful handling techniques to minimize losses. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving trans-2-(aminomethyl)cyclohexanol?

A1: The most common methods include:

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used and scalable technique.[4][6] It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization.[3][5]

  • Enzymatic Resolution: This method uses enzymes to selectively react with one enantiomer, allowing for separation.[6] It can offer high selectivity but may require more optimization.

  • Chiral Chromatography: This technique uses a chiral stationary phase to separate the enantiomers and is often used for analytical determination of enantiomeric excess.[6]

Q2: How do I choose the best resolving agent?

A2: The choice of resolving agent is often empirical. It is recommended to screen several commercially available chiral acids. Look for agents that form stable, crystalline salts with your amine. For trans-2-(aminomethyl)cyclohexanol, (S)-2-methoxyphenylacetic acid has been reported to be very effective.[2]

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A3: Several analytical techniques can be used to determine e.e.:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the most common and accurate methods.[7] Derivatization of the amine may be necessary.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent can allow for the differentiation of enantiomers by NMR.[7][9]

  • Circular Dichroism (CD): This technique can be used in combination with other methods for high-throughput screening of enantiomeric excess.[10]

Experimental Protocols & Visualizations

Protocol: Classical Resolution of trans-2-(Aminomethyl)cyclohexanol

This protocol provides a general framework. Optimization of solvent, stoichiometry, and temperature will be necessary.

  • Diastereomeric Salt Formation:

    • Dissolve racemic trans-2-(aminomethyl)cyclohexanol in a suitable solvent (e.g., a methanol/water mixture).

    • In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (S)-2-methoxyphenylacetic acid) in the same solvent, heating gently if needed.

    • Slowly add the resolving agent solution to the amine solution with stirring. Heat the mixture until a clear solution is obtained.[4]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]

  • Liberation of the Enantiopure Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Basify the solution to a pH > 11 with a strong base (e.g., 2 M NaOH).[4][5]

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane) multiple times.[2][4]

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

ResolutionWorkflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation & Liberation racemic_amine Racemic (R/S)-Amine diastereomeric_salts Diastereomeric Salts (R,S) and (S,S) racemic_amine->diastereomeric_salts + chiral_acid Chiral (S)-Acid chiral_acid->diastereomeric_salts crystallization Cool & Crystallize diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., R,S) Crystallizes crystallization->less_soluble more_soluble More Soluble Salt (e.g., S,S) in Mother Liquor crystallization->more_soluble filtration Filtration less_soluble->filtration more_soluble->filtration basify_solid Basify & Extract filtration->basify_solid basify_filtrate Basify & Extract filtration->basify_filtrate enantiomer_R Enriched (R)-Amine basify_solid->enantiomer_R enantiomer_S Enriched (S)-Amine basify_filtrate->enantiomer_S

Caption: Workflow of classical resolution by diastereomeric salt formation.

References

Technical Support Center: Overcoming Solubility Challenges of 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Aminomethyl)cyclohexanol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique structure of this compound, featuring a primary amine and a tertiary alcohol on a non-polar cyclohexane scaffold, presents specific solubility challenges that can impede reaction success. This guide provides in-depth, field-proven strategies and detailed protocols to overcome these issues, ensuring your experiments proceed efficiently and effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility of this compound.

Q1: What are the core physicochemical properties of this compound that dictate its solubility?

A1: The solubility of this compound is a tale of two competing structural features. On one hand, it possesses a polar primary amine (-NH₂) and a tertiary hydroxyl (-OH) group. Both groups can engage in hydrogen bonding with polar solvents, which promotes solubility.[1] On the other hand, the cyclohexane ring is a bulky, non-polar (lipophilic) hydrocarbon backbone that prefers non-polar environments. This dual nature means its solubility is highly dependent on the solvent system chosen. It is typically a solid at room temperature.[1][2]

Q2: Why is this compound insoluble in my reaction solvent?

A2: The principle of "like dissolves like" is the primary determinant. If your solvent is non-polar (e.g., hexanes, toluene, or even moderately polar solvents like dichloromethane), the energy required to break the strong intermolecular hydrogen bonds of the solid this compound and solvate its polar groups is insufficient. The non-polar cyclohexane backbone does not provide enough favorable interaction with the solvent to overcome this energy barrier, leading to poor solubility.

Q3: How does pH dramatically affect the solubility of this compound in water?

A3: The primary amine group on the molecule is basic. In aqueous solutions, adjusting the pH significantly alters the molecule's ionization state and, consequently, its solubility.[3]

  • Acidic pH (pH < 8): The amine group (-NH₂) accepts a proton to form the corresponding ammonium salt (-NH₃⁺). This charged species is an ion, and its strong ion-dipole interactions with water molecules make it vastly more soluble than the neutral free base.

  • Neutral to Basic pH (pH > 8): The molecule exists predominantly in its neutral, free base form. While the amine and alcohol groups can still hydrogen bond with water, the absence of a full ionic charge makes it significantly less soluble, especially as the solution becomes more basic.

Q4: What is a co-solvent, and how can it resolve my solubility problem in organic reactions?

A4: A co-solvent is a secondary solvent added in a small to moderate amount to the primary reaction solvent to enhance the solubility of a reagent.[4] It works by altering the overall polarity of the solvent system to be more favorable for the solute. For this compound in a non-polar solvent, a highly polar, aprotic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal.[5] These co-solvents are strong hydrogen bond acceptors and can effectively solvate the amine and hydroxyl groups, breaking apart the crystal lattice and bringing the molecule into a solution that is miscible with the primary, less-polar reaction solvent.[6][7]

Part 2: Troubleshooting Guides & Strategic Workflows

This section provides structured, question-based troubleshooting for common experimental scenarios.

Scenario 1: Aqueous Phase Reactions
Q: My this compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4). What is the protocol to solubilize it?

A: At neutral pH, this compound exists as the less soluble free base. The primary and most effective strategy is pH adjustment to create a highly soluble salt form.

Causality: By lowering the pH, you protonate the primary amine, creating a cationic ammonium salt. This ionic species is readily solvated by water. This is a standard technique for amines and other ionizable compounds.[8][9]

Workflow for Aqueous Solubilization

start Start: Insoluble this compound in Aqueous Buffer ph_adjust Primary Strategy: Adjust pH to < 6 with 1M HCl start->ph_adjust check1 Is it dissolved? ph_adjust->check1 success Success: Proceed with reaction check1->success Yes warming Secondary Strategy: Warm gently to 30-40°C check1->warming No check2 Is it dissolved? warming->check2 check2->success Yes cosolvent Tertiary Strategy: Add minimal water-miscible co-solvent (e.g., 1-5% v/v DMSO) check2->cosolvent No check3 Is it dissolved? cosolvent->check3 check3->success Yes fail Re-evaluate: Consider alternative buffer or starting with HCl salt form check3->fail No start Start: Insoluble this compound in Organic Solvent (e.g., DCM, THF) screening Primary Strategy: Perform Small-Scale Solvent Screen (See Protocol 2) start->screening check1 Soluble in a compatible polar solvent (e.g., MeOH, DMF)? screening->check1 use_polar Run reaction in that polar solvent check1->use_polar Yes cosolvent Secondary Strategy: Use Co-Solvent Method check1->cosolvent No protocol 1. Dissolve in minimal DMSO/DMF 2. Add dropwise to primary solvent (See Protocol 2) cosolvent->protocol check2 Does it remain in solution? protocol->check2 success Success: Proceed with reaction check2->success Yes warming Tertiary Strategy: Warm reaction mixture gently (30-50°C) check2->warming No check3 Is it dissolved? warming->check3 check3->success Yes fail Re-evaluate: Consider derivatization or phase-transfer catalysis check3->fail No

References

Technical Support Center: Minimizing Impurities in 1-(Aminomethyl)cyclohexanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the production of this critical intermediate. As a key precursor in the synthesis of Gabapentin, ensuring the high purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This resource provides in-depth, evidence-based answers to common challenges encountered during synthesis, focusing on the root causes of impurity formation and offering practical, step-by-step protocols for their mitigation.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in this compound synthesis?

    • How can I detect and quantify these impurities?

    • What are the regulatory limits for impurities in Gabapentin and its intermediates?

  • Troubleshooting Guide: Side Reactions and Impurity Formation

    • Problem: Low yield and formation of a dehydrated byproduct during the condensation of cyclohexanone and nitromethane.

    • Problem: Incomplete reduction of the nitro group, leading to residual 1-(nitromethyl)cyclohexanol.

    • Problem: Formation of over-reduction byproducts during the hydrogenation step.

    • Problem: Intramolecular cyclization leading to lactam formation in the final product derived from this compound.

  • Experimental Protocols

    • Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis.

    • Protocol 2: Optimized Condensation of Cyclohexanone and Nitromethane.

    • Protocol 3: Controlled Catalytic Hydrogenation of 1-(Nitromethyl)cyclohexanol.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The synthesis of this compound, primarily through the Henry reaction (nitroaldol condensation) of cyclohexanone and nitromethane followed by reduction, can introduce several process-related impurities. These can be broadly categorized as:

  • Starting Material-Related Impurities: Residual cyclohexanone and nitromethane. Impurities present in the initial cyclohexanone, such as other cyclic ketones (e.g., 2-methylcyclopentanone), can also lead to the formation of corresponding impurity analogs.[1]

  • Condensation Step Byproducts:

    • Dehydration Product (1-(Nitromethylidene)cyclohexane): This is a common byproduct of the Henry reaction, where the intermediate β-nitro alcohol undergoes dehydration.[2]

    • 2:2 Condensation Product: Under certain conditions, two molecules of cyclohexanone can react with two molecules of nitromethane to form a more complex impurity.[3]

  • Reduction Step Byproducts:

    • Incomplete Reduction: Residual 1-(nitromethyl)cyclohexanol.

    • Over-reduction Products: Hydrogenolysis of the hydroxyl group can lead to the formation of (cyclohexyl)methanamine.

  • Degradation Products:

    • Lactam (2-Azaspiro[4][5]decan-3-one): While primarily a degradation product of the subsequent product, Gabapentin, its formation can be initiated if this compound is subjected to harsh conditions or prolonged storage, especially at elevated temperatures. This intramolecular cyclization is a critical impurity to monitor.[6][7][8]

Q2: How can I detect and quantify these impurities?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of impurities in this compound and its subsequent products like Gabapentin.[5][9]

  • Detection: Since this compound and many of its related impurities lack a strong chromophore, UV detection can be challenging.[9] Therefore, methods like Charged Aerosol Detection (CAD) or derivatization with a UV-active agent are often employed.[9][10] For structural elucidation, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

  • Quantification: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has also been demonstrated as a powerful tool for quantifying specific impurities, such as the lactam, without the need for a reference standard of the impurity itself.[6]

Q3: What are the regulatory limits for impurities in Gabapentin and its intermediates?

Regulatory bodies like the International Council on Harmonisation (ICH) have strict guidelines for the control of impurities in drug substances. For high-dosage drugs like Gabapentin, the reporting threshold for impurities can be as low as 0.03%.[9] The United States Pharmacopeia (USP) sets a limit of less than 0.4% for the lactam impurity in Gabapentin.[8] While specific limits for intermediates like this compound are not always publicly defined, it is crucial to minimize impurities to ensure the final API meets these stringent requirements.

Troubleshooting Guide: Side Reactions and Impurity Formation

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on scientific principles.

Problem: Low yield and formation of a dehydrated byproduct during the condensation of cyclohexanone and nitromethane.

Root Cause Analysis: The Henry reaction is reversible and the intermediate β-nitro alcohol can undergo base-catalyzed dehydration to form a nitroalkene.[2] This side reaction is favored by elevated temperatures and strong bases.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-5°C, during the addition of the base to suppress the dehydration side reaction.

  • Choice of Base: Employ a milder base. While strong bases like sodium hydroxide or potassium hydroxide can be used, weaker bases or sterically hindered bases can sometimes offer better control and reduce the rate of dehydration.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or in-process HPLC to determine the optimal reaction time. Prolonged reaction times can increase the formation of byproducts.

Logical Relationship Diagram: Henry Reaction and Dehydration Side Reaction

G Cyclohexanone Cyclohexanone Intermediate β-Nitro Alcohol (1-(Nitromethyl)cyclohexanol) Cyclohexanone->Intermediate Henry Reaction Nitromethane Nitromethane Nitromethane->Intermediate Henry Reaction Base Base Base->Intermediate Henry Reaction Product Desired Product Intermediate->Product Work-up Dehydrated_Impurity Dehydrated Impurity (1-(Nitromethylidene)cyclohexane) Intermediate->Dehydrated_Impurity Dehydration (Favored by high temp. & strong base)

Caption: Control of the Henry reaction to favor the desired β-nitro alcohol.

Problem: Incomplete reduction of the nitro group, leading to residual 1-(nitromethyl)cyclohexanol.

Root Cause Analysis: Incomplete reduction during catalytic hydrogenation can be due to several factors including catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the use of a high-quality catalyst (e.g., Raney Nickel, Palladium on Carbon). If reusing a catalyst, ensure it is properly reactivated.

  • Hydrogen Pressure: Operate at the recommended hydrogen pressure for the specific catalyst and substrate. Insufficient pressure will slow down the reaction rate.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to ensure it goes to completion. The disappearance of the starting material, 1-(nitromethyl)cyclohexanol, is a key indicator.

  • Solvent Purity: Use a high-purity solvent for the reaction. Impurities in the solvent can sometimes poison the catalyst.

Problem: Formation of over-reduction byproducts during the hydrogenation step.

Root Cause Analysis: Over-reduction, specifically hydrogenolysis of the hydroxyl group to yield (cyclohexyl)methanamine, can occur under harsh reaction conditions such as high temperatures or prolonged reaction times.

Troubleshooting Steps:

  • Temperature Control: The hydrogenation of the nitro group is exothermic. Implement efficient cooling to maintain the reaction temperature within the optimal range, typically not exceeding 35°C.

  • Catalyst Loading: Use the appropriate catalyst loading. An excessively high catalyst concentration can sometimes promote over-reduction.

  • Selective Catalysts: In some cases, exploring different catalyst systems may offer better selectivity for the reduction of the nitro group without affecting the hydroxyl group.

Experimental Workflow: Catalytic Hydrogenation

G Start 1-(Nitromethyl)cyclohexanol Catalyst Add Catalyst (e.g., Raney Ni, Pd/C) Start->Catalyst Hydrogenation Hydrogenation (Controlled Temp. & Pressure) Catalyst->Hydrogenation Monitoring In-process Monitoring (TLC/HPLC) Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Filtration Catalyst Filtration Monitoring->Filtration Complete Solvent_Removal Solvent Removal Filtration->Solvent_Removal Product This compound Solvent_Removal->Product

Caption: A controlled workflow for the catalytic hydrogenation step.

Problem: Intramolecular cyclization leading to lactam formation in the final product derived from this compound.

Root Cause Analysis: The formation of the lactam impurity (2-Azaspiro[4][5]decan-3-one) from the subsequent product, Gabapentin, is an intramolecular cyclization that is accelerated by heat, moisture, and certain pH conditions.[6][8] While this is a degradation product of the final API, minimizing thermal stress on this compound can be a proactive measure.

Troubleshooting Steps for Downstream Processing:

  • Temperature Control During Storage and Transport: Store this compound at controlled room temperature or under refrigerated conditions if necessary to minimize any potential for degradation.

  • pH Control in Subsequent Steps: During the conversion of this compound to Gabapentin, maintain the pH in a range that minimizes lactam formation. A pH range of 5.5-6 has been reported to have the minimum rate of lactamization in solution.[8]

  • Excipient Compatibility: When formulating the final drug product, be aware that certain excipients, such as lactose, can react with the amine group (Maillard reaction) and potentially influence stability.[11][12]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general framework for the HPLC analysis of this compound and its impurities. Method optimization will be required for specific impurity profiles.

Parameter Condition Rationale
Column C8 or Phenyl, 5 µm, 4.6 x 250 mmProvides a good balance of hydrophobicity for separating the target compound and its medium hydrophobicity impurities.[9]
Mobile Phase Acetonitrile and a phosphate buffer (pH 6.2)A simple isocratic mobile phase that can effectively separate the main component from key impurities.[5]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection Charged Aerosol Detector (CAD) or UV at 210 nm after derivatizationCAD is suitable for non-chromophoric compounds.[9] Low wavelength UV can be used but may lack sensitivity.
Injection Volume 10 µLA typical injection volume.
Column Temperature 30°CTo ensure reproducible retention times.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10.0 mL with deionized water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Optimized Condensation of Cyclohexanone and Nitromethane
  • To a stirred solution of cyclohexanone (1.0 eq) and nitromethane (1.2 eq) in methanol, cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in methanol dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexane eluent).

  • Once the reaction is complete (typically 2-4 hours), neutralize the mixture with a calculated amount of acetic acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 1-(nitromethyl)cyclohexanol.

Protocol 3: Controlled Catalytic Hydrogenation of 1-(Nitromethyl)cyclohexanol
  • In a hydrogenation vessel, dissolve 1-(nitromethyl)cyclohexanol (1.0 eq) in glacial acetic acid.

  • Carefully add a slurry of Raney Nickel catalyst (approximately 10% by weight of the starting material) in methanol.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Begin stirring and maintain the temperature at or below 35°C using external cooling.

  • Monitor the reaction progress by observing hydrogen uptake and by periodic sampling for HPLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by crystallization from a suitable solvent system (e.g., isopropanol/water).

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel or functionalized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(aminomethyl)cyclohexanol, a bifunctional cycloalkane derivative. By comparing its spectral features with those of simpler, structurally related compounds—cyclohexane and cyclohexanol—we will dissect the nuanced effects of substituent groups on chemical shifts and signal multiplicities. This comparative approach, grounded in fundamental NMR principles, offers a robust framework for interpreting the spectra of complex alicyclic systems.

The Structural Landscape: Predicting the ¹H NMR Spectrum

This compound presents a fascinating case for ¹H NMR analysis. The cyclohexane ring, with its characteristic chair conformations, introduces stereochemical complexities, while the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) substituents at a quaternary carbon (C1) significantly influence the electronic environment of the ring protons.

A preliminary analysis suggests the presence of several distinct proton environments:

  • Cyclohexane Ring Protons: Ten protons on the cyclohexane ring, distributed across five methylene (-CH₂) groups. Due to the substitution at C1, these protons are chemically non-equivalent. Their signals are expected to be complex and overlapping, appearing in the typical aliphatic region.

  • Aminomethyl Protons: Two protons of the methylene group in the aminomethyl substituent (-CH₂NH₂). These are expected to appear as a singlet, deshielded by the adjacent nitrogen atom.

  • Exchangeable Protons: The hydroxyl proton (-OH) and the two amine protons (-NH₂) are labile and will likely appear as broad singlets. Their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature.

To refine these predictions, we will first examine the spectra of our reference compounds.

Comparative Spectral Analysis: Building from the Basics

A side-by-side comparison with simpler analogs is a powerful strategy for spectral assignment. We will consider cyclohexane as our baseline and cyclohexanol as an intermediate step in complexity.

CompoundKey ProtonsTypical Chemical Shift (δ, ppm)Observed MultiplicityKey Insights
Cyclohexane All 12 protons~1.43Singlet (at room temp.)At room temperature, rapid chair-flipping averages the axial and equatorial proton environments, resulting in a single sharp peak.[1] This serves as our reference for unsubstituted cyclohexane ring protons.
Cyclohexanol H-1 (methine)~3.6MultipletThe proton on the carbon bearing the -OH group is significantly deshielded.
Cyclohexane ring~1.1 - 2.0Complex multipletsThe -OH group introduces asymmetry, making the ring protons non-equivalent and leading to a complex pattern of overlapping signals.[2]
-OHVariable (e.g., ~2.8)Broad singletThe hydroxyl proton is exchangeable.
This compound (Predicted) -CH₂- (aminomethyl)~2.5 - 3.0SingletDeshielded by the nitrogen atom. Being attached to a quaternary carbon, it will not exhibit coupling with ring protons.
Cyclohexane ring~1.2 - 1.8Complex multipletsSimilar to cyclohexanol, the ring protons will be non-equivalent and appear as a broad, complex multiplet.
-OH and -NH₂Variable (broad)Broad singletsThese exchangeable protons will have concentration and solvent-dependent chemical shifts.

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Deconstructing the Spectrum of this compound: A Detailed Interpretation

Based on the comparative data and established NMR principles, we can now construct a detailed prediction of the ¹H NMR spectrum of this compound.

1. The Aliphatic Region (δ 1.2 - 1.8 ppm): The Cyclohexane Backbone

The ten protons on the cyclohexane ring will give rise to a complex and broad multiplet in this region. Due to the presence of the substituents on the quaternary C1, the chemical environments of the protons on C2 through C6 are distinct. Furthermore, the axial and equatorial protons on each of these carbons are diastereotopic and will have different chemical shifts. However, due to the rapid chair-flipping at room temperature and the numerous small coupling constants, these signals will likely coalesce into a broad, unresolved multiplet.

2. The Aminomethyl Protons (δ ~2.7 ppm): A Clear Singlet

The two protons of the -CH₂- group in the aminomethyl substituent are chemically equivalent. They are deshielded by the electronegative nitrogen atom, shifting their resonance downfield compared to the cyclohexane ring protons. Since this group is attached to the quaternary carbon C1, there are no adjacent protons for spin-spin coupling. Consequently, this signal is expected to be a sharp singlet, integrating to two protons.

3. The Exchangeable Protons (-OH and -NH₂): Variable and Broad

The hydroxyl proton and the two amine protons are acidic and undergo rapid chemical exchange with each other and with any trace amounts of water in the solvent. This rapid exchange averages their spin states, resulting in the absence of coupling to neighboring protons and the appearance of broad singlet signals. Their chemical shifts are highly variable and depend on:

  • Solvent: In aprotic solvents like CDCl₃, hydrogen bonding can lead to a wide range of chemical shifts. In protic solvents like D₂O, these protons will exchange with deuterium and their signals will disappear from the spectrum.

  • Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more pronounced, which can shift the signals downfield.

  • Temperature: Changes in temperature can affect the rate of exchange and the extent of hydrogen bonding, leading to shifts in the peak positions.

Typically, the -OH proton signal can appear anywhere from δ 0.5 to 5.0 ppm, and the -NH₂ protons also fall within a similar broad range.[3] A D₂O exchange experiment is a definitive way to confirm the identity of these peaks.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum of this compound requires careful sample preparation and consideration of the properties of the molecule.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules. If the compound has poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

    • Cap the NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • D₂O Exchange Experiment (Optional but Recommended):

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake it gently to mix the contents.

    • Re-insert the sample into the spectrometer, lock, shim, and acquire a second ¹H NMR spectrum.

    • Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will have disappeared or significantly diminished in the second spectrum.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_d2o D2O Exchange weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire add_d2o Add D2O acquire->add_d2o shake Shake add_d2o->shake acquire2 Re-acquire Spectrum shake->acquire2 compare compare acquire2->compare Compare Spectra

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound, while appearing complex at first glance, can be systematically interpreted through a comparative approach with simpler analogs and a solid understanding of fundamental NMR principles. The key spectral features are a complex multiplet for the cyclohexane ring protons, a characteristic singlet for the aminomethyl protons, and broad, variable signals for the exchangeable hydroxyl and amine protons. This guide provides a comprehensive framework for researchers to confidently analyze and assign the ¹H NMR spectrum of this and similar substituted cycloalkane structures, thereby facilitating accurate structural elucidation in their research and development endeavors.

References

A Comparative Guide to Cyclic Amino Alcohols in Synthesis: The Specialized Role of 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral amino alcohols are foundational pillars in modern organic synthesis, serving as indispensable building blocks, chiral auxiliaries, and ligands for asymmetric catalysis.[1][2] Their prevalence in natural products, pharmaceuticals, and functional materials underscores the continuous need for robust synthetic methodologies to access them with high stereochemical control.[3] Within this class, cyclic amino alcohols, particularly those based on the cyclohexane scaffold, offer conformational rigidity and stereochemical definition that is highly sought after.

This guide provides an in-depth comparison of 1-(aminomethyl)cyclohexanol against its structural isomers: 2-aminocyclohexanol, 3-aminocyclohexanol, and 4-aminocyclohexanol. While all are members of the same family, their unique substitution patterns dictate vastly different applications and performance in chemical synthesis. We will explore how the geminal arrangement of functional groups in this compound defines its specialized role, contrasting it with the broader utility of its vicinal, 1,3-, and 1,4-isomers in asymmetric synthesis.

Structural Dissection: How Isomerism Dictates Function

The synthetic utility of an aminocyclohexanol is fundamentally governed by the spatial relationship between the amino and hydroxyl groups. This positioning affects key properties like chelation ability, steric hindrance, and the capacity to form intramolecular hydrogen bonds, which are critical for inducing stereoselectivity.

  • This compound (A Geminal Analogue): This molecule is unique in the group, featuring a primary amine on a methyl group and a tertiary hydroxyl group, both attached to the same quaternary carbon atom.[4][5] This geminal-like arrangement prevents intramolecular chelation to a metal center, and the absence of a stereocenter at the carbinol carbon makes it achiral. Its primary synthetic value lies in its specific topology as a precursor, rather than as a director of stereochemistry.

  • 2-Aminocyclohexanol (Vicinal): The adjacent (1,2) positioning of the amino and hydroxyl groups allows this isomer to act as a powerful bidentate ligand.[6][7] It can form a stable five-membered chelate ring with metal catalysts, creating a rigid, well-defined chiral environment. This property is the cornerstone of its extensive use as a chiral ligand and auxiliary in asymmetric transformations like reductions and additions.[8]

  • 3-Aminocyclohexanol (1,3-): With one carbon separating the functional groups, this isomer can form a six-membered chelate ring, which is generally less stable and more flexible than the five-membered ring of its 1,2-counterpart.[9][10] While still used in asymmetric synthesis, its role is often as a chiral building block that is incorporated into a larger molecular framework.[11]

  • 4-Aminocyclohexanol (1,4-): The functional groups are positioned opposite each other on the cyclohexane ring, making intramolecular chelation impossible.[12][13] This isomer acts as a rigid, linear scaffold, with its utility defined by the fixed spatial orientation (cis or trans) of its reactive ends.

G cluster_structs node1 This compound node2 2-Aminocyclohexanol (Vicinal) node3 3-Aminocyclohexanol node4 4-Aminocyclohexanol center edge1 edge1 edge2 edge2 edge3 edge3 edge4 edge4 struct1 Structure 1 struct2 Structure 2 struct3 Structure 3 struct4 Structure 4

Caption: Structural isomers of aminocyclohexanol.

Comparative Performance in Synthetic Applications

The structural differences outlined above translate directly into divergent applications. This compound is a highly specialized intermediate, whereas its isomers are versatile tools for asymmetric control.

FeatureThis compound2-Aminocyclohexanol3-Aminocyclohexanol4-Aminocyclohexanol
Structural Class Geminal-like (tertiary alcohol, primary amine)Vicinal (1,2-) Amino Alcohol1,3-Amino Alcohol1,4-Amino Alcohol
Chelation Ability None (no intramolecular chelation)Excellent (forms stable 5-membered ring)Moderate (forms 6-membered ring)None
Primary Role Synthetic Building BlockChiral Ligand / Chiral AuxiliaryChiral Building Block / Chiral AuxiliaryRigid Scaffold / Linker
Typical Applications Synthesis of Gabapentin and its analogues (gabapentinoids).[14][15][16]Asymmetric reductions, additions, and transfer hydrogenations.[8][17]Synthesis of pharmaceuticals like analgesics and natural products.[9][10][18]Building block for polymers or molecules requiring defined spatial orientation.[12]
Key Advantage Ideal structure for direct conversion to Gabapentin.Forms a rigid, predictable chiral environment around a metal center, leading to high enantioselectivity.Provides a different stereochemical and conformational profile than 1,2-isomers.Offers a rigid core with predictable vectoral display of functional groups.
Limitation Not suitable as a chiral ligand for asymmetric catalysis due to lack of chelation.The synthesis of enantiopure forms can require resolution or multi-step asymmetric synthesis.Chelation is less effective than with 1,2-isomers, potentially leading to lower stereocontrol as a ligand.Cannot be used in applications requiring intramolecular cooperation of functional groups.

Experimental Protocols: Case Studies in Application

To illustrate the practical differences, we present two distinct experimental workflows. The first showcases this compound as a key intermediate in drug synthesis, while the second demonstrates the use of a 2-aminocyclohexanol derivative as a ligand in a classic asymmetric transformation.

Protocol 1: Synthesis of Gabapentin via Hofmann Rearrangement

This protocol outlines a common industrial route to Gabapentin, where a derivative of this compound is generated in situ. The causality for this pathway lies in the efficiency of the Hofmann rearrangement to produce a primary amine from an amide, a key step in forming the final drug structure.[14][16]

Objective: To synthesize Gabapentin hydrochloride from 1,1-cyclohexanediacetic acid monoamide.

Workflow Diagram:

G start 1,1-Cyclohexanediacetic Acid Monoamide reagent1 NaOH / NaOCl (Hofmann Conditions) start->reagent1 1. Rearrangement intermediate Intermediate Isocyanate (not isolated) reagent1->intermediate reagent2 Acid Hydrolysis (HCl) intermediate->reagent2 2. Hydrolysis product Gabapentin Hydrochloride (Final Product) reagent2->product

Caption: Workflow for Gabapentin synthesis.

Step-by-Step Methodology:

  • Preparation of the Hofmann Reagent: In a reaction vessel cooled to -5°C, a solution of sodium hypochlorite (NaOCl) is slowly added to an aqueous solution of sodium hydroxide (NaOH) while maintaining the low temperature. This creates the alkaline hypohalite solution required for the rearrangement.

  • Amide Dissolution: 1,1-cyclohexanediacetic acid monoamide is dissolved in a separate aqueous solution of NaOH.

  • Hofmann Rearrangement: The amide solution is slowly added to the chilled Hofmann reagent. The reaction is stirred at low temperature for several hours. Causality: The amide is converted to an intermediate isocyanate through a concerted rearrangement. The low temperature controls the reaction rate and minimizes side reactions.

  • Hydrolysis and Product Formation: The reaction mixture is then heated. The isocyanate intermediate is hydrolyzed in situ to form the aminomethyl group, and the other carboxylic acid group is liberated.

  • Acidification and Isolation: The reaction mixture is cooled and acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 1. This protonates the amine and precipitates Gabapentin hydrochloride.

  • Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., acetone) to remove impurities, and dried under vacuum to yield pure Gabapentin hydrochloride.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol demonstrates the use of a chiral trans-2-aminocyclohexanol derivative as a ligand in a ruthenium-catalyzed transfer hydrogenation, a benchmark reaction for evaluating catalyst performance.[8]

Objective: To asymmetrically reduce acetophenone to 1-phenylethanol with high enantioselectivity.

Workflow Diagram:

G cluster_cat In-situ Catalyst Formation ligand Chiral Ligand (e.g., trans-N-benzyl-2-aminocyclohexanol) solvent Solvent / H-Source (Isopropanol) ligand->solvent 1. Mix & Activate catalyst_pre Ru Precursor [RuCl2(p-cymene)]2 catalyst_pre->solvent 1. Mix & Activate activator Base (e.g., t-BuOK) activator->solvent 1. Mix & Activate substrate Substrate (Acetophenone) solvent->substrate 2. Add Substrate product Chiral Alcohol Product (1-Phenylethanol) substrate->product 3. Reaction & Workup

Caption: Asymmetric transfer hydrogenation workflow.

Step-by-Step Methodology:

  • Catalyst Preparation (In-situ): In a flask under an inert atmosphere (e.g., argon), the ruthenium precursor [RuCl2(p-cymene)]2 and the chiral ligand (e.g., (1R,2R)-trans-N-benzyl-2-aminocyclohexanol) are dissolved in the hydrogen source solvent, isopropanol.

  • Activation: A base, such as potassium tert-butoxide (t-BuOK), is added to the solution. The mixture is stirred at room temperature for a short period to allow for the formation of the active catalytic species. Causality: The base is crucial for deprotonating the ligand and forming the active ruthenium-hydride catalyst.

  • Reaction: Acetophenone is added to the activated catalyst solution. The reaction is then heated (e.g., to 80°C) and monitored by TLC or GC until the starting material is consumed.

  • Quenching and Workup: The reaction is cooled to room temperature and quenched by the addition of water. The organic components are extracted with an appropriate solvent (e.g., diethyl ether).

  • Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

Conclusion and Outlook

The comparative analysis of this compound and its isomers reveals a clear principle: molecular architecture dictates synthetic function. This compound stands apart not as a tool for inducing chirality, but as a highly optimized structural precursor for the blockbuster drug Gabapentin and related neurological agents. Its geminal substitution pattern, a liability for asymmetric catalysis, is its greatest asset for this specific application.

Conversely, the vicinal and 1,3-aminocyclohexanols are mainstays of the asymmetric synthesis toolkit.[10][19] Their ability to act as effective chiral ligands and auxiliaries makes them versatile reagents for the stereocontrolled synthesis of a vast array of complex molecules. The choice between these cyclic amino alcohols is therefore not a matter of which is "better," but which is structurally suited for the task at hand. For targeted synthesis of gabapentinoids, this compound is the unequivocal choice. For the broader challenge of asymmetric catalysis, the 1,2- and 1,3-isomers provide the essential stereodirecting capabilities.

Future research will likely continue to exploit these structural differences, developing new catalysts from the versatile 1,2- and 1,3-scaffolds and finding novel applications for the rigid 1,4- and specialized geminal-like frameworks in medicinal and materials chemistry.

References

X-ray crystal structure analysis of 1-(Aminomethyl)cyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 1-(Aminomethyl)cyclohexanol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison and detailed procedural analysis for the X-ray crystal structure determination of this compound derivatives. Given the foundational role of this scaffold in medicinal chemistry, we will focus on its most prominent derivative, Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), for which extensive crystallographic data is publicly available. The principles, protocols, and analytical insights derived from Gabapentin serve as an authoritative model for the broader class of this compound compounds, offering researchers a robust framework for structural elucidation and solid-state characterization.

Introduction: The Structural Significance of the this compound Scaffold

The this compound framework is a key structural motif in the design of neurologically active pharmaceutical agents. Its derivatives, most notably Gabapentin, were initially developed as analogues of the neurotransmitter gamma-aminobutyric acid (GABA) with enhanced lipophilicity to facilitate passage across the blood-brain barrier.[1][2] Gabapentin is widely used as an antiepileptic and for the treatment of neuropathic pain.[1]

Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for drug development. X-ray crystal structure analysis is the definitive method for this purpose, providing high-resolution data on molecular conformation, stereochemistry, and intermolecular interactions. This information is critical for establishing structure-activity relationships (SAR), optimizing drug-receptor binding, and controlling the solid-state properties of the active pharmaceutical ingredient (API), such as polymorphism, which can significantly impact bioavailability and stability.[1][3][4]

Comparative Crystallographic Data: The Case of Gabapentin Polymorphs

Gabapentin is known to exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice and distinct physicochemical properties.[1][3] The analysis of these polymorphs highlights the importance of comprehensive crystallographic screening in drug development. Below is a comparative summary of the crystallographic data for three known anhydrous polymorphs of Gabapentin.

Compound/Form Formula Crystal System Space Group a (Å) b (Å) c (Å) β (˚) Z Ref.
α-GabapentinC₉H₁₇NO₂MonoclinicP2₁/c10.13411.77615.652109.118[1]
β-GabapentinC₉H₁₇NO₂MonoclinicP2₁/c11.8909.98015.610105.708[1]
γ-GabapentinC₉H₁₇NO₂MonoclinicP2₁/n10.02011.96015.540109.808[1]
  • Z : The number of molecules in the unit cell.

This data reveals that while all three polymorphs crystallize in the monoclinic system, their unit cell dimensions differ, leading to variations in crystal packing and density.[1] Such differences can affect manufacturing processes and drug product performance. The α-form is noted as the most thermodynamically stable.[1]

The Causality Behind Experimental Choices in X-ray Crystallography

A successful crystal structure determination hinges on a series of carefully considered experimental choices. The rationale behind these decisions is crucial for obtaining high-quality, reliable data.

  • Why Single-Crystal X-ray Diffraction? While powder X-ray diffraction (PXRD) is excellent for fingerprinting crystalline phases and analyzing mixtures[3][5][6], only single-crystal X-ray diffraction (SC-XRD) can provide the unambiguous, high-resolution three-dimensional structure of a molecule. It allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles.

  • The Critical Role of Crystal Quality: The quality of the diffraction pattern is directly proportional to the internal order of the crystal. A well-ordered, single crystal, typically 0.1-0.3 mm in size, will diffract X-rays to high angles, resulting in a high-resolution electron density map from which the atomic structure can be accurately modeled.[7]

  • Rationale for Cryo-Temperatures: Data collection is almost universally performed at low temperatures (around 100 K or -173 °C).[7] The primary reason is to minimize the thermal vibration of atoms within the crystal lattice. Reduced thermal motion leads to sharper diffraction spots at higher resolution and significantly reduces radiation damage to the crystal from the intense X-ray beam, allowing for longer data collection times and improved data quality.

Detailed Experimental Protocol: From Synthesis to Structure Validation

This section outlines a self-validating, step-by-step protocol for the X-ray crystal structure analysis of a this compound derivative, using Gabapentin as the exemplar.

Step 1: Synthesis and Purification

The target derivative must be synthesized and purified to the highest possible degree. For crystallographic studies, purity should exceed 99%. The synthesis of Gabapentin, for example, can be achieved via a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[2] Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Step 2: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline form.

  • Method 1: Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (or solvent mixture) to near-saturation in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

  • Method 2: Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a volatile solvent.

    • Place a small drop (2-5 µL) of this solution on a siliconized glass slide (hanging drop) or a pedestal in a well (sitting drop).

    • The well contains a much larger volume of a less-volatile solvent (the precipitant) in which the compound is insoluble.

    • Seal the well. The volatile solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and inducing crystallization.

Step 3: Crystal Mounting and X-ray Data Collection
  • Crystal Selection: Under a microscope, select a suitable crystal with well-defined faces and no visible defects.

  • Mounting: Using a cryo-loop, carefully scoop the selected crystal from its mother liquor. The surrounding oil or mother liquor helps protect the crystal from shock-freezing.

  • Cryo-Cooling: Immediately plunge the loop into a stream of cold nitrogen gas (typically at 100 K) on the diffractometer to flash-freeze the crystal.[7]

  • Data Collection: Mount the frozen crystal on the goniometer head within the diffractometer.[8] An automated data collection strategy is then executed, where the crystal is rotated in the X-ray beam while a series of diffraction images are recorded on a detector.[8]

Step 4: Structure Solution and Refinement

This stage is computational and involves transforming the raw diffraction data into a 3D molecular model.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of thousands of unique diffraction spots.

  • Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[7]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[7]

Step 5: Analysis and Validation

The final refined structure is rigorously validated. Key metrics include the R-factor (a measure of agreement between the model and the data) and analysis of the geometric parameters (bond lengths, angles) to ensure they are chemically sensible. The final data is typically deposited in a crystallographic database.

Visualizing the Process and Product

Diagrams are essential for conceptualizing molecular structures and experimental workflows.

Caption: Molecular graph of Gabapentin, a key this compound derivative.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification (>99%) crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mount Crystal Mounting & Cryo-Cooling (100 K) crystallization->mount diffraction X-ray Diffraction Data Collection mount->diffraction solution Structure Solution (Phase Problem) diffraction->solution refinement Model Refinement (Least-Squares) solution->refinement validation Validation & Analysis (R-factor) refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for single-crystal X-ray structure analysis.

Conformational Insights from Crystallographic Data

X-ray crystallography provides definitive proof of the preferred conformation of molecules in the solid state. For this compound derivatives, the cyclohexane ring is expected to adopt a low-energy chair conformation.[9] The crystallographic data allows for a precise analysis of this conformation, including:

  • Chair Conformation: The puckering parameters of the cyclohexane ring can be calculated to confirm the chair geometry.

  • Substituent Orientation: The analysis reveals whether the aminomethyl and other substituent groups occupy axial or equatorial positions. This is critical for understanding steric interactions and the molecule's overall shape, which influences its biological activity.[10] In Gabapentin, the bulky substituents preferentially occupy equatorial positions to minimize steric strain.

Conclusion and Complementary Techniques

X-ray crystal structure analysis is an indispensable tool for the definitive characterization of this compound derivatives. It provides unparalleled, high-resolution insight into the molecular architecture and intermolecular interactions that govern the solid-state properties of these important pharmaceutical compounds. The detailed study of Gabapentin polymorphs underscores the necessity of this technique for ensuring the safety, stability, and efficacy of a drug product.

While single-crystal X-ray diffraction is the gold standard for structure determination, it should be complemented by other solid-state characterization techniques. Powder X-ray Diffraction (PXRD) and Solid-State NMR (SSNMR) are powerful methods for studying polymorphism, identifying crystalline phases in bulk materials, and investigating samples that are not amenable to single-crystal growth.[3][4][6] Together, these techniques provide a comprehensive understanding of the solid-state chemistry of this compound derivatives, guiding rational drug design and development.

References

Purity assessment of commercially available 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Assessment of Commercially Available 1-(Aminomethyl)cyclohexanol

For drug discovery and development professionals, the purity of chemical starting materials is not a trivial detail; it is the bedrock upon which reliable, reproducible, and ultimately safe pharmaceutical products are built. This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). However, impurities—remnants of its synthetic pathway—can compromise reaction yields, introduce toxic by-products, and create significant downstream challenges.

This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for assessing the purity of commercially available this compound. Moving beyond a simple listing of techniques, we will explore the causal reasoning behind experimental choices, present detailed, field-tested protocols, and offer a framework for interpreting the data to make informed decisions in a research and development setting.

The Subject: this compound

This compound is an organic compound featuring a cyclohexane ring with both an aminomethyl (-CH2NH2) and a hydroxyl (-OH) group attached to the same carbon atom.[1] This structure imparts both basic properties (from the amine) and polarity (from both functional groups).[1]

Caption: Chemical Structure of this compound.

Anticipating the Enemy: Common Process-Related Impurities

Effective purity analysis begins with an understanding of potential impurities, which are typically dictated by the manufacturing process. A common synthesis route involves the reaction of cyclohexanone with nitromethane to form 1-(nitromethyl)cyclohexanol, followed by catalytic hydrogenation to yield the final product.[2]

This pathway suggests the following potential impurities:

  • Unreacted Starting Materials: Cyclohexanone and nitromethane.[3]

  • Reaction Intermediates: 1-(nitromethyl)cyclohexanol.

  • By-products: Resulting from side reactions during hydrogenation.

  • Solvents: Residual solvents used during synthesis and purification.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is indispensable for separating and quantifying non-volatile organic impurities. Given that this compound is a very polar, hydrophilic molecule, selecting the correct HPLC methodology is critical for achieving adequate retention and separation.[4]

Why this choice? Standard reversed-phase (RP) chromatography using C18 columns often fails to retain highly polar analytes, causing them to elute in the void volume with poor resolution.[4][5] Therefore, specialized techniques are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, using a polar stationary phase and a high organic mobile phase to effectively retain and separate polar compounds.[5]

hplc_workflow det_select det_select specificity specificity det_select->specificity Proceed to Validation

Caption: GC method development workflow for purity analysis.

Detailed GC Protocol:

  • Column: Use a base-deactivated capillary column designed for amine analysis, such as an Agilent CP-Sil 13 CB (or similar). [6]2. Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split injection (e.g., 50:1 split ratio) at 250 °C.

  • Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Detector: Flame Ionization Detector (FID) at 300 °C. The FID is an excellent choice for quantifying organic compounds.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in methanol or another suitable solvent.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself. [7] Why this choice? The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. [7][8]By comparing the integrals of the analyte's signals to that of a certified internal standard of known purity and concentration, one can calculate the absolute purity of the analyte. [9][10]This technique is orthogonal to chromatography and can detect impurities that might be invisible to other methods (e.g., inorganic salts). [11] Detailed qNMR Protocol:

  • Internal Standard Selection: Choose a high-purity, stable standard with simple signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., D₂O or Methanol-d₄).

  • Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate quantification. This includes a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and ensuring a high signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the purity. [10]

Comparative Analysis of Commercial Samples

To illustrate the importance of a multi-faceted approach, the following table presents representative data from a hypothetical analysis of this compound from three different commercial suppliers.

Analytical TestSupplier ASupplier BSupplier C
Purity by HILIC-CAD (%) 98.2%99.6%98.5%
Major Impurity Profile (HILIC) 1.1% Unknown Impurity at RRT 0.850.2% Isomer at RRT 1.100.9% Cyclohexanone (unreacted)
Total Volatiles by GC-FID (%) 0.3%0.1%0.5%
Purity by qNMR (%) 97.9%99.4%98.1%
Water Content (Karl Fischer, %) 0.4%0.15%0.3%
Overall Assessment Good purity, but contains a significant unknown impurity requiring identification.Highest purity, well-characterized impurity profile.Lower purity with significant starting material and solvent content.

Conclusion and Recommendations for the Practicing Scientist

The purity of this compound is not a fixed attribute but varies between suppliers and even between batches. This guide demonstrates that a comprehensive assessment is non-negotiable for ensuring the quality and integrity of drug development research.

Key Recommendations:

  • Trust but Verify: Always request a detailed Certificate of Analysis (CoA) from your supplier, but treat it as a starting point. Perform in-house verification using at least one orthogonal analytical method.

  • Employ a Multi-Technique Approach: Use HPLC (preferably HILIC) for non-volatile impurities, GC for volatile impurities and solvents, and qNMR for an absolute purity check.

  • Validate Your Methods: All analytical procedures used for purity determination must be validated according to established guidelines, such as ICH Q2(R1), to ensure the results are accurate and reliable. [12][13][14]4. Identify Unknowns: If a significant unknown impurity is detected (as with "Supplier A"), use techniques like LC-MS/MS to elucidate its structure. An unknown impurity represents an unacceptable risk in drug development.

By adopting this rigorous, evidence-based approach to purity assessment, researchers can mitigate risks, ensure the reproducibility of their work, and build a solid foundation for the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(Aminomethyl)cyclohexanol in Pharmaceutical Synthesis

This compound is a crucial building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Gabapentin, a widely prescribed anticonvulsant and analgesic drug. The efficiency and selectivity of the synthesis of this intermediate directly impact the overall yield and purity of the final active pharmaceutical ingredient (API). A primary and industrially significant route to this compound involves the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol. The choice of catalyst for this transformation is paramount, influencing not only the reaction rate and yield but also the product selectivity and process safety.

This guide provides a comparative analysis of commonly employed heterogeneous catalysts for the synthesis of this compound, with a focus on Raney® Nickel, Palladium on Carbon (Pd/C), Rhodium on Carbon (Rh/C), and Platinum on Carbon (Pt/C). We will delve into the performance characteristics of each catalyst, supported by available experimental data, and provide detailed experimental protocols and mechanistic insights to aid researchers and process chemists in catalyst selection and optimization.

The Synthetic Pathway: From Cyclohexanone to this compound

The synthesis of this compound typically begins with cyclohexanone, which undergoes a Henry reaction with nitromethane to form 1-(nitromethyl)cyclohexanol. The subsequent and critical step is the reduction of the nitro group to a primary amine, yielding the desired this compound.

Synthesis_Pathway Cyclohexanone Cyclohexanone Henry_Rxn Henry Reaction Cyclohexanone->Henry_Rxn Nitromethane Nitromethane Nitromethane->Henry_Rxn Intermediate 1-(Nitromethyl)cyclohexanol Henry_Rxn->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Product This compound Hydrogenation->Product

Figure 1: General synthetic route to this compound.

The catalytic hydrogenation of the nitro group is the focal point of this guide, as the choice of catalyst profoundly influences the efficiency and selectivity of this transformation.

Comparative Analysis of Catalysts

The selection of a suitable catalyst for the hydrogenation of 1-(nitromethyl)cyclohexanol is a critical decision that balances activity, selectivity, cost, and safety considerations. Below, we compare the performance of four commonly used heterogeneous catalysts.

Raney® Nickel: The Workhorse Catalyst

Raney® Nickel, a sponge-like, porous nickel catalyst, is a versatile and widely used catalyst for the hydrogenation of a variety of functional groups, including nitro compounds and nitriles.[1][2]

Performance and Characteristics:

  • High Activity: Raney Nickel is known for its high catalytic activity, which often allows for reactions to be conducted under relatively mild conditions of temperature and pressure.[1]

  • Cost-Effectiveness: Compared to precious metal catalysts, Raney Nickel is a more economical option, making it attractive for large-scale industrial production.

  • Non-Specific Nature: A key characteristic of Raney Nickel is its non-specific nature, meaning it can reduce a wide range of functional groups.[3] While this is an advantage in some applications, it can be a drawback when high chemoselectivity is required in molecules with multiple reducible groups.

  • Pyrophoric Nature: A significant safety concern with Raney Nickel is its pyrophoric nature when dry. It must be handled as a slurry in water or a suitable solvent to prevent spontaneous ignition upon exposure to air.[3]

  • pH Sensitivity: Raney Nickel is sensitive to acidic conditions and is generally not recommended for use at a pH below 5.5, as the nickel can dissolve, leading to catalyst deactivation.

In the context of this compound synthesis, Raney Nickel is a common choice. The hydrogenation is typically carried out in a solvent like acetic acid, which can serve as both the solvent and a promoter. However, the exothermic nature of the reaction requires careful temperature control to prevent side reactions and catalyst deactivation.[4]

Palladium on Carbon (Pd/C): The Versatile Precious Metal Catalyst

Palladium supported on activated carbon (Pd/C) is one of the most widely used heterogeneous catalysts in organic synthesis due to its high activity and versatility in various hydrogenation and hydrogenolysis reactions.[5][6]

Performance and Characteristics:

  • High Activity and Selectivity: Pd/C is highly effective for the reduction of nitro groups to amines and is often more selective than Raney Nickel.[7][8] It can be used under mild conditions and often provides high yields.

  • Broad Functional Group Tolerance: While highly active for nitro group reduction, Pd/C can be tailored to be selective by modifying reaction conditions or using additives.

  • Hydrogenolysis Activity: A notable feature of palladium catalysts is their propensity to catalyze hydrogenolysis reactions, which can be either a desired or an undesired side reaction. In the synthesis of this compound, this could potentially lead to the cleavage of the C-N bond, although this is less common for aliphatic amines compared to benzylic amines.

  • Recyclability: As a heterogeneous catalyst, Pd/C can be easily recovered by filtration and reused, which is economically and environmentally advantageous.

For the hydrogenation of 1-(nitromethyl)cyclohexanol, Pd/C offers a potentially more selective alternative to Raney Nickel, with a lower risk of over-reduction or side reactions if conditions are optimized.

Rhodium on Carbon (Rh/C): The Specialist for Aromatic and Nitrile Hydrogenation

Rhodium-based catalysts, often supported on carbon or alumina, are known for their high activity in the hydrogenation of aromatic rings and nitriles.

Performance and Characteristics:

  • High Activity for Nitrile and Aromatic Hydrogenation: Rhodium catalysts are particularly effective for the reduction of nitriles to primary amines, often with high selectivity and under mild conditions.[9][10] This is relevant as the hydrogenation of the nitro group proceeds through a nitroso and hydroxylamine intermediate, and for related nitrile reductions, Rhodium shows excellent performance.

  • Selectivity: Rhodium catalysts can exhibit high selectivity for the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts.

  • Cost: Rhodium is a precious metal, and its catalysts are generally more expensive than Raney Nickel or even Palladium catalysts, which can be a limiting factor for large-scale applications.

While less commonly cited specifically for the reduction of 1-(nitromethyl)cyclohexanol compared to Raney Nickel and Pd/C, the known activity of Rh/C for related transformations suggests it could be a highly effective and selective catalyst for this synthesis.

Platinum on Carbon (Pt/C): A Robust and Active Catalyst

Platinum on carbon (Pt/C) is another highly active hydrogenation catalyst, often used for the reduction of a wide variety of functional groups.

Performance and Characteristics:

  • High Activity: Pt/C is a very active catalyst and can effect hydrogenations under a range of conditions, from mild to more forcing.

  • Good Selectivity: In many cases, Pt/C can provide good selectivity for the reduction of nitro groups to amines.

  • Acid Stability: Platinum catalysts are generally more stable in acidic media compared to nickel-based catalysts, which could be an advantage when using acidic solvents or additives.

  • Hydrogenolysis: Similar to palladium, platinum catalysts can also promote hydrogenolysis, which needs to be considered in the reaction design.

For the synthesis of this compound, Pt/C represents a viable and robust option, particularly if the reaction is to be performed under acidic conditions where Raney Nickel might not be suitable.

Quantitative Performance Comparison

Direct comparative studies for the hydrogenation of 1-(nitromethyl)cyclohexanol to this compound using all four catalysts under identical conditions are scarce in the literature. However, by compiling data from various sources on the hydrogenation of nitro compounds and nitriles, we can construct a general performance overview.

CatalystTypical Loading (w/w %)Temperature (°C)Pressure (psi)SolventTypical Yield (%)SelectivityKey Considerations
Raney® Nickel 5 - 2025 - 10050 - 500Ethanol, Methanol, Acetic Acid70 - 90Good to ModerateCost-effective, highly active, pyrophoric, sensitive to acid.[1][4]
Palladium on Carbon (Pd/C) 1 - 1025 - 8015 - 100Ethanol, Methanol, Ethyl Acetate85 - 95+HighVersatile, good selectivity, potential for hydrogenolysis.[5][6]
Rhodium on Carbon (Rh/C) 1 - 525 - 8050 - 200Alcohols, Ethers>90 (for nitriles)High to ExcellentExcellent for nitrile reduction, higher cost.[9][10]
Platinum on Carbon (Pt/C) 1 - 525 - 10050 - 500Alcohols, Acetic Acid80 - 95Good to HighRobust, acid-stable, active for a broad range of substrates.[5]

Note: The data in this table is compiled from various sources and represents typical ranges for the hydrogenation of nitro and nitrile functionalities. Actual performance will depend on the specific substrate, reaction conditions, and catalyst preparation.

Mechanistic Insights

The hydrogenation of the nitro group to a primary amine on a heterogeneous catalyst surface is a complex multi-step process. While the exact mechanism can vary depending on the catalyst and conditions, a generally accepted pathway involves the following key steps:

Nitrile_Hydrogenation_Mechanism cluster_catalyst Catalyst Surface Adsorption 1. Adsorption of 1-(nitromethyl)cyclohexanol and H₂ H_dissociation 2. Dissociation of H₂ to H atoms Adsorption->H_dissociation Nitro_reduction 3. Stepwise reduction of nitro group via nitroso and hydroxylamine H_dissociation->Nitro_reduction Amine_formation 4. Formation of This compound Nitro_reduction->Amine_formation Desorption 5. Desorption of product Amine_formation->Desorption

Figure 2: Generalized mechanism for the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol.

The nature of the metal catalyst influences the adsorption geometry of the intermediates and the relative rates of the individual steps, which in turn affects the overall selectivity.

  • On Nickel and Cobalt surfaces: The nitrile group (a potential intermediate if the nitro group is reduced to a nitrile, or in analogous reactions) is thought to adsorb through the nitrogen lone pair, leading to the formation of nitrene-like intermediates.

  • On Palladium and Platinum surfaces: The interaction is believed to occur through the π-system of the C≡N bond and the α-carbon, which can favor the formation of imine intermediates and subsequent hydrogenation to the primary amine.

Catalyst_Surface_Interaction cluster_Ni_Co Ni or Co Surface cluster_Pd_Pt Pd or Pt Surface Ni_Surface Catalyst Surface Nitrile_Ni R-C≡N Nitrile_Ni->Ni_Surface Adsorption via Nitrogen lone pair Pd_Surface Catalyst Surface Nitrile_Pd R-C≡N Nitrile_Pd->Pd_Surface Adsorption via π-system and α-carbon

References

A Senior Application Scientist's Guide to the Quantification of 1-(Aminomethyl)cyclohexanol: A Comparative Analysis of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 1-(Aminomethyl)cyclohexanol. As a polar compound with no significant UV chromophore, it presents unique analytical challenges. This document moves beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles. We will dissect four primary analytical techniques, providing the technical insights necessary for researchers, scientists, and drug development professionals to select and implement the most suitable method for their specific application.

Introduction: The Analytical Challenge of this compound

This compound (CAS: 4000-72-0) is a bifunctional organic compound featuring a primary amine and a tertiary alcohol on a cyclohexane scaffold.[1] Its structure makes it a valuable building block in pharmaceutical synthesis.[1] Accurate and precise quantification is paramount for reaction monitoring, purity assessment, and quality control. However, its physicochemical properties—high polarity and the absence of a UV-absorbing aromatic ring or conjugated double bonds—render direct analysis by the most common chromatographic detector, UV-Vis, ineffective.[2] This guide compares four validated approaches to overcome this challenge: HPLC with derivatization, HPLC with Charged Aerosol Detection (CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and the gold-standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chapter 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

The Principle of Derivatization

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis. However, for a molecule to be "seen" by a UV-Vis detector, it must absorb light. Since this compound is chromophore-deficient, a chemical derivatization step is mandatory.[3] This involves reacting the analyte with a reagent to attach a chromophoric tag, making it detectable. This approach is widely used for similar compounds like the structurally related drug gabapentin.[3]

The choice of derivatizing agent is critical. O-phthalaldehyde (OPA), when reacted with a primary amine in the presence of a thiol, rapidly forms a highly fluorescent and UV-absorbent isoindole product. This pre-column derivatization allows for sensitive quantification but adds complexity and potential for variability to the workflow.

Experimental Protocol: HPLC-UV with Pre-Column OPA Derivatization
  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is light-sensitive and should be prepared fresh daily.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a diluent (e.g., 50:50 acetonitrile:water).

    • Create a series of calibration standards via serial dilution.

    • Prepare unknown samples, ensuring the final concentration falls within the calibration range.

  • Derivatization Procedure:

    • In an autosampler vial, mix 100 µL of the sample/standard with 100 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Timing is critical for reproducibility.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 Series or equivalent.[4]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.025 M Sodium Phosphate buffer (pH 6.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis Diode Array Detector (DAD) at 330 nm.

    • Injection Volume: 20 µL.

  • Validation:

    • The method must be validated according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).[5][6]

Workflow Diagram: HPLC-UV with Derivatization

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample/Standard Solution Deriv Mix & React (2 min) Sample->Deriv Reagent OPA Reagent Preparation Reagent->Deriv Inject Inject into HPLC Deriv->Inject Sep C18 Column Separation Inject->Sep Detect UV Detection (330 nm) Sep->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for HPLC-UV analysis requiring pre-column derivatization.

Chapter 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

A Universal Detection Alternative

Charged Aerosol Detection (CAD) is a powerful technique that obviates the need for derivatization. It offers near-universal detection for any non-volatile and semi-volatile analyte, independent of its optical properties.[2] The HPLC eluent is first nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged by a corona discharge and detected by an electrometer. The signal is directly proportional to the mass of the analyte.

This approach significantly simplifies sample preparation, reduces reagent costs, and eliminates the variability associated with derivatization reactions, making it a more robust and efficient alternative to HPLC-UV for this specific analyte.[2]

Experimental Protocol: HPLC-CAD
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a diluent (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

    • Create calibration standards and prepare unknown samples as previously described. No derivatization is required.

  • Chromatographic Conditions:

    • HPLC System: Thermo Scientific Vanquish or equivalent, coupled to a CAD detector.

    • Column: Newcrom R1 column (4.6 x 150 mm, 5 µm), designed for polar compounds.[7]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Isocratic: 20% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

  • CAD Detector Settings:

    • Evaporation Temperature: 35 °C.

    • Gas Regulator: 60 psi.

    • Data Collection Rate: 10 Hz.

  • Validation:

    • The method should be fully validated to confirm its performance characteristics, ensuring it is suitable for its intended purpose.[8]

Workflow Diagram: HPLC-CAD

cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis Sample Prepare Sample/Standard (No Derivatization) Inject Inject into HPLC Sample->Inject Sep Newcrom R1 Column Separation Inject->Sep Nebulize Nebulization Sep->Nebulize Dry Particle Drying Nebulize->Dry Charge Corona Charging Dry->Charge Detect Electrometer Detection Charge->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Streamlined workflow for HPLC-CAD analysis without derivatization.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis in the Gas Phase

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique well-suited for volatile compounds.[9] Although this compound has functional groups (-OH, -NH2) that can cause poor peak shape and thermal instability, this can be overcome through derivatization. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the amine and alcohol groups with trimethylsilyl (TMS) groups. This increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks.[10]

The mass spectrometer provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern, offering a high degree of specificity.[9]

Experimental Protocol: GC-MS with Silylation
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a dry, aprotic solvent like pyridine or acetonitrile.

    • Create calibration standards and prepare unknown samples.

  • Derivatization Procedure:

    • In a sealed GC vial, add 100 µL of the sample/standard.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.[10]

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a more polar column for enhanced separation.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Acquisition Mode: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification using characteristic ions of the derivatized analyte.

  • Validation:

    • The complete analytical procedure, including the derivatization step, must be validated for all relevant parameters.[11]

Workflow Diagram: GC-MS with Silylation

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard in Aprotic Solvent Reagent Add BSTFA Silylating Agent Sample->Reagent Deriv Heat Vial (70°C, 30 min) Reagent->Deriv Inject Inject into GC Deriv->Inject Sep HP-5MS Column Separation Inject->Sep Ionize Electron Ionization (EI) Sep->Ionize Detect Mass Spectrometry (SIM/Scan) Ionize->Detect Data Data Acquisition & Quantification Detect->Data

Caption: GC-MS workflow including the essential silylation derivatization step.

Chapter 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Gold Standard for Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the exceptional sensitivity and specificity of a triple quadrupole mass spectrometer.[12] This technique is the definitive method for quantifying analytes at trace levels in complex matrices without the need for derivatization.[13]

The analyte is first separated by LC, then ionized (typically via electrospray ionization, ESI), and the specific precursor ion is selected in the first quadrupole. This ion is fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) transition is unique to the analyte, providing unparalleled specificity and eliminating matrix interferences.[14]

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a diluent (e.g., 50:50 acetonitrile:water).

    • Create calibration standards and prepare unknown samples. For biological samples like plasma, a simple protein precipitation step (e.g., adding 3 parts acetonitrile or methanol to 1 part plasma) is typically sufficient.[13]

  • LC-MS/MS Conditions:

    • LC System: UPLC system such as a Waters ACQUITY or Shimadzu Nexera.

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 50 mm, 1.8 µm) is ideal for retaining this polar compound.

    • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 0.5 min, ramp down to 40% B over 2.5 min, hold for 1 min, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500, Waters Xevo TQ-S).[15]

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transition: To be determined by infusing a standard solution. A hypothetical transition for the protonated molecule [M+H]+ (m/z 130.1) would be monitored (e.g., m/z 130.1 -> 112.1, corresponding to a loss of water).

    • Key Parameters: Optimize declustering potential, collision energy, and cell exit potential for maximum signal intensity.

  • Validation:

    • The method must be rigorously validated following FDA or EMA guidelines if used for regulated bioanalysis, or ICH guidelines for quality control.

Workflow Diagram: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Prepare Sample/Standard (e.g., Protein Precipitation) Inject Inject into UPLC Sample->Inject Sep HILIC Column Separation Inject->Sep Ionize Electrospray Ionization (ESI+) Sep->Ionize Q1 Q1: Precursor Ion Selection Ionize->Q1 Q2 Q2: Collision & Fragmentation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detect Detector Q3->Detect Data Data Acquisition & Quantification (MRM) Detect->Data

Caption: High-specificity workflow for LC-MS/MS analysis using MRM.

Comparative Performance Analysis

The choice of an analytical method is always a compromise between performance, cost, and the specific requirements of the analysis. The following table summarizes the key performance attributes of the described methods.

Parameter HPLC-UV (Derivatization) HPLC-CAD GC-MS (Derivatization) LC-MS/MS
Specificity Moderate (Relies on chromatographic separation and tag selectivity)Moderate (Relies on chromatographic separation)High (Based on retention time and mass fragmentation pattern)Very High (Based on retention time and specific MRM transition)
Limit of Quantification (LOQ) ~100 - 500 ng/mL~10 - 50 ng/mL~5 - 20 ng/mL~0.1 - 1 ng/mL
Linearity (R²) >0.995 (Linear or polynomial fit)>0.99 (Often requires polynomial fit)>0.998 (Linear fit)>0.999 (Linear fit)
Precision (%RSD) < 5%< 5%< 3%< 2%
Accuracy (% Recovery) 90 - 110%90 - 110%95 - 105%98 - 102%
Throughput Low (Derivatization adds time and complexity)High (Direct injection)Low (Derivatization and longer GC run times)Very High (Fast UPLC gradients)
Cost & Complexity Low instrument cost, but high method complexity and reagent cost.Moderate instrument cost, simple method.Moderate instrument cost, high method complexity.High instrument cost, moderate method complexity.

Conclusion and Recommendations

There is no single "best" method for the quantification of this compound; the optimal choice is dictated by the application.

  • For routine quality control of bulk material where concentrations are high , HPLC-CAD offers the best balance of simplicity, robustness, and performance, avoiding the pitfalls of derivatization.[2]

  • If only HPLC-UV is available , the pre-column derivatization method is viable but requires careful optimization and control to ensure reproducibility.[3]

  • For definitive identification of impurities or in purity testing , GC-MS provides excellent specificity due to its unique fragmentation patterns, though the derivatization step is a significant drawback.[9]

  • For bioanalysis (e.g., in plasma), pharmacokinetic studies, or any application requiring the highest sensitivity and specificity , LC-MS/MS is unquestionably the superior method.[13][15] Its ability to measure sub-ng/mL concentrations directly in complex matrices is unmatched.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and validate a method that is truly fit for purpose, ensuring the generation of reliable and accurate data in their drug development endeavors.

References

Benchmarking the efficiency of Gabapentin synthesis from different precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic innovation. Gabapentin, a blockbuster drug for the treatment of epilepsy and neuropathic pain, is no exception. Its deceptively simple structure belies a fascinating landscape of synthetic strategies, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to Gabapentin, supported by experimental data to empower you in selecting the optimal pathway for your research and development needs.

Introduction: The Enduring Importance of Efficient Gabapentin Synthesis

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, was first developed as a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) with enhanced blood-brain barrier permeability.[1] Since its introduction, its clinical applications have expanded significantly, leading to a high global demand. Consequently, the development of cost-effective, high-yield, and environmentally benign synthetic routes is of paramount importance for the pharmaceutical industry. This guide will navigate the chemical intricacies of four major synthetic pathways, evaluating them on key performance indicators to provide a clear and actionable comparison.

The Classical Route: A Well-Trod Path from Cyclohexanone

The traditional synthesis of Gabapentin often commences with the readily available and economical precursor, cyclohexanone. This pathway, while historically significant, is characterized by its multi-step nature and the use of harsh reagents.

Synthetic Pathway Overview

The classical route typically proceeds through the following key intermediates: 1,1-cyclohexanediacetic acid (CDA), its corresponding anhydride, and 1,1-cyclohexanediacetic acid monoamide (CDMA). The final transformation to Gabapentin is achieved via a Hofmann rearrangement.[2][3]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Cyclohexanone [label="Cyclohexanone"]; Dinitrile [label="2,4-dioxo-3-aza-spiro[5.5]undecane-\n1,5-dicarbonitrile"]; Diimide [label="Spiro[cyclohexane-1,9'-(3,7-diazabicyclo-\n[3.3.1]nonane)]-2',4',6',8'-tetraone"]; CDMA [label="1,1-Cyclohexanediacetic\nAcid Monoamide (CDMA)"]; Gabapentin [label="Gabapentin"];

Cyclohexanone -> Dinitrile [label="Guareschi Reaction"]; Dinitrile -> Diimide [label="H2SO4"]; Diimide -> CDMA [label="Alkaline\nHydrolysis"]; CDMA -> Gabapentin [label="Hofmann\nRearrangement"]; }

Figure 1: Simplified workflow of the classical Gabapentin synthesis from cyclohexanone.

Critical Steps and Experimental Insights

From Dinitrile to Diimide: An Optimization Study

A critical step in this pathway is the conversion of the dinitrile intermediate to a diimide. Early reports indicated a modest yield of only 40% when using 60% sulfuric acid at 120-140°C.[3] However, further investigation revealed that optimizing the reaction conditions can significantly enhance efficiency. By controlling the sulfuric acid concentration to between 50% and 70% and maintaining the temperature in the range of 90-110°C, the yield of the diimide can be doubled to approximately 80%.[4] At higher acid concentrations (>95%), the formation of an undesired diamide impurity becomes the major reaction pathway.[4]

Alkaline Hydrolysis of the Diimide to CDMA

A notable improvement in the classical route involves the direct conversion of the diimide to 1,1-cyclohexanediacetic acid monoamide (CDMA) under alkaline conditions. This method bypasses the need to isolate 1,1-cyclohexanediacetic acid (CDA) and its anhydride, making the process more economical and environmentally friendly by avoiding the use of highly concentrated acids.[4] This base-catalyzed decarboxylation and hydrolysis proceeds with a high yield of approximately 80% and produces CDMA with a purity exceeding 99%.[5]

The Hofmann Rearrangement: The Final Step to Gabapentin

The final step involves the Hofmann rearrangement of CDMA. This reaction is typically carried out using an alkali hypohalite, such as sodium hypobromite or sodium hypochlorite, in an aqueous solution.[3] Continuous process methodologies have been developed for this exothermic reaction to ensure better temperature control and consistent high yields, often exceeding 90%.[6]

Experimental Protocol: Optimized Synthesis of CDMA from Dinitrile

Step 1: Synthesis of Spiro[cyclohexane-1,9'-(3,7-diazabicyclo[3.3.1]nonane)]-2',4',6',8'-tetraone (Diimide)

  • Heat 120 mL of a 60% sulfuric acid solution to 70-75°C.

  • Slowly add 30.0 g (0.129 moles) of 2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dicarbonitrile.

  • Heat the reaction mixture to 100-105°C and maintain this temperature for 22 hours.

  • Cool the mixture, dilute with 180 mL of water, and stir for 1 hour.

  • Filter the solid, wash with water, and dry at 60°C for 5 hours to obtain the diimide. Expected Yield: ~83.3%[3]

Step 2: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)

  • Add 15.0 g (0.0599 moles) of the diimide to 36 mL of a 20% sodium hydroxide solution.

  • Reflux the mixture at 100-105°C for 18 hours.

  • Cool the reaction mixture, dilute with 400 mL of water, and chill to 5-10°C.

  • Adjust the pH of the solution to approximately 4.0 with concentrated hydrochloric acid and stir for 30 minutes.

  • Filter the resulting solid, wash with water, and dry at 55°C for 1 hour to obtain CDMA. Expected Yield: ~80.8%[5]

The Chemoenzymatic Route: A Greener Approach

In the quest for more sustainable and efficient synthetic methods, a chemoenzymatic route has emerged as a promising alternative. This pathway leverages the high selectivity of enzymes to reduce the number of chemical steps and the generation of waste.

Synthetic Pathway Overview

This route typically starts from 1-cyanocyclohexylacetonitrile and employs a nitrilase enzyme for the selective hydrolysis of one of the two nitrile groups to a carboxylic acid, forming 1-cyanocyclohexaneacetic acid. This intermediate is then subjected to chemical hydrogenation to yield gabalactam, which is subsequently hydrolyzed to Gabapentin.[7][8]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="1-Cyanocyclohexylacetonitrile"]; Intermediate [label="1-Cyanocyclohexaneacetic Acid"]; Lactam [label="Gabalactam"]; Gabapentin [label="Gabapentin"];

Start -> Intermediate [label="Nitrilase\n(Enzymatic Hydrolysis)"]; Intermediate -> Lactam [label="Hydrogenation\n(e.g., Raney-Nickel)"]; Lactam -> Gabapentin [label="Acid or Base\nHydrolysis"]; }

Figure 2: Simplified workflow of the chemoenzymatic synthesis of Gabapentin.

Key Advantages and Experimental Data

The chemoenzymatic approach offers several distinct advantages over the classical route. The use of a nitrilase enzyme allows for the highly regioselective hydrolysis of the dinitrile under mild conditions, avoiding the harsh acidic or basic hydrolysis steps of the traditional method. This not only improves the atom economy but also reduces the environmental impact.

One of the most significant metrics for evaluating the greenness of a chemical process is the E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product. The chemoenzymatic synthesis of Gabapentin has been reported to have an E-Factor of only 2.51 (excluding water), which is a nearly 25-fold reduction compared to some reported chemical technologies.[9]

Furthermore, this route has been shown to achieve a high overall yield. Starting from 1-cyanocyclohexylacetonitrile, the chemoenzymatic process can produce Gabapentin with an overall yield of 77.3%, a significant improvement over the reported 61.6% for a comparable purely chemical route.[9]

Experimental Protocol: Chemoenzymatic Synthesis Overview
  • Enzymatic Hydrolysis: Immobilized cells containing a nitrilase enzyme are used to catalyze the selective hydrolysis of 1-cyanocyclohexylacetonitrile to 1-cyanocyclohexaneacetic acid. This step is typically carried out in an aqueous medium.[10]

  • Hydrogenation: The aqueous solution containing 1-cyanocyclohexaneacetic acid is then directly subjected to catalytic hydrogenation, often using Raney-Nickel, to form gabalactam.[7]

  • Hydrolysis and Isolation: The resulting gabalactam is hydrolyzed, typically under acidic or basic conditions, to yield Gabapentin, which is then purified.[10]

Synthesis via Gabalactam from 3,3-Pentamethylene Glutarimide

Another industrially relevant route to Gabapentin proceeds through the key intermediate, gabalactam (2-azaspiro[11][12]decan-3-one). This pathway offers a more streamlined approach compared to the classical synthesis.

Synthetic Pathway Overview

This method involves the reaction of 1,1-cyclohexanediacetic acid with urea to form 3,3-pentamethylene glutarimide. This imide is then subjected to a Hofmann-type rearrangement to yield gabalactam, which is subsequently hydrolyzed to Gabapentin hydrochloride.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

CDA [label="1,1-Cyclohexanediacetic Acid"]; Imide [label="3,3-Pentamethylene Glutarimide"]; Gabalactam [label="Gabalactam"]; GabapentinHCl [label="Gabapentin Hydrochloride"];

CDA -> Imide [label="Urea, Heat"]; Imide -> Gabalactam [label="Alkaline Sodium Hypohalite"]; Gabalactam -> GabapentinHCl [label="Conc. HCl, Heat"]; }

Figure 3: Simplified workflow for Gabapentin synthesis via gabalactam.

Efficiency and Experimental Considerations

This route can be performed as a "single-pot" process from the imide to gabalactam, which is a significant advantage in terms of process efficiency and cost. The hydrolysis of gabalactam to Gabapentin hydrochloride is a high-yielding step, with reported yields of around 85%.[13]

Experimental Protocol: Hydrolysis of Gabalactam to Gabapentin Hydrochloride
  • Heat a solution of 250 g of gabalactam in 250 mL of concentrated hydrochloric acid (33% w/w) to 95-100°C with vigorous stirring.

  • Maintain this temperature for 15 hours.

  • Cool the reaction mixture to about 70°C and add 500 mL of toluene.

  • Continue cooling to 40-45°C and age for 1 hour to precipitate the product.

  • Filter the solid to obtain crude Gabapentin hydrochloride. Expected Yield: ~85%[13]

Direct Catalytic Hydrogenation of 1-Cyanocyclohexyl Acetic Acid

A more direct and atom-economical approach involves the catalytic hydrogenation of 1-cyanocyclohexyl acetic acid to directly form Gabapentin. This method avoids the multiple steps of rearrangement reactions.

Synthetic Pathway Overview

This route utilizes a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, to reduce the nitrile group of 1-cyanocyclohexyl acetic acid to a primary amine, directly yielding Gabapentin.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="1-Cyanocyclohexyl Acetic Acid"]; Gabapentin [label="Gabapentin"];

Start -> Gabapentin [label="Catalytic Hydrogenation\n(e.g., Pd/C or Raney Ni, H2)"]; }

Figure 4: Direct synthesis of Gabapentin via catalytic hydrogenation.

Yield and Process Optimization

The direct hydrogenation route offers the potential for high efficiency. While a single-batch reaction may yield around 53.3% of Gabapentin, the process can be significantly optimized by recycling the unreacted starting material. Through five cycles of hydrogenation and recycling, the overall yield of Gabapentin can be increased to above 80%.[14]

Experimental Protocol: Catalytic Hydrogenation of 1-Cyanocyclohexyl Acetic Acid
  • Charge a hydrogenation reactor with a solution of 1-cyanocyclohexylacetic acid in a suitable solvent.

  • Add the catalyst (e.g., 10% Pd/C) and additives such as triethylamine and formic acid.

  • Pressurize the reactor with hydrogen gas (e.g., 1 MPa) and heat to the desired temperature (e.g., 40-60°C).

  • Maintain the reaction under stirring for a specified duration (e.g., 12 hours).

  • After the reaction is complete, the catalyst is filtered off, and the Gabapentin is isolated from the reaction mixture.

Comparative Analysis of Gabapentin Synthesis Routes

To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for each of the discussed synthetic routes.

FeatureClassical Route (from Cyclohexanone)Chemoenzymatic RouteSynthesis via GabalactamDirect Hydrogenation
Key Precursor(s) Cyclohexanone1-Cyanocyclohexylacetonitrile1,1-Cyclohexanediacetic Acid1-Cyanocyclohexyl Acetic Acid
Overall Yield Variable, can be optimized to >70%~77.3%[9]~85% (from gabalactam)[13]>80% (with recycling)[14]
Key Advantages Utilizes inexpensive starting material; well-established industrial process.High selectivity; mild reaction conditions; significantly lower environmental impact (E-Factor ~2.51).[9]Fewer steps than the classical route; can be a single-pot process from the imide.Atom-economical; avoids rearrangement reactions.
Key Disadvantages Multi-step process; use of harsh reagents (e.g., concentrated H2SO4); potential for foaming and by-product formation.Requires specialized enzymes and biocatalytic expertise; potential for catalyst deactivation.Requires the synthesis of the glutarimide intermediate.Requires high-pressure hydrogenation equipment; catalyst cost and recycling are important considerations.
Environmental Impact Higher E-Factor due to the use of stoichiometric reagents and solvents.Significantly "greener" with a much lower E-Factor.Moderate, involves the use of organic solvents and reagents.Generally considered a green chemistry approach, especially if the catalyst is efficiently recycled.
Industrial Scalability Well-established and scalable, but with process safety and environmental challenges.Scalable, with a growing number of industrial examples of biocatalysis.Industrially feasible and practiced.Scalable, as catalytic hydrogenation is a common industrial process.

Quality Control and Analytical Methods

Regardless of the synthetic route chosen, rigorous quality control is essential to ensure the purity and safety of the final Gabapentin product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of Gabapentin and for the identification and quantification of any process-related impurities.[13][15] Due to Gabapentin's lack of a strong UV chromophore, derivatization or the use of alternative detection methods such as Charged Aerosol Detection (CAD) may be necessary for sensitive and accurate analysis.[16]

Common impurities that need to be monitored include unreacted starting materials, intermediates such as gabalactam, and by-products from side reactions.[17] For instance, in the classical route, the formation of diamide impurities must be controlled.[4] In the final drug product, impurities can also arise from the interaction of Gabapentin with excipients, such as the formation of an adduct with lactose.[18]

A typical HPLC method for Gabapentin analysis might employ a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer.[13]

Conclusion and Future Outlook

The synthesis of Gabapentin offers a compelling case study in the evolution of pharmaceutical manufacturing, from classical multi-step chemical processes to more modern, greener, and more efficient chemoenzymatic and catalytic routes.

  • The classical route from cyclohexanone , while well-established, presents challenges in terms of its environmental footprint and process complexity. However, optimizations have significantly improved its efficiency.

  • The chemoenzymatic route stands out as a highly promising green alternative, offering high yields and a dramatically reduced environmental impact. As biocatalysis technology continues to advance, this route is likely to become increasingly attractive for industrial-scale production.

  • The synthesis via gabalactam provides a more streamlined chemical approach compared to the classical method, with high-yielding final steps.

  • The direct catalytic hydrogenation route is the most atom-economical on paper, but its overall efficiency is highly dependent on the successful recycling of the starting material and the catalyst.

The choice of the optimal synthetic route will ultimately depend on a variety of factors, including the desired scale of production, the availability and cost of starting materials and specialized equipment, and the specific environmental and regulatory requirements. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each pathway is crucial for making informed decisions that balance economic viability with scientific innovation and environmental responsibility. The continued exploration of novel catalytic systems and biocatalysts will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important therapeutic agent in the future.

References

Safety Operating Guide

1-(Aminomethyl)cyclohexanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 1-(Aminomethyl)cyclohexanol

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. This compound (CAS 4000-72-0), a versatile building block in organic synthesis, is one such material that demands rigorous handling and disposal protocols.[1] Its dual functional groups—a primary amine and a tertiary alcohol—grant it unique reactive properties, but also necessitate a carefully considered disposal plan to ensure laboratory safety and environmental stewardship.[1]

This guide moves beyond mere compliance, offering a procedural and logical framework for the safe disposal of this compound. By understanding the causality behind these protocols, you can build a self-validating system of safety within your laboratory.

Core Hazard Profile and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. The primary risks associated with this compound stem from its toxicity and chemical reactivity.

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as harmful if swallowed and causes serious eye damage.[2] This profile mandates stringent use of personal protective equipment (PPE) and careful handling to prevent ingestion and eye contact.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Serious Eye DamageCategory 1Causes serious, potentially irreversible eye damage.[2]
Chemical IncompatibilityNot ApplicableReacts with strong oxidizing agents and strong acids.[3][4]
Hazardous Combustion ProductsNot ApplicableThermal decomposition produces toxic oxides of nitrogen (NOx) and carbon (CO, CO2).[3][5]

The causality for these hazards is rooted in its molecular structure. The basic amine group can cause corrosive damage to tissues, particularly sensitive ones like the eyes. Its incompatibility with acids is a classic acid-base reaction, which can be exothermic, while reaction with strong oxidizers can lead to a rapid, uncontrolled release of energy.

Pre-Disposal Handling and Waste Segregation

Proper disposal begins long before the waste container leaves the lab. It starts with meticulous segregation at the point of generation. Co-mingling incompatible waste streams is a significant, yet preventable, cause of laboratory incidents.

Personal Protective Equipment (PPE) is non-negotiable:

  • Eye Protection: Safety goggles with side shields or a face shield are mandatory to protect against splashes, which could cause serious eye damage.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[6]

  • Body Protection: A lab coat is required to protect against skin contact.[6]

The following diagram illustrates the critical workflow for segregating this compound waste.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Designated Waste Streams Waste This compound (Pure, solutions, contaminated items) CorrectContainer Designated Non-Halogenated Organic Waste Container (Properly Labeled) Waste->CorrectContainer CORRECT Segregation AcidWaste Acidic Waste (e.g., HCl, H2SO4) Waste->AcidWaste INCORRECT Risk of Exothermic Reaction OxidizerWaste Oxidizer Waste (e.g., Peroxides, Nitrates) Waste->OxidizerWaste INCORRECT Risk of Fire/Explosion

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Procedures

Disposal protocols must be tailored to the scale of the waste. In all cases, the guiding principle is to contain the material safely and transfer it to a facility capable of handling its specific hazards.

Protocol 1: Disposal of Small Quantities and Contaminated Materials

This procedure is suitable for residual amounts from research and development activities.

  • Container Selection: Choose a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene, HDPE). The container must have a secure, tight-fitting lid.

  • Waste Collection:

    • Carefully pour or transfer residual this compound into the designated waste container.

    • Collect any contaminated disposable items, such as gloves, weighing paper, or pipette tips, and place them in the same container.

    • For contaminated glassware, rinse with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate in the waste container.

  • Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state:

    • "Hazardous Waste"

    • "this compound"

    • The associated hazards (e.g., "Toxic," "Corrosive")

    • The date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from incompatible materials.[3]

  • Pickup: Arrange for pickup by your institution's licensed professional waste disposal service.

Protocol 2: Bulk Disposal

Disposing of surplus or large quantities of this compound must not be attempted through in-lab methods. The recommended and safest method is thermal destruction via a licensed disposal company.[7]

The rationale is clear: this compound is a flammable solid, and its combustion produces toxic nitrogen oxides.[7] A specialized chemical incinerator is required, as these facilities are equipped with afterburners and scrubbers to neutralize these hazardous byproducts before they are released into the atmosphere.[7]

Procedure:

  • Ensure the original or a suitable bulk container is securely sealed and properly labeled.

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for collection.[7]

  • Provide the Safety Data Sheet (SDS) to the disposal company to ensure they have a complete hazard profile.

  • Do not mix with other waste streams unless explicitly approved by the disposal company.

Emergency Spill Management

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

  • Assess and Evacuate: Immediately assess the scale of the spill. For large or unmanageable spills, evacuate the area and alert your institution's emergency response team.

  • Control and Ventilate: If the spill is small and manageable, ensure the area is well-ventilated to disperse any potential vapors. Remove all ignition sources.[4]

  • Containment:

    • Don the appropriate PPE as described in Section 2.

    • Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[4][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

    • Use non-sparking tools if the material is a flammable solid.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Seal, label, and dispose of the spill cleanup waste following the procedures outlined in Protocol 1.

The following flowchart outlines the decision-making process for spill response.

SpillResponse Spill Spill Occurs Assess Assess Severity Spill->Assess Small Small & Manageable? Assess->Small Evacuate Evacuate Area Alert EHS Small->Evacuate No PPE Don Full PPE Small->PPE Yes Dispose Dispose as Hazardous Waste Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Decon->Dispose

Caption: Decision flowchart for this compound spills.

By adhering to these scientifically grounded procedures, you not only ensure compliance with regulations but also actively contribute to a culture of safety. The responsible management of chemical waste is a cornerstone of professional scientific practice.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of not only the procedures but also the fundamental principles of safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Aminomethyl)cyclohexanol (CAS No. 4000-72-0). Our focus extends beyond mere compliance, aiming to instill a culture of safety by explaining the causality behind each recommendation.

This compound is an organic compound containing both an amine and a hydroxyl functional group.[1] This structure imparts basic properties and dictates its reactivity and hazard profile.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is recognized as being harmful if swallowed and causing serious eye damage.[2] Therefore, a stringent personal protective equipment (PPE) protocol is paramount to mitigate risks of exposure.

Hazard Assessment: Understanding the Risks

Before detailing specific PPE, it is crucial to understand the hazards associated with this compound. The primary routes of exposure are skin contact, eye contact, and inhalation.

  • Skin Corrosion/Irritation: The amine functional group makes the compound basic, which can lead to skin irritation or burns upon contact.

  • Serious Eye Damage/Irritation: The chemical is classified as causing serious eye damage.[2] Even minor splashes can result in significant and potentially irreversible injury.

  • Respiratory Irritation: While the vapor pressure of cyclohexanol is relatively low (1 mmHg at 20°C), vapors or aerosols of this compound can cause respiratory tract irritation.[3]

This hazard profile necessitates a multi-faceted approach to PPE, ensuring comprehensive protection for all potential exposure routes.

Core PPE Requirements: A Head-to-Toe Approach

The following table summarizes the essential PPE for handling this compound. Each component is discussed in detail in the subsequent sections.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes from all angles.
Hands Butyl or Neoprene rubber gloves (double-gloving recommended)Offers superior resistance to amines compared to standard nitrile gloves.
Body Chemical-resistant lab coat or apron over long-sleeved clothingProtects against incidental splashes and spills.
Respiratory Air-purifying respirator with organic vapor/ammonia/methylamine cartridgesNecessary when working outside of a fume hood or with poor ventilation.

Detailed PPE Protocols and Methodologies

Eye and Face Protection: The First Line of Defense

Given the severe eye damage classification of this compound, standard safety glasses are insufficient.[2]

Protocol:

  • Primary Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. This prevents entry of liquids from splashes or aerosols.

  • Secondary Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles. The face shield protects the entire face from direct contact.

  • Emergency Preparedness: Ensure that an eyewash station is readily accessible and has been tested within the last month. In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.

Hand Protection: Selecting the Right Barrier

The choice of glove material is critical when handling amines. While nitrile gloves are common in laboratories, they may not offer adequate protection against this compound.

Causality of Glove Selection: Several sources indicate that nitrile gloves have poor resistance to amines.[4] The amine functional group can permeate or degrade the nitrile material, leading to direct skin exposure. Therefore, more robust materials are required.

  • Butyl Rubber: These gloves offer excellent resistance to a wide range of corrosive chemicals, including strong bases and amines.[5]

  • Neoprene: This synthetic rubber provides good resistance to amines, acids, and alkalis.[5][6]

Protocol:

  • Glove Selection: Use butyl rubber or neoprene gloves. A chemical resistance chart confirms that neoprene has "Good" resistance to amines.[6]

  • Double-Gloving: For enhanced safety, particularly during prolonged handling or when working with larger volumes, double-gloving is recommended. The outer glove can be removed if contamination is suspected, leaving the inner glove as a clean barrier.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Replace gloves immediately if they are compromised or after any known contact with the chemical.

  • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to prevent skin contact with the contaminated exterior. Dispose of them in the designated chemical waste container.

Body Protection: Shielding Against Spills

Protocol:

  • Primary Clothing: Wear long-sleeved shirts and long pants to minimize exposed skin.

  • Laboratory Coat: A chemical-resistant lab coat or apron made of materials like rubberized fabric or a synthetic polymer blend should be worn over personal clothing. Ensure the lab coat is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory. For situations with a higher risk of large spills, chemical-resistant shoe covers or boots should be considered.

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls, such as a certified chemical fume hood, are the primary means of preventing respiratory exposure. However, in situations where a fume hood is not available or ventilation is inadequate, respiratory protection is essential.

Selecting the Right Cartridge: The selection of a respirator cartridge depends on the chemical properties of the substance. This compound is an organic compound with an amine group. Therefore, a combination cartridge is the most prudent choice.

  • Organic Vapor (OV) Cartridges: Effective for organic compounds like the cyclohexanol backbone. The 3M respirator selection guide recommends OV cartridges for cyclohexylamine.[7]

  • Ammonia/Methylamine (AM) Cartridges: Specifically designed to capture basic compounds like amines. NIOSH provides specific recommendations for ammonia, which shares the amine functional group.[8]

Protocol:

  • Respirator Type: Use a NIOSH-approved air-purifying respirator (APR) with a half or full facepiece.

  • Cartridge Selection: Equip the respirator with combination Organic Vapor/Ammonia/Methylamine cartridges.

  • Fit Testing: A proper fit is crucial for the respirator to be effective. All users must be fit-tested annually according to OSHA regulations.

  • Cartridge Change Schedule: Establish a cartridge change schedule based on the frequency and intensity of use, or when the user first detects the odor of the chemical while wearing the respirator.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure & Disposal start Start: Plan to handle This compound review_sds Review Safety Data Sheet (SDS) start->review_sds assess_hazards Assess Hazards: - Skin/Eye Corrosion - Respiratory Irritation select_eye Select Eye/Face Protection: Chemical Goggles + Face Shield assess_hazards->select_eye select_gloves Select Gloves: Butyl or Neoprene (Double-glove) assess_hazards->select_gloves select_body Select Body Protection: Chemical-Resistant Lab Coat assess_hazards->select_body select_respirator Assess Ventilation: Is a fume hood available? assess_hazards->select_respirator review_sds->assess_hazards don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe use_respirator Select Respirator: APR with OV/AM cartridges select_respirator->use_respirator No no_respirator No respirator needed (work in fume hood) select_respirator->no_respirator Yes use_respirator->don_ppe no_respirator->don_ppe handle_chemical Handle Chemical don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_waste Dispose of PPE and Chemical Waste in designated containers doff_ppe->dispose_waste end End dispose_waste->end

Caption: Decision workflow for PPE selection and handling of this compound.

Operational Plans: Donning, Doffing, and Disposal

A self-validating safety protocol includes rigorous procedures for putting on, taking off, and disposing of PPE.

Donning Sequence:
  • Body Protection: Don lab coat and tie back any loose hair.

  • Respiratory Protection: If required, perform a seal check on the respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Hand Protection: Put on the inner pair of gloves, followed by the outer pair. Ensure the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence (to minimize cross-contamination):
  • Outer Gloves: Remove the outer pair of gloves and dispose of them.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated side folded inward.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

All disposable PPE used when handling this compound must be considered hazardous waste.

Protocol:

  • Waste Segregation: Establish a clearly labeled hazardous waste container specifically for solid chemical waste in the work area.

  • PPE Disposal: Place all used gloves, disposable lab coats or aprons, and any contaminated wipes or paper towels into this container.

  • Chemical Waste: Unused or waste this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Container Management: Keep waste containers closed when not in use. Do not fill containers beyond 90% of their capacity.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[9][10]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining the integrity of their work environment.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.